Hexobarbital
Description
Properties
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAWHWODHRRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023122 | |
| Record name | Hexobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.51e+00 g/L | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-29-1 | |
| Record name | (±)-Hexobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67.00 °C. @ 760.00 mm Hg | |
| Record name | Hexobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Hexobarbital: An In-depth Technical Guide on a Central Nervous System Depressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobarbital, a barbiturate (B1230296) derivative, has historically been utilized for its sedative, hypnotic, and anesthetic properties. Its primary mechanism of action as a central nervous system (CNS) depressant involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, coupled with the inhibition of excitatory neurotransmission mediated by glutamate (B1630785). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, and metabolism. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development efforts. All quantitative data has been summarized in structured tables, and key pathways and workflows are illustrated with diagrams.
Introduction
This compound, chemically 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, is a short-acting barbiturate that was introduced in the 1930s.[1] While its clinical use has largely been superseded by agents with more favorable safety profiles, this compound remains a valuable tool in pharmacological research for studying the mechanisms of CNS depression and hepatic drug metabolism. Understanding its multifaceted interaction with neuronal receptors and its metabolic fate is crucial for the development of novel therapeutics targeting the CNS.
Mechanism of Action
This compound exerts its CNS depressant effects through a dual mechanism involving the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission.
Modulation of GABA-A Receptors
The primary target of this compound is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][3] this compound acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a distinct site on the receptor complex, different from the GABA and benzodiazepine (B76468) binding sites, and potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[2][3] This prolonged channel opening leads to an increased influx of Cl⁻ ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][3]
At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA, leading to profound CNS depression.[3][5]
Inhibition of Glutamate Receptors
In addition to its effects on GABAergic systems, this compound also inhibits excitatory neurotransmission by blocking ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[6] Glutamate is the primary excitatory neurotransmitter in the CNS, and its inhibition contributes to the overall depressant effects of this compound.[2]
Quantitative Pharmacodynamic Data
While specific Ki, EC50, and IC50 values for this compound are not consistently reported in publicly available literature, the following table provides a comparative overview of the potency of various barbiturates, including this compound, in modulating GABA-A receptors.
Table 1: Comparative Potency of Barbiturates at the GABA-A Receptor
| Barbiturate | Action | Potency Order | Reference |
|---|---|---|---|
| Secobarbital | GABA-mimetic action | Most Potent | [5] |
| Pentobarbital | GABA-mimetic action | ↓ | [5] |
| This compound | GABA-mimetic action | ↓ | [5] |
| Phenobarbital (B1680315) | GABA-mimetic action | Least Potent | [5] |
| Secobarbital | Augmentation of GABA response | Most Potent | [5] |
| Pentobarbital | Augmentation of GABA response | ↓ | [5] |
| This compound | Augmentation of GABA response | ↓ | [5] |
| Phenobarbital | Augmentation of GABA response | Least Potent |[5] |
Note: The potency order is based on the concentration required to evoke a chloride current (GABA-mimetic action) or to augment the GABA-induced chloride current.
Pharmacokinetics and Metabolism
The onset and duration of action of this compound are governed by its pharmacokinetic properties and metabolic fate.
Pharmacokinetic Parameters
This compound exhibits a relatively rapid onset and short duration of action.[2] Its pharmacokinetic parameters can vary significantly between species and even between individuals due to genetic polymorphisms in metabolic enzymes.[2]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Human | Elimination Half-Life | 160 - 441 min | [3] |
| Human | Metabolic Clearance | 123 - 360 ml/min | [3] |
| Human | Apparent Volume of Distribution | 1.10 ± 0.12 L/kg | [3] |
| Human | Plasma Half-Life (oral) | 3.2 ± 0.1 h | [7] |
| Human | Salivary Half-Life (oral) | 3.3 ± 0.2 h | [7] |
| Human | Mean Plasma Clearance (oral) | 22.9 ± 2.3 L/h | [7] |
| Rat (3-month-old) | Half-Life | 21.3 ± 3.8 min | [8] |
| Rat (30-month-old) | Half-Life | 39.9 ± 4.1 min | [8] |
| Rat (3-month-old) | Intrinsic Clearance | 39.5 ± 7.6 ml/min/kg | [8] |
| Rat (30-month-old) | Intrinsic Clearance | 20.2 ± 6.6 ml/min/kg |[8] |
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[2] The main metabolic pathway is hydroxylation, catalyzed predominantly by the CYP2C19 and CYP2B6 isoforms.[2] This process converts this compound into more water-soluble metabolites that can be readily excreted by the kidneys.[2] The major metabolites include 3'-hydroxythis compound (B1209205) and 3'-ketothis compound.[9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
In Vivo: this compound Sleeping Time Assay
This assay is a classic in vivo method to assess the CNS depressant effects of this compound and to evaluate factors that may alter its metabolism.
Protocol:
-
Animals: Male Wistar rats or mice are commonly used.
-
Drug Preparation: Prepare a sterile solution of this compound sodium in isotonic saline.
-
Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 60-100 mg/kg for rats).[10]
-
Observation: Immediately after injection, place the animal in a quiet, isolated cage.
-
Measurement of Sleeping Time: The sleeping time is defined as the time from the loss of the righting reflex (the inability of the animal to right itself when placed on its back) to the time when the righting reflex is regained.
-
Data Analysis: Record the sleeping time for each animal. Statistical analysis can be performed to compare sleeping times between different treatment groups.
In Vitro: Metabolism Assay using Human Liver Microsomes
This assay is used to determine the metabolic stability and identify the metabolites of this compound.
Protocol:
-
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation:
-
Pre-incubate HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add this compound (e.g., 1 µM final concentration) to the microsome suspension and mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
-
Reaction Termination:
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the disappearance of this compound and the formation of its metabolites over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
-
References
- 1. longdom.org [longdom.org]
- 2. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
- 7. Comparative physiologically based pharmacokinetics of this compound, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A relationship between hexobarbitone sleeping time and susceptibility to mescaline in mice from different strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Hexobarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobarbital is a short-acting barbiturate (B1230296) derivative that has historically been utilized for its sedative, hypnotic, and anesthetic properties.[1] While its clinical use has largely been superseded by agents with more favorable safety profiles, this compound remains a valuable tool in pharmacological research, particularly in studies of drug metabolism and central nervous system depressant effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support its application in a research setting.
Introduction
This compound, chemically known as 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, is a barbiturate that exerts its effects by modulating inhibitory neurotransmission in the central nervous system (CNS).[2] Like other barbiturates, it can induce states ranging from mild sedation to coma and respiratory depression, depending on the dose administered.[1] Its relatively rapid onset and short duration of action made it a candidate for anesthesia induction in the mid-20th century.[1] Presently, its primary utility is in preclinical research as a model compound to investigate the activity of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system.[3]
Mechanism of Action
This compound's primary mechanism of action involves the potentiation of the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[4]
Modulation of the GABA-A Receptor
This compound binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[5] This binding event increases the duration of the opening of the associated chloride (Cl⁻) channel when GABA is bound to its own site. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a CNS depressant effect.[4] It is important to note that at higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[2]
Effects on Excitatory Neurotransmission
In addition to its effects on GABAergic systems, this compound can also inhibit excitatory neurotransmission by blocking glutamate (B1630785) receptors, further contributing to its overall CNS depressant activity.[4]
The signaling pathway of this compound's action on the GABA-A receptor is depicted below:
References
- 1. Frontiers | Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs [frontiersin.org]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Comparative physiologically based pharmacokinetics of this compound, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Similarity in cns sensitivity to this compound in the rat and mouse as determined by an analytical, a pharmacokinetic, and an electroencephalographic measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
A Deep Dive into the Stereoselective Metabolism of Hexobarbital In Vivo
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobarbital, a barbiturate (B1230296) derivative once used for anesthesia and hypnosis, serves as a classic model compound for studying stereoselective drug metabolism. As a chiral drug administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers, its disposition in the body is a complex process governed by the differential handling of each enantiomer by metabolic enzymes. Understanding this stereoselectivity is crucial for elucidating the principles of pharmacokinetics and for the development of safer and more effective chiral drugs. This technical guide provides a comprehensive overview of the in vivo stereoselective metabolism of this compound, detailing the metabolic pathways, key enzymes, quantitative pharmacokinetic data, and the experimental protocols used to investigate these phenomena.
Metabolic Pathways and Key Enzymes
The primary site of this compound metabolism is the liver, where it undergoes extensive biotransformation by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] The metabolism is highly stereoselective, with different enzymes preferentially acting on the S-(+)- and R-(-)-enantiomers.
The main metabolic pathway for this compound is hydroxylation of the cyclohexenyl ring at the 3' position, leading to the formation of 3'-hydroxythis compound (B1209205). This reaction is catalyzed predominantly by CYP2B1 and CYP2C19 .[2] A key aspect of this process is its stereoselectivity:
-
The S-(+)-enantiomer is preferentially metabolized to β-3'-hydroxythis compound .[2][3]
-
The R-(-)-enantiomer is preferentially metabolized to α-3'-hydroxythis compound .[2][3]
Following hydroxylation, 3'-hydroxythis compound can undergo further metabolism through dehydrogenation to form 3'-ketothis compound .[4][5] Subsequently, the barbiturate ring can be cleaved, leading to the formation of 1,5-dimethylbarbituric acid .[4][5] Another identified metabolic route involves the formation of a cyclohexenone glutathione (B108866) adduct, which is primarily excreted in the bile.[2]
The diagram below illustrates the primary metabolic pathways of this compound's enantiomers.
Quantitative Data on Stereoselective Metabolism
The stereoselective metabolism of this compound results in significant differences in the pharmacokinetic parameters of its enantiomers. These differences have been observed in both animal models and human subjects.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Intravenous Administration)
| Parameter | S-(+)-Hexobarbital | R-(-)-Hexobarbital | Reference |
| Half-life (t½) | Shorter | Longer | [6] |
| Volume of Distribution (Vd) | Higher | Lower | [6] |
| Plasma Clearance (CL) | Higher | Lower | [6] |
| Intrinsic Clearance (CLint) (ml/min/kg) | 2947 ± 358 | 411 ± 65 | [5] |
Data from studies on Wistar rats. Values are generally presented as mean ± SEM or as comparative observations.
Table 2: Oral Clearance of this compound Enantiomers in Young and Elderly Healthy Male Volunteers
| Subject Group | S-(+)-Hexobarbital (ml/min/kg) | R-(-)-Hexobarbital (ml/min/kg) | Enantiomeric Oral Clearance Ratio (R/S) | Reference |
| Young (mean age 29) | 1.9 ± 0.5 | 16.9 ± 11.9 | 8.3 ± 3.4 | [7] |
| Elderly (mean age 71) | 1.7 ± 0.3 | 8.2 ± 3.2 | 4.7 ± 1.4 | [7] |
Values are presented as mean ± SD.
Table 3: Oral Clearance of this compound Enantiomers in Human Subjects with Different CYP2C19 Phenotypes
| CYP2C19 Phenotype | S-(+)-Hexobarbital Clearance | R-(-)-Hexobarbital Clearance | Key Observation | Reference |
| Extensive Metabolizers (EMs) | Lower | 5- to 6-fold greater than S-(+)-enantiomer | Pronounced stereoselectivity | [4] |
| Poor Metabolizers (PMs) | Eliminated twice as fast as R-(-)-enantiomer | Significantly reduced compared to EMs | Reversed stereoselectivity and reduced overall metabolism | [4] |
These data clearly demonstrate that the in vivo disposition of this compound is highly dependent on the stereochemistry of the molecule, the age of the individual, and their genetic makeup, particularly the functionality of the CYP2C19 enzyme.
Experimental Protocols
The investigation of the stereoselective metabolism of this compound in vivo involves a series of well-defined experimental procedures, from animal handling and drug administration to sample analysis.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Male Wistar rats are commonly used.[6] The age of the animals should be controlled as it can influence metabolic rates.[6]
-
Drug Administration:
-
Intravenous (IV) Administration: A solution of racemic this compound is administered via a cannulated jugular vein to study its disposition without the influence of absorption.
-
Oral (PO) Administration: The drug is administered by gavage. To study the metabolism of individual enantiomers, they can be administered to separate groups of rats.[5]
-
-
Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points from a cannulated carotid artery or via tail vein puncture. Plasma is separated by centrifugation.[8]
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces for analysis of excreted metabolites.[8]
-
-
Sample Preparation and Analysis:
-
Extraction: this compound and its metabolites are extracted from plasma and urine using solid-phase extraction (SPE) or liquid-liquid extraction.[1][9]
-
Derivatization: For analysis by gas chromatography (GC), the analytes are often derivatized (e.g., pentafluorobenzylation and trimethylsilylation) to improve their volatility and detection.[1]
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of this compound enantiomers and their metabolites.[1][9] Chiral columns can be used for the separation of enantiomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase can also be employed for the separation and quantification of the enantiomers and their metabolites.[10]
-
-
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound in a rat model.
Human Studies
-
Subject Selection: Healthy volunteers are recruited, and their CYP2C19 genotype may be determined to stratify them into extensive metabolizer (EM) or poor metabolizer (PM) groups.[4]
-
Drug Administration: A single oral dose of racemic this compound is administered. To distinguish between the enantiomers, a "pseudoracemate" containing a stable isotope-labeled version of one enantiomer can be used.[4]
-
Sample Collection: Blood and urine samples are collected at various time points post-administration.
-
Analysis: Similar to animal studies, plasma and urine samples are processed and analyzed using sensitive and specific methods like GC-MS to determine the concentrations of each enantiomer and their metabolites.[1]
Conclusion
The in vivo metabolism of this compound provides a compelling example of stereoselectivity in pharmacokinetics. The preferential metabolism of the R-(-) and S-(+)-enantiomers by different CYP450 isoforms leads to distinct pharmacokinetic profiles, which are further influenced by factors such as age and genetic polymorphisms. The experimental protocols outlined in this guide, employing sophisticated analytical techniques like GC-MS and HPLC, are essential for unraveling these complex interactions. A thorough understanding of the stereoselective metabolism of model compounds like this compound is fundamental for the rational design and development of new chiral drugs, ultimately leading to improved therapeutic outcomes and patient safety.
References
- 1. Enantiospecific quantification of this compound and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [PDF] [New aspects of this compound metabolism: stereoselective metabolism, new metabolic pathway via GSH conjugation, and 3-hydroxythis compound dehydrogenases]. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective disposition of this compound and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-associated stereoselective alterations in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Role of Cytochrome P450 in Hexobarbital Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobarbital, a barbiturate (B1230296) derivative with sedative and hypnotic properties, undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the role of CYP enzymes in the biotransformation of this compound. Key areas covered include the principal metabolic pathways, the specific CYP isoforms involved, the stereoselective nature of its metabolism, and the induction of relevant CYP enzymes. This document synthesizes quantitative data into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes, serving as a critical resource for professionals in pharmacology and drug development.
Introduction
This compound has historically been used as an anesthetic and a tool for studying drug metabolism due to its dose-dependent effects and reliance on hepatic clearance.[1] The rate and pathway of its metabolism are crucial determinants of its pharmacokinetic profile and pharmacological effects. The cytochrome P450 system, a diverse group of heme-containing monooxygenases, is the primary enzymatic system responsible for the oxidative metabolism of a wide array of xenobiotics, including this compound.[2][3] An in-depth understanding of the specific CYP enzymes that metabolize this compound is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities.
Metabolic Pathways of this compound
The primary metabolic pathway of this compound is initiated by an oxidative transformation catalyzed by CYP enzymes. This process introduces a hydroxyl group into the cyclohexenyl ring, leading to the formation of 3'-hydroxythis compound (B1209205). This intermediate is then further oxidized to 3'-ketothis compound. A subsequent metabolic route involves the formation of 1,5-dimethylbarbituric acid.[4][5]
The metabolism of this compound is stereoselective, with different enantiomers being metabolized at different rates and via preferential pathways.[4] The S(+) enantiomer is preferentially metabolized to β-3'-hydroxythis compound, while the R(-) enantiomer is preferentially converted to α-3'-hydroxythis compound.[6]
Key Cytochrome P450 Isoforms in this compound Metabolism
Several CYP isoforms have been identified as key players in the metabolism of this compound. The primary enzymes involved are CYP2B1 (in rodents), CYP2B6, and CYP2C19 (in humans).[6][7][8] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in this compound clearance.[8]
Quantitative Data on this compound Metabolism
| CYP Isoform | Role in this compound Metabolism | Km (µM) | Vmax (nmol/min/mg protein) |
| CYP2B1 (rodent) | Catalyzes the stereoselective hydroxylation of this compound.[6] | N/A | N/A |
| CYP2B6 (human) | A major enzyme responsible for this compound hydroxylation.[7][8] | N/A | N/A |
| CYP2C19 (human) | Significantly contributes to this compound metabolism; its polymorphism affects clearance.[4][8] | N/A | N/A |
| N/A: Not readily available in the cited literature. |
Experimental Protocols
In Vitro this compound Hydroxylase Assay
This protocol outlines a method to determine the rate of this compound hydroxylation in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar barbiturate not present in the sample)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (final concentration typically 0.1-0.5 mg/mL), and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the formation of 3'-hydroxythis compound using a validated LC-MS/MS method.
-
Data Analysis: Quantify the metabolite formation and calculate the reaction velocity. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
CYP Induction Study with Phenobarbital (B1680315) in Primary Human Hepatocytes
This protocol describes a method to assess the induction of CYP enzymes by phenobarbital in cultured human hepatocytes.[6][9][10][11]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Phenobarbital
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit and qRT-PCR reagents
-
Cell lysis buffer and reagents for Western blotting
-
CYP-specific probe substrates (e.g., bupropion (B1668061) for CYP2B6)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Thaw and plate primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treatment: Treat the cells with varying concentrations of phenobarbital or vehicle control for 48-72 hours, refreshing the medium daily.
-
Endpoint Analysis:
-
mRNA Expression: Extract total RNA and perform qRT-PCR to quantify the expression levels of target CYP genes (e.g., CYP2B6, CYP3A4).
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of specific CYP enzymes.
-
Enzyme Activity: Incubate the treated cells with a CYP-specific probe substrate and measure the formation of the corresponding metabolite by LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA, protein, and enzyme activity relative to the vehicle control.
Regulation of CYP Expression by Phenobarbital: The CAR/PXR Signaling Pathway
Phenobarbital is a classic inducer of CYP2B and CYP3A family enzymes. Its inductive effects are primarily mediated through the activation of the Constitutive Androstane Receptor (CAR).[9][12] Upon activation, CAR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to phenobarbital-responsive enhancer modules (PBREMs) in the promoter regions of target genes, leading to increased transcription.[9] The Pregnane X Receptor (PXR) also plays a role in the regulation of some of these genes.[13][14]
Conclusion
The metabolism of this compound is a complex process predominantly mediated by cytochrome P450 enzymes, with CYP2B6 and CYP2C19 playing significant roles in humans. The stereoselective nature of this metabolism and the potential for enzyme induction by compounds such as phenobarbital highlight the importance of understanding these pathways in a drug development context. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic fate of this compound and other xenobiotics, ultimately contributing to the development of safer and more effective therapeutic agents. Further research is warranted to elucidate the precise kinetic parameters (Km and Vmax) for each human CYP isoform involved in this compound metabolism.
References
- 1. xenotech.com [xenotech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective disposition of this compound and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenobarbital induction of CYP2B1/2 in primary hepatocytes: endocrine regulation and evidence for a single pathway for multiple inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. A sensitive radioactive assay for this compound hydroxylase in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Induction of drug-metabolizing enzymes by phenobarbital in layered co-culture of a human liver cell line and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Drug-activated nuclear receptors CAR and PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Hexobarbital's Interaction with GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of hexobarbital on γ-aminobutyric acid type A (GABA-A) receptors. This compound, a barbiturate (B1230296) derivative, exerts its sedative and hypnotic effects primarily through the modulation of these critical inhibitory neurotransmitter receptors in the central nervous system. This document outlines the core mechanism of action, presents available quantitative data in a comparative context, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens a central pore permeable to chloride ions (Cl⁻).[2] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]
This compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the binding sites for GABA and benzodiazepines.[4] This binding event does not directly open the channel at therapeutic concentrations but rather potentiates the effect of GABA by increasing the duration of time the chloride channel remains open in response to GABA binding.[5] This prolonged channel opening enhances the inhibitory signal.[4]
At higher, supra-therapeutic concentrations, this compound can also act as a direct agonist, opening the GABA-A receptor channel in the absence of GABA.[1] This direct activation contributes to the more profound central nervous system depression observed at higher doses.[4]
Quantitative Data Summary
Direct quantitative data for this compound's affinity (Ki) and potency (EC50) at the GABA-A receptor are limited in publicly available literature. However, comparative studies have established a clear potency ranking among different barbiturates. For both direct GABA-mimetic action and the potentiation of GABA-induced currents, the potency order is: secobarbital > pentobarbital (B6593769) > this compound > phenobarbital.[1]
To provide a quantitative framework, the following tables summarize the well-documented data for the closely related and extensively studied barbiturates, pentobarbital and phenobarbital. This information, in conjunction with the established potency order, allows for an informed estimation of this compound's pharmacological profile.
Table 1: Potentiation of GABA-Evoked Currents by Representative Barbiturates
| Compound | Receptor Subtype/Preparation | EC50 for Potentiation (µM) | Maximum Potentiation (% of GABA EC20 response) | Reference |
| Pentobarbital | α1β2γ2s (recombinant human, expressed in Xenopus oocytes) | 20-35 | 236% | [6] |
| Pentobarbital | α6β2γ2s (recombinant human, expressed in Xenopus oocytes) | 20-35 | 536% | [6] |
| Phenobarbital | Neocortical Neurons (rat) | 144 (for IPSC decay) | Not specified | [4] |
| Pentobarbital | Cultured Hippocampal Neurons (rat) | 94 | Not specified | [7][8] |
| Phenobarbital | Cultured Hippocampal Neurons (rat) | 890 | Not specified | [7][8] |
Table 2: Direct Activation of GABA-A Receptors by Representative Barbiturates
| Compound | Receptor Subtype/Preparation | EC50 for Direct Activation (µM) | Maximum Response (% of max GABA response) | Reference |
| Pentobarbital | α6β2γ2s (recombinant human, expressed in Xenopus oocytes) | 58 | 150-170% | [6] |
| Pentobarbital | α2β2γ2s (recombinant human, expressed in Xenopus oocytes) | 139 | 82% | [6] |
| Pentobarbital | α5β2γ2s (recombinant human, expressed in Xenopus oocytes) | 528 | 45% | [6] |
| Pentobarbital | Cultured Hippocampal Neurons (rat) | 330 | Similar to max GABA response | [7][8] |
| Phenobarbital | Cultured Hippocampal Neurons (rat) | 3000 | Modestly less efficacious than Pentobarbital | [7][8] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the GABA-A receptor initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates this pathway.
The logical relationship of this compound's concentration-dependent effects can be visualized as a progression from allosteric modulation to direct activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on GABA-A receptors.
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to measure the potentiation of GABA-evoked currents by this compound in a cellular context.
1. Cell Preparation:
-
Use Human Embryonic Kidney (HEK293) cells or a similar cell line suitable for heterologous expression.
-
Transiently transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Culture cells on glass coverslips for 24-48 hours post-transfection to allow for receptor expression.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.
3. Recording Procedure:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with gentle suction.
-
Rupture the cell membrane within the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV using a patch-clamp amplifier.
-
Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) using a rapid solution exchange system.
-
To measure potentiation, co-apply various concentrations of this compound with the same sub-maximal concentration of GABA.
-
To measure direct activation, apply this compound in the absence of GABA.
-
Ensure complete washout of compounds between applications.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percent potentiation for each concentration of this compound.
-
Construct a dose-response curve by plotting the percent potentiation or direct current amplitude against the log of the this compound concentration.
-
Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.
The workflow for this experiment is illustrated below.
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat whole brains or specific brain regions (e.g., cortex, cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a competitive format using a radiolabeled barbiturate with high affinity, such as [³H]-pentobarbital.
-
In a series of tubes or a 96-well plate, combine:
-
A fixed concentration of the radioligand (e.g., [³H]-pentobarbital at a concentration near its Kd).
-
A range of concentrations of unlabeled this compound (the competitor).
-
The prepared membrane homogenate (50-100 µg of protein).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the final volume.
-
-
Include control tubes for:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a saturating concentration of an unlabeled barbiturate (e.g., 100 µM pentobarbital).
-
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log of the this compound concentration.
-
Fit the resulting competition curve using a one-site or two-site binding model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis of Hexobarbital: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the primary chemical synthesis pathways for Hexobarbital (5-(1-cyclohexenyl)-1,5-dimethylbarbituric acid), a barbiturate (B1230296) derivative with hypnotic and sedative properties. The document outlines two core synthetic strategies: the condensation of a substituted cyanoacetic ester with a urea (B33335) derivative and the subsequent N-methylation of a barbituric acid precursor. This guide includes detailed experimental protocols, quantitative data, and logical flow diagrams to facilitate a comprehensive understanding of the synthetic processes involved.
Introduction
This compound, first synthesized in the early 20th century, is a short-acting barbiturate that has been utilized as an anesthetic and hypnotic agent. Its synthesis is a classic example of barbiturate chemistry, typically involving the formation of the pyrimidine-2,4,6-trione (barbituric acid) ring system. Understanding the synthetic pathways to this compound is crucial for researchers in medicinal chemistry and drug development for the potential synthesis of novel analogs and for historical context in the evolution of sedative-hypnotics. This guide details the most common and historically significant methods for its preparation.
Core Synthesis Pathways
There are two principal routes for the synthesis of this compound, both of which rely on the formation of the core barbiturate structure followed by or integrated with appropriate substitutions.
Pathway 1: Condensation of Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)propanoate with N-Methylurea
This pathway represents a direct approach to the final N-methylated product. The key step is the base-catalyzed condensation of a substituted cyanoacetic ester with N-methylurea.
An In-depth Technical Guide to the Pharmacokinetics of Hexobarbital
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of hexobarbital, a barbiturate (B1230296) derivative known for its sedative and hypnotic effects. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes metabolic pathways and experimental workflows.
Absorption
This compound can be administered through various routes, including oral and intravenous. Following oral administration, the sodium salt of this compound is readily absorbed. Studies in healthy human subjects have shown that after oral administration of 500 mg of sodium this compound, the drug is effectively absorbed.[1] The oral bioavailability of barbiturates like phenobarbital (B1680315), a related compound, is approximately 90% in adults.[2] Factors such as food intake can delay the onset of action of orally administered barbiturates.[2]
Distribution
Once absorbed, this compound distributes throughout the body. The biological effects of this compound are primarily dependent on its ability to penetrate the central nervous system.[3] The apparent volume of distribution (Vd) in humans is relatively consistent, averaging around 1.10 ± 0.12 L/kg.[4] In rats, the volume of distribution has been reported to not change significantly with age.[5]
Plasma protein binding is a key factor influencing the distribution of this compound. In humans, the percentage of protein binding is approximately 64.1 ± 2.6%, as determined from saliva to plasma ratios, which is in reasonable agreement with in vitro equilibrium dialysis data (65.9 ± 0.8%).[1] Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.[6]
Metabolism
The liver is the primary site of this compound metabolism, which is a critical determinant of its duration of action.[7] The metabolism is stereoselective, with the two enantiomers, R(-) and S(+), being metabolized at different rates. The clearance of the R(-) enantiomer is almost ten times greater than that of the S(+) enantiomer in humans.[3]
The hepatic metabolism of this compound involves several key pathways:
-
Hydroxylation: This is a major metabolic route catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B1, CYP2C19, and CYP2B6.[3][7] The S(+) enantiomer is preferentially metabolized to β-3'-hydroxythis compound, while the R(-) enantiomer is preferentially converted to α-3'-hydroxythis compound.[3]
-
Dehydrogenation: The 3'-hydroxythis compound (B1209205) metabolites can undergo further dehydrogenation to form a reactive ketone, 3'-oxothis compound (B1213325).[3]
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction facilitated by UDP-glucuronosyl transferases (UGTs), to form more water-soluble compounds that are readily excreted.[3]
-
Other Pathways: A newer metabolic pathway involves the non-enzymatic conversion of 3'-oxothis compound in the presence of glutathione (B108866) to form 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct.[8]
The rate of metabolism can be influenced by various factors, including age, with elderly individuals showing slower clearance compared to younger subjects.[3] Certain drugs can also interact with this compound by inducing or inhibiting the CYP enzymes responsible for its metabolism.[9]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in the liver.
Excretion
The metabolites of this compound are primarily excreted in the urine.[3] Following the administration of this compound to rats, the major metabolites found in urine are 3'-hydroxythis compound, 3'-ketothis compound, and 1,5-dimethylbarbituric acid.[10] The cyclohexenone-glutathione adduct is excreted in the bile.[3][8] The plasma half-life of this compound in humans is estimated to be 222 ± 54 minutes.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 222 ± 54 min | - | [3] |
| Half-life (t½) | 3.2 ± 0.1 h | Oral | [1] |
| Half-life (t½) | 160 - 441 min | Intravenous Infusion | [4] |
| Clearance (CL) | 22.9 ± 2.3 L/h | Oral | [1] |
| Metabolic Clearance | 123 - 360 mL/min | Intravenous Infusion | [4] |
| Apparent Volume of Distribution (Vd) | 1.10 ± 0.12 L/kg | Intravenous Infusion | [4] |
| Plasma Protein Binding | 64.1 ± 2.6% | Oral | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Age | Value | Reference |
| Half-life (t½) | 3 months | 21.3 ± 3.8 min | [5] |
| Half-life (t½) | 30 months | 39.9 ± 4.1 min | [5] |
| Intrinsic Clearance | 3 months | 39.5 ± 7.6 mL/min/kg | [5] |
| Intrinsic Clearance | 30 months | 20.2 ± 6.6 mL/min/kg | [5] |
| Half-life (t½) of (+)-HB | - | 13.4 ± 0.8 min | [11] |
| Half-life (t½) of (-)-HB | - | 16.7 ± 0.6 min | [11] |
| Intrinsic Clearance of (+)-HB | - | 2947 ± 358 mL/min/kg | [11] |
| Intrinsic Clearance of (-)-HB | - | 411 ± 65 mL/min/kg | [11] |
Experimental Protocols
In Vivo Assessment: The this compound Sleep Test
A common in vivo method to assess the overall activity of drug-metabolizing enzymes, particularly hepatic microsomal oxidation, is the this compound Sleep Test (HST).[3][12] This test is often used in rodents to identify fast and slow metabolizers.[12]
Methodology:
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a specific dose (e.g., 60 mg/kg).[12][13]
-
Measurement of Sleep Time: The duration of sleep is measured as the time from the loss of the righting reflex until it is regained. The righting reflex is defined as the ability of the animal to right itself within a set time (e.g., three times within 15 seconds) after being placed on its back.[12][14]
-
Data Analysis: Animals are often categorized into groups based on their sleep duration, for instance, fast metabolizers (e.g., sleep duration < 15 min) and slow metabolizers (e.g., sleep duration ≥ 15 min).[12][13]
In Vitro Assessment: Liver Microsome Metabolism Studies
To investigate the specific enzymes and kinetics of this compound metabolism, in vitro studies using liver microsomes are employed.[15][16]
Methodology:
-
Preparation of Liver Microsomes: Liver tissue is homogenized, and microsomes are isolated through differential centrifugation.
-
Incubation: Microsomes are incubated with this compound in the presence of necessary cofactors, such as NADPH.[16]
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The concentrations of this compound and its metabolites are then quantified using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][5]
-
Kinetic Analysis: The data is used to determine Michaelis-Menten constants (Km and Vmax) for the metabolic reactions.[15]
Workflow for Pharmacokinetic Studies
Caption: General workflow for a pharmacokinetic study.
Mechanism of Action: Interaction with GABA-A Receptors
This compound exerts its sedative and hypnotic effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][9]
Signaling Pathway:
-
Binding: this compound binds to a specific allosteric site on the GABA-A receptor-chloride ion channel complex.[3][17]
-
Potentiation of GABA: This binding increases the affinity of GABA for its own binding site and prolongs the duration of the opening of the chloride ion channel when GABA is bound.[9]
-
Chloride Influx: The prolonged channel opening leads to an increased influx of chloride ions into the neuron.
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[3]
-
CNS Depression: This enhanced inhibitory neurotransmission results in the central nervous system depressant effects of this compound, such as sedation and hypnosis.[7]
The S(+) enantiomer of this compound is a more potent potentiator of GABA-A receptors than the R(-) enantiomer.[3]
This compound's Effect on GABA-A Receptor Signaling
Caption: this compound's potentiation of GABA-A signaling.
References
- 1. Pharmacokinetics of orally administered this compound in plasma and saliva of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmocokinetics of this compound in man after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound metabolism: a new metabolic pathway to produce 1,5-dimethylbarbituric acid and cyclohexenone-glutathione adduct via 3'-oxothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. research.vu.nl [research.vu.nl]
- 12. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative physiologically based pharmacokinetics of this compound, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and cytochrome P-450 binding spectra of (+)- and (-)-hexobarbital in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Metabolic Footprint of Hexobarbital in Urine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key metabolites of the short-acting barbiturate, hexobarbital, as identified in human urine. The following sections detail the quantitative data on these metabolites, the experimental protocols for their analysis, and the metabolic pathways involved in their formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Quantitative Analysis of Urinary Metabolites
The primary metabolites of this compound excreted in urine are 3'-hydroxythis compound, 3'-ketothis compound, and 1,5-dimethylbarbituric acid. Following oral administration of this compound, a significant portion of the dose is eliminated in the urine as these metabolic products. The table below summarizes the quantitative data on the cumulative urinary excretion of these key metabolites in humans.
| Metabolite | Percentage of Administered Dose Excreted in 24h Urine (Mean ± SD) |
| 3'-hydroxythis compound | 4.7 ± 1.3% |
| 3'-ketothis compound | 32.1 ± 11.9% |
| 1,5-dimethylbarbituric acid | 18.0 ± 7.8% |
Data sourced from Vermeulen et al. (1983)[1]
Metabolic Pathway of this compound
The biotransformation of this compound is a complex process primarily occurring in the liver, mediated by the cytochrome P450 enzyme system, with CYP2C19 and CYP2B6 being notable isoforms involved.[2] The metabolism follows two main pathways: allylic side-chain oxidation and an epoxide-diol pathway. The following diagram illustrates the metabolic cascade leading to the formation of the key urinary metabolites.
Experimental Protocols for Metabolite Analysis
The identification and quantification of this compound and its metabolites in urine are typically performed using chromatographic techniques coupled with mass spectrometry. The following sections provide a synthesized, detailed methodology based on established practices for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Sample Preparation and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Acidify a 5 mL urine sample to pH 4-5 with acetic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.
-
Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 2 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylating agent like trimethylanilinium hydroxide.
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 15°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of known metabolites and full scan mode for identification of unknown compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
a. Sample Preparation
-
Dilution: For a "dilute-and-shoot" approach, dilute the urine sample 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for injection.
-
Alternatively, for higher sensitivity, the SPE protocol described for GC-MS can be utilized. The dried eluate should be reconstituted in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/minute.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/minute.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of precursor-to-product ion transitions for each metabolite.
References
A Technical Guide to the Core Differences Between Hexobarbital and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of Hexobarbital and Phenobarbital, two prominent members of the barbiturate (B1230296) class of drugs. While both compounds exert their primary effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, significant differences in their chemical structure, physicochemical properties, and pharmacokinetic profiles lead to distinct pharmacodynamic effects and clinical applications. This document outlines these core differences through a detailed examination of their mechanisms of action, metabolic pathways, and key quantitative data. Furthermore, it provides standardized experimental protocols for the evaluation of these compounds and visualizes complex pathways and workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction
This compound and Phenobarbital are barbituric acid derivatives that have been utilized for their central nervous system (CNS) depressant properties.[1][2] Historically, this compound was employed as a short-acting hypnotic and anesthetic agent, while Phenobarbital has maintained a role as a long-acting anticonvulsant.[1][2] Understanding the fundamental distinctions between these two molecules is crucial for researchers in pharmacology, neuroscience, and drug development. This guide aims to provide an in-depth technical comparison to inform further research and development in the field of CNS therapeutics.
Physicochemical and Pharmacokinetic Properties
The differing chemical structures of this compound and Phenobarbital directly influence their physicochemical and pharmacokinetic characteristics. This compound possesses a cyclohexenyl and a methyl group at the C5 position of the barbituric acid ring, whereas Phenobarbital has an ethyl and a phenyl group at the same position.[3][4] These structural variations result in different lipophilicity and metabolic stability, which in turn dictate their onset and duration of action.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Parameters
The following table summarizes the key quantitative data for this compound and Phenobarbital, providing a clear comparison of their fundamental properties.
| Property | This compound | Phenobarbital |
| IUPAC Name | 5-(cyclohex-1-en-1-yl)-1,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C₁₂H₁₆N₂O₃[3] | C₁₂H₁₂N₂O₃[4] |
| Molecular Weight | 236.27 g/mol [3] | 232.23 g/mol [4] |
| pKa | 8.2[3] | 7.14 - 7.3[4][5] |
| LogP (Partition Coefficient) | 1.98[3] | 1.47[5] |
| Protein Binding | ~25% | 20-45% |
| Metabolism | Primarily hepatic (CYP2B1, CYP2C19, CYP2B6)[1][6] | Primarily hepatic (CYP2C9, CYP2C19, CYP2E1)[7][8] |
| Elimination Half-life | Short | 53-118 hours |
| Onset of Action | Rapid | Slower |
| Duration of Action | Short | Long |
Mechanism of Action
Both this compound and Phenobarbital are positive allosteric modulators of the GABA-A receptor.[1][2] They bind to a site on the receptor distinct from the GABA binding site, potentiating the effect of GABA and increasing the duration of chloride channel opening.[1][2] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1][2] However, there are subtleties in their interactions with other receptor systems. Both barbiturates can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors.[1]
Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the common signaling pathway for this compound and Phenobarbital at the GABA-A receptor.
Caption: Signaling pathway of this compound and Phenobarbital at the GABA-A receptor.
Metabolism
The significant difference in the duration of action between this compound and Phenobarbital is primarily attributed to their different rates and pathways of metabolism. This compound is rapidly metabolized in the liver, leading to its short half-life. Phenobarbital is metabolized more slowly and is also a potent inducer of hepatic cytochrome P450 enzymes, which can lead to significant drug-drug interactions.[8][9]
Metabolic Pathway of this compound
This compound undergoes extensive hepatic metabolism, primarily through hydroxylation by CYP2B1, CYP2C19, and CYP2B6.[1][6]
Caption: Simplified metabolic pathway of this compound.
Metabolic Pathway of Phenobarbital
Phenobarbital is metabolized in the liver mainly by CYP2C9, with minor contributions from CYP2C19 and CYP2E1.[7][8] A significant portion is excreted unchanged in the urine.[7]
Caption: Simplified metabolic pathway of Phenobarbital.
Experimental Protocols
The following section details standardized methodologies for the preclinical evaluation of this compound and Phenobarbital.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a standard procedure for determining the LogP of a compound.[10]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the barbiturate in n-octanol.
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a separating funnel.
-
Add a known volume of the pre-saturated water.
-
Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for equilibration.
-
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to aid separation.
-
Concentration Analysis: Determine the concentration of the barbiturate in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Assessment of Hypnotic Effects in Rodents
The loss of righting reflex is a common behavioral assay to assess the hypnotic effects of sedatives.[6]
Methodology:
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Drug Administration: Administer this compound, Phenobarbital, or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Observation:
-
Immediately after administration, place the animal in a clear observation cage.
-
Record the time to the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back). This is the onset of sleep.
-
Monitor the animal and record the time of the return of the righting reflex. This is the awakening time.
-
-
Data Analysis: The duration of sleep is calculated as the time between the loss and return of the righting reflex. Compare the sleep duration between different treatment groups.
Caption: Experimental workflow for assessing hypnotic effects in rodents.
In Vitro Cytochrome P450 Inhibition Assay
This assay is used to determine the potential of a compound to inhibit the activity of specific CYP450 enzymes.[11]
Methodology:
-
Reagent Preparation:
-
Prepare human liver microsomes (HLMs) or recombinant CYP450 enzymes.
-
Prepare a cocktail of probe substrates specific for different CYP isoforms.
-
Prepare solutions of the test compounds (this compound, Phenobarbital) and a positive control inhibitor.
-
-
Incubation:
-
In a microplate, combine the HLMs or recombinant enzymes, the probe substrate cocktail, and the test compound or control in a suitable buffer.
-
Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH).
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of metabolites from the probe substrates using LC-MS/MS.
-
-
Data Analysis: Calculate the percent inhibition of each CYP isoform by the test compounds compared to the vehicle control. Determine the IC50 value for each compound against each enzyme.
Conclusion
This compound and Phenobarbital, while both classified as barbiturates, exhibit markedly different pharmacological profiles. These differences are rooted in their distinct chemical structures, which lead to variations in their physicochemical properties, pharmacokinetics, and, to a lesser extent, their pharmacodynamics. This compound's rapid metabolism renders it a short-acting hypnotic, whereas Phenobarbital's slower metabolism and potent enzyme induction capabilities contribute to its long-acting anticonvulsant properties. The data and protocols presented in this guide provide a framework for researchers to further investigate these and other barbiturates, contributing to a more nuanced understanding of their therapeutic potential and limitations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Fate of Drugs: Barbiturates and Closely Related Compounds | Annual Reviews [annualreviews.org]
- 10. ukessays.com [ukessays.com]
- 11. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Rapid Sedation: A Technical Guide to the Discovery and Development of Short-Acting Barbiturates
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and development of short-acting barbiturates, a class of drugs that revolutionized anesthesia and the management of central nervous system excitability. We delve into the core medicinal chemistry, detailing the synthesis of pivotal compounds, and elucidate the pharmacological mechanisms that underpin their potent sedative-hypnotic effects. This paper presents a comprehensive overview of their structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies employed to characterize their therapeutic potential. Quantitative data are systematically organized into comparative tables, and key concepts are visualized through detailed diagrams of signaling pathways and experimental workflows, offering a robust resource for professionals in the field of drug discovery and development.
Introduction: The Quest for Controlled Sedation
The history of medicine is intrinsically linked to the pursuit of safe and effective methods to control consciousness and mitigate pain. Before the advent of modern anesthetics, surgical procedures were fraught with peril and immense suffering. The discovery of barbiturates in the early 20th century marked a significant milestone in this endeavor.[1] Initially developed from barbituric acid, first synthesized by Adolf von Baeyer in 1864, these compounds offered a new level of control over the central nervous system (CNS).[2][3] While the long-acting barbiturates found their place in the treatment of seizure disorders, the development of their short-acting counterparts heralded a new era in surgical anesthesia and the management of acute convulsive states.[4][5]
This guide focuses on the pivotal short-acting barbiturates, such as thiopental (B1682321) and methohexital (B102721), which are characterized by their rapid onset and brief duration of action.[6] We will examine the chemical innovations that led to their creation, their profound impact on clinical practice, and the scientific methodologies used to establish their efficacy and safety profiles.
The Genesis of Short-Acting Barbiturates: A Chemical Journey
The pharmacological activity of barbiturates is intrinsically tied to their chemical structure, specifically the substitutions at the 5th position of the barbituric acid ring.[7][8] The parent compound, barbituric acid, is itself devoid of CNS activity. The key to unlocking the sedative-hypnotic properties of these molecules lay in the addition of lipophilic substituents at this critical position, enabling them to traverse the blood-brain barrier.[7]
From Barbituric Acid to Active Compounds: The Core Synthesis
The fundamental synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335) or, in the case of thiobarbiturates, thiourea (B124793).[7][9] The duration of action is largely determined by the nature of the alkyl or aryl groups at the C5 position.[10]
Key Short-Acting Barbiturates: Thiopental and Methohexital
Thiopental , a thiobarbiturate, is distinguished by the replacement of the oxygen atom at the C2 position with a sulfur atom. This modification significantly increases its lipid solubility, leading to a very rapid onset of action.[7][8]
Methohexital , an oxybarbiturate, features a methylated nitrogen atom in the barbituric acid ring and a unique side chain at the C5 position. These structural features contribute to its rapid metabolism and ultrashort duration of action.[1]
Mechanism of Action: Modulating the GABAergic System
The primary mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[11]
Allosteric Modulation of the GABA-A Receptor
Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[11] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[11] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a CNS depressant effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[12]
Signaling Pathway
The interaction of short-acting barbiturates with the GABA-A receptor initiates a cascade of events that culminates in neuronal inhibition.
Quantitative Pharmacology: A Comparative Analysis
The clinical utility of short-acting barbiturates is defined by their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for prominent short-acting barbiturates.
Table 1: Pharmacokinetic Parameters of Short-Acting Barbiturates
| Drug | Onset of Action (IV) | Duration of Action | Elimination Half-life (t½) | Protein Binding |
| Thiopental | 30-45 seconds[13] | 5-10 minutes[13] | 5.89 - 16.3 hours[2] | 75-90%[4] |
| Methohexital | ~30 seconds | 3-7 minutes[1] | 3.9 hours | ~73% |
| Pentobarbital (B6593769) | 1 minute | 15 minutes | 15-48 hours | 60-70% |
Note: Values can vary based on patient factors such as age, weight, and hepatic function.
Table 2: GABA-A Receptor Interaction and Potency
| Drug | EC₅₀ for GABA Potentiation (µM) | Comments |
| Thiopental | ~10-30[14][15] | Also a direct agonist at higher concentrations. |
| Pentobarbital | ~20-35[16] | Potentiates GABA and directly activates the receptor. |
| Phenobarbital | ~144[17] | Primarily a modulator with weaker direct agonism. |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols: From Synthesis to In Vivo Testing
The development of short-acting barbiturates relied on a series of well-defined experimental procedures to synthesize and characterize these compounds.
Synthesis of Thiopental: A Detailed Protocol
The synthesis of thiopental is a two-step process involving the alkylation of a malonic ester followed by cyclization with thiourea.[9]
Step 1: Synthesis of Diethyl 2-ethyl-2-(1-methylbutyl)malonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695).
-
Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium ethoxide solution while stirring.
-
First Alkylation: Add 2-bromopentane (B28208) dropwise to the reaction mixture and reflux for 2-3 hours.
-
Second Alkylation: After cooling, add a second equivalent of sodium ethoxide followed by the dropwise addition of ethyl bromide. Reflux for an additional 2-3 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disubstituted malonic ester.
Step 2: Cyclization to form Thiopental
-
Reaction Setup: Dissolve the crude diethyl 2-ethyl-2-(1-methylbutyl)malonate and thiourea in absolute ethanol containing sodium ethoxide.
-
Reflux: Heat the mixture to reflux for 8-10 hours.
-
Precipitation: After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the crude thiopental.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from aqueous ethanol to yield pure thiopental.
Synthesis of Methohexital: A Detailed Protocol
The synthesis of methohexital follows a similar principle, utilizing N-methylurea for the cyclization step.[1]
Step 1: Synthesis of Diethyl allyl(1-methyl-2-pentynyl)malonate
-
Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask.
-
Addition of Diethyl Malonate: Add diethyl malonate to the solution.
-
First Alkylation: Add 2-bromo-3-hexyne and reflux the mixture.
-
Second Alkylation: After the first alkylation is complete, add a second equivalent of sodium ethoxide followed by allyl bromide and continue to reflux.
-
Workup: Isolate the disubstituted malonic ester as described for thiopental synthesis.
Step 2: Cyclization to form Methohexital
-
Reaction Setup: Dissolve the purified diethyl allyl(1-methyl-2-pentynyl)malonate and N-methylurea in absolute ethanol with sodium ethoxide.
-
Reflux: Reflux the mixture for several hours.
-
Purification: Isolate and purify the resulting methohexital using similar precipitation and recrystallization techniques as for thiopental.
Electrophysiological Analysis: Patch-Clamp Recording
The effect of short-acting barbiturates on the GABA-A receptor is quantified using the patch-clamp technique.[5][18]
-
Cell Preparation: Culture primary neurons or use cell lines (e.g., HEK293) transiently expressing specific GABA-A receptor subunit combinations.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or outside-out patch configuration).
-
Solution Application: Perfuse the cells with an external solution containing a known concentration of GABA, with and without the short-acting barbiturate.
-
Data Acquisition: Record the chloride currents flowing through the GABA-A receptor channels in response to the application of GABA and the barbiturate.
-
Analysis: Analyze the recorded currents to determine the effect of the barbiturate on the channel's open probability, open duration, and conductance.
In Vivo Assessment of Hypnotic and Anesthetic Effects
Animal models are crucial for evaluating the sedative, hypnotic, and anesthetic properties of new compounds.[19][20]
-
Animal Model: Use rodents (e.g., rats or mice) as the experimental subjects.
-
Drug Administration: Administer the short-acting barbiturate intravenously or intraperitoneally at various doses.
-
Loss of Righting Reflex (LORR): A primary indicator of hypnotic effect. After drug administration, place the animal on its back. The time until the animal is unable to right itself to a prone position is recorded as the onset of LORR, and the time until it regains this reflex is the duration of LORR.
-
Tail-Flick Test: To assess analgesic properties, apply a noxious heat stimulus to the animal's tail and measure the latency to tail withdrawal.
-
Data Analysis: Construct dose-response curves to determine the ED₅₀ (median effective dose) for hypnosis and anesthesia.
Visualizing the Process: Experimental and Logical Workflows
Conclusion: A Legacy of Rapid and Reversible Sedation
The discovery and development of short-acting barbiturates represent a triumph of medicinal chemistry and pharmacology. Through systematic structural modifications of the barbituric acid scaffold, scientists were able to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds to achieve rapid onset and short duration of action, characteristics that are paramount in the field of anesthesiology. The methodologies established for their synthesis and evaluation laid the groundwork for future drug discovery efforts. While the clinical use of many barbiturates has been supplanted by agents with a wider therapeutic index, such as benzodiazepines and propofol, the foundational knowledge gained from their development continues to inform and inspire the creation of new and safer CNS depressants. This guide serves as a testament to the ingenuity of the researchers who pioneered this class of drugs and as a valuable technical resource for the next generation of scientists dedicated to advancing the field of pharmacology.
References
- 1. Methohexital - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of thiopental after single and multiple intravenous doses in critical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and anesthetic effects of methohexital, pentobarbital, thiamylal, and thiopental in Greyhound dogs and non-Greyhound, mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 5. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THIOPENTAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. youtube.com [youtube.com]
- 9. A practical and convenient method for the synthesis of anesthetic drug thiopental: using thiourea and sodium ethoxide - Europub [europub.co.uk]
- 10. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barbiturate - Wikipedia [en.wikipedia.org]
- 12. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]
- 16. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Barbiturate anesthesia and alcohol tolerance in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discoveryjournals.org [discoveryjournals.org]
The Hexobarbital Sleep Time Test: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the basic principles underpinning the Hexobarbital Sleep Time (HST) test, a critical tool in pharmacological and toxicological research. The HST test serves as a valuable in vivo method for assessing the activity of hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP450) system. The duration of sleep induced by this compound is inversely proportional to the rate of its metabolism, offering a window into the metabolic capacity of an organism and how it is influenced by various intrinsic and extrinsic factors.
Core Principles of the this compound Sleep Time Test
The fundamental principle of the HST test lies in the relationship between the hypnotic effect of this compound and its metabolic clearance. This compound, a short-acting barbiturate, induces sleep by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor in the central nervous system. The duration of this hypnotic effect is primarily dictated by the rate at which this compound is metabolized and eliminated from the body.
The primary site of this compound metabolism is the liver, where it is biotransformed by the CYP450 mixed-function oxidase system. A shorter duration of this compound-induced sleep indicates a higher rate of hepatic microsomal enzyme activity, leading to faster clearance of the drug. Conversely, a prolonged sleep time suggests a lower rate of metabolism. This principle allows researchers to use the HST test to:
-
Assess the induction or inhibition of CYP450 enzymes: Co-administration of substances that induce or inhibit CYP450 enzymes will respectively decrease or increase this compound sleep time.
-
Characterize phenotypic differences in drug metabolism: The test can identify "fast" and "slow" metabolizers within a population, which can be linked to genetic variations in metabolic enzymes.[1][2]
-
Evaluate the impact of physiological and environmental factors on drug metabolism: Factors such as sex, age, strain, and stress can alter metabolic rates and thus affect this compound sleep time.
Signaling Pathways and Mechanisms of Action
This compound Metabolism
The metabolic clearance of this compound is a multi-step process initiated by hydroxylation, primarily mediated by CYP450 enzymes. This is followed by further oxidation and conjugation reactions to produce more water-soluble metabolites that can be readily excreted.
Caption: Metabolic pathway of this compound.
Mechanism of Action at the GABAa Receptor
This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the GABAa receptor. It binds to a site distinct from the GABA binding site and enhances the receptor's affinity for GABA. This leads to a prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Caption: Mechanism of this compound at the GABAa receptor.
Experimental Protocols
A generalized experimental protocol for the this compound sleep time test in rodents is provided below. Specific parameters such as drug dosage and route of administration may need to be optimized based on the animal species, strain, and the specific research question.
Materials
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Heating pad or lamp to maintain animal body temperature
-
Observation cages
-
Timer or stopwatch
Procedure
-
Animal Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress-related variability.
-
Fasting: To ensure consistent drug absorption, fast the animals overnight (approximately 12-16 hours) with free access to water before the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound sodium in sterile saline on the day of the experiment. The concentration should be adjusted to allow for the desired dose to be administered in a consistent volume (e.g., 10 mL/kg body weight).
-
Animal Weighing and Dose Calculation: Weigh each animal immediately before drug administration to accurately calculate the individual dose.
-
Drug Administration: Administer the calculated dose of this compound, typically via intraperitoneal (i.p.) injection.
-
Observation and Measurement of Sleep Time:
-
Immediately after injection, place the animal in an observation cage.
-
The onset of sleep is defined as the loss of the righting reflex. This is determined by gently turning the animal onto its back; if it fails to right itself within 30 seconds, it is considered to be asleep.
-
The duration of sleep is the time from the loss of the righting reflex to its recovery. The righting reflex is considered recovered when the animal can successfully right itself three times within one minute after being placed on its back.
-
Record the sleep duration for each animal.
-
-
Post-procedural Care: Keep the animals warm and monitor them until they have fully recovered from the anesthesia.
Data Presentation and Interpretation
The data obtained from the HST test is typically presented as the mean sleep time ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as t-tests or analysis of variance (ANOVA), is used to compare the sleep times between different experimental groups.
Factors Influencing this compound Sleep Time
Numerous factors can influence the duration of this compound-induced sleep. The following tables summarize quantitative data from various studies, illustrating the impact of dose, sex, animal strain, and the co-administration of CYP450 modulators.
Table 1: Dose-Response Relationship of this compound Sleep Time in Mice
| Dose (mg/kg, i.p.) | Mean Sleep Time (minutes) ± SD | Animal Strain |
| 50 | 15.2 ± 3.1 | Swiss-Webster |
| 75 | 32.5 ± 5.8 | Swiss-Webster |
| 100 | 55.1 ± 8.2 | Swiss-Webster |
| 125 | 88.9 ± 11.4 | Swiss-Webster |
Data are hypothetical and for illustrative purposes, based on the principle of a dose-dependent increase in sleep time.
Table 2: Sex Differences in this compound Sleep Time in Rats
| Sex | Mean Sleep Time (minutes) ± SD | Animal Strain | Dose (mg/kg, i.p.) |
| Male | 25.3 ± 4.7 | Wistar | 100 |
| Female | 42.1 ± 6.9 | Wistar | 100 |
Data are hypothetical and for illustrative purposes, based on the general observation that female rats often exhibit longer sleep times. Stronger this compound narcotic effect in females was associated with the rate of this compound metabolism, but also with higher brain sensitivity.[3]
Table 3: Strain Differences in this compound Sleep Time in Mice
| Strain | Mean Sleep Time (minutes) ± SD | Dose (mg/kg, i.p.) |
| A/J | 18.2 ± 2.1 | 100 |
| BALB/c | 22.5 ± 3.5 | 100 |
| C57BL/6 | 48.3 ± 5.2 | 100 |
| DBA/2 | 35.7 ± 4.8 | 100 |
Data are hypothetical and for illustrative purposes, reflecting the known genetic variability in drug metabolism among different inbred mouse strains. Mean sleeping time ranged from 18 to 48 minutes in the inbred strains, and with standard deviations of only 2-4 minutes.[4]
Table 4: Effect of CYP450 Induction and Inhibition on this compound Sleep Time in Rats
| Treatment Group | Mean Sleep Time (minutes) ± SD | Animal Strain |
| Control (Saline) | 28.4 ± 5.1 | Sprague-Dawley |
| Phenobarbital (Inducer) | 12.7 ± 3.9 | Sprague-Dawley |
| SKF-525A (Inhibitor) | 75.9 ± 9.3 | Sprague-Dawley |
Data are hypothetical and for illustrative purposes. Phenobarbital is a known inducer of CYP450 enzymes, leading to a shorter sleep time. SKF-525A is a classic inhibitor of CYP450, resulting in a prolonged sleep time.
Experimental Workflow
The following diagram illustrates the typical workflow of a this compound sleep time experiment designed to evaluate the effect of a test compound on drug metabolism.
Caption: Experimental workflow for the this compound Sleep Time test.
Conclusion
The this compound Sleep Time test remains a valuable and widely used in vivo assay for the assessment of hepatic drug metabolism. Its simplicity, reproducibility, and sensitivity make it an effective tool for screening the effects of new chemical entities on CYP450 activity and for investigating the influence of various physiological and genetic factors on drug disposition. A thorough understanding of the underlying principles and careful control of experimental variables are crucial for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hexobarbital Sleep Time Test in Rats
These application notes provide a detailed protocol for conducting the hexobarbital-induced sleep time test in rats, a common method in pharmacological and toxicological research to assess in vivo hepatic drug metabolism.
Introduction
The this compound sleep time test is a widely used in vivo method to determine the activity of hepatic microsomal enzymes, particularly cytochrome P450 (CYP450) isoenzymes. This compound, a short-acting barbiturate, induces sleep, and the duration of this sleep is inversely proportional to the rate of its metabolism in the liver. A shorter sleep time indicates a higher rate of metabolism (fast metabolizer), while a longer sleep time suggests a slower rate of metabolism (slow metabolizer)[1][2][3]. This assay is valuable for studying the induction or inhibition of drug-metabolizing enzymes by various compounds, as well as for phenotyping animals based on their metabolic capacity[1][4].
Principle
This compound exerts its hypnotic effect by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system[5][6][7]. This leads to increased chloride ion influx, hyperpolarization of neuronal membranes, and subsequent CNS depression, resulting in sedation and sleep[5][8]. The duration of sleep is primarily determined by the rate at which this compound is metabolized by hepatic CYP450 enzymes into inactive, water-soluble metabolites that are then excreted[5][8]. Therefore, the measurement of sleep duration serves as an indirect measure of hepatic drug metabolism.
Materials and Reagents
| Material/Reagent | Specification |
| Animals | Male Wistar or Sprague-Dawley rats (220-263 g)[1] |
| Test Substance | This compound sodium salt |
| Vehicle | Sterile physiological saline (0.9% NaCl) |
| Administration | Syringes (1 mL) and needles (25-27 gauge) for intraperitoneal injection |
| Timing Device | Stopwatch or timer |
| Testing Area | Quiet, well-ventilated room with a flat surface for observation |
Experimental Protocol
Animal Preparation and Acclimatization
-
House the rats in standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water[1].
-
Allow the animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Fast the animals overnight before the experiment to ensure the absence of food in the stomach, which can affect drug absorption. Water should be available ad libitum.
Drug Preparation and Administration
-
On the day of the experiment, prepare a fresh solution of this compound sodium in sterile physiological saline.
-
The standard dose for inducing sleep is 60 mg/kg of body weight[1][2][3].
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
Measurement of Sleep Time
-
Immediately after injection, start a stopwatch.
-
The onset of sleep is defined as the loss of the righting reflex. To assess this, gently place the rat on its back. The rat is considered asleep if it fails to right itself (turn over to its normal upright posture).
-
The duration of sleep is the time interval between the loss and the recovery of the righting reflex[1].
-
The recovery of the righting reflex is defined as the ability of the animal to turn itself over by 180° three times within 15 seconds after being placed on its back on a flat surface[1].
-
Record the sleep duration for each animal.
Data Presentation
The quantitative data obtained from the this compound sleep time test can be summarized in the following tables for clear comparison.
Table 1: Classification of Rats Based on this compound Sleep Time
| Phenotype | Sleep Duration (minutes) | Implication |
| Fast Metabolizer (FM) | < 15 | High hepatic microsomal enzyme activity[1][2][3] |
| Slow Metabolizer (SM) | ≥ 15 | Low hepatic microsomal enzyme activity[1][2][3] |
Table 2: Example Data of this compound Sleep Time in Male Wistar Rats
| Treatment Group | N | Dose (mg/kg, i.p.) | Mean Sleep Duration (min) ± SD |
| Control (Vehicle) | 10 | 60 | 25.4 ± 5.2 |
| Test Compound A | 10 | 60 | 12.1 ± 2.8 |
| Test Compound B | 10 | 60 | 45.7 ± 8.1 |
*Statistically significant difference from the control group (p < 0.05).
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound induces sleep by modulating neurotransmission in the central nervous system. It primarily acts as a positive allosteric modulator of the GABA-A receptor and an inhibitor of glutamate (B1630785) receptors.
This compound Metabolism Pathway
The duration of this compound's effect is determined by its metabolism in the liver, primarily by cytochrome P450 enzymes.
Experimental Workflow
The following diagram illustrates the logical flow of the this compound sleep time test protocol.
References
- 1. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Duration of this compound-induced sleep and monoamine oxidase activities in rat brain: Focus on the behavioral activity and on the free-radical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Standard Dosage of Hexobarbital for Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexobarbital, a barbiturate (B1230296) derivative, has historically been utilized for its hypnotic, sedative, and anesthetic properties in preclinical research.[1][2] Its rapid onset and short duration of action make it a valuable tool for specific experimental procedures in mice.[2] This document provides detailed application notes and protocols for the standard dosage of this compound in mouse studies, including quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound dosage in mice, compiled from various studies. It is crucial to note that the optimal dose can be influenced by mouse strain, sex, age, and the specific experimental context.
Table 1: Anesthetic and Hypnotic Doses of this compound in Mice
| Dosage (mg/kg) | Route of Administration | Observed Effect | Mouse Strain | Reference |
| 100 | Intraperitoneal (i.p.) | Induction of sleep | CF-1 | [3] |
| 120 | Intraperitoneal (i.p.) | Induction of sleep | HI and LO lines | [4] |
| 125 | Intraperitoneal (i.p.) | Induction of sleep | NIH | [5] |
Table 2: Lethal Dose (LD50) of this compound in Mice
| LD50 (mg/kg) | Route of Administration | Reference |
| 137 | Oral | [6] |
| 116 | Intraperitoneal (i.p.) | [6] |
| 228 | Subcutaneous (s.c.) | [6] |
| 218 | Intravenous (i.v.) | [6] |
| 175 | Intramuscular (i.m.) | [6] |
Mechanism of Action
This compound is a barbiturate that primarily acts on the central nervous system (CNS) by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It binds to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from the GABA binding site.[1][7] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl-) channel opening.[1][2] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.[1] At higher concentrations, barbiturates like this compound can also directly activate the GABA-A receptor.[7]
Figure 1. Signaling pathway of this compound's action on the GABA-A receptor.
Experimental Protocols
This compound Sleep Time Test
The this compound Sleep Test is a common method to assess the hypnotic effects of the drug and can also be used to phenotype rodents based on their drug metabolism capacity.[2]
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with appropriate needles (e.g., 25-27 gauge)
-
Animal scale
-
Heating pad or lamp
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimate male Swiss-Webster mice (or other appropriate strain), weighing approximately 30 g each, to the housing conditions for at least three days prior to the experiment.[8]
-
Ensure a controlled environment with a standard light-dark cycle (e.g., 12 hours light/12 hours dark).[8]
-
Weigh each mouse accurately on the day of the experiment to calculate the precise dose.
-
-
Drug Preparation:
-
Prepare a fresh solution of this compound sodium in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (e.g., 0.1 mL per 10 g of body weight). For a dose of 100 mg/kg, a 10 mg/mL solution would be suitable.
-
-
Administration:
-
Administer the calculated dose of this compound via intraperitoneal (i.p.) injection.[3] Proper i.p. injection technique is crucial to ensure the drug is delivered to the peritoneal cavity and not into an organ.
-
-
Assessment of Sleep Time:
-
Immediately after injection, place the mouse in a clean, quiet cage.
-
Start the timer upon administration of the drug.
-
The onset of sleep (latency) is defined as the time from injection to the loss of the righting reflex. To test this, gently turn the mouse onto its back. If it fails to right itself within a few seconds, it is considered asleep.
-
The duration of sleep is measured from the loss of the righting reflex until it is spontaneously regained.
-
Monitor the animal's respiration and maintain its body temperature using a heating pad or lamp during the sleep period.
-
-
Data Recording:
-
Record the latency to sleep and the duration of sleep for each animal.
-
Figure 2. Experimental workflow for the this compound Sleep Time Test in mice.
Considerations and Best Practices
-
Strain and Sex Differences: Different mouse strains can exhibit varied sensitivity to this compound. It is important to use a consistent strain and sex within an experiment or to account for these variables in the experimental design.
-
Route of Administration: The intraperitoneal route is common for convenience and rapid absorption.[9] However, the chosen route will significantly impact the dose required and the onset and duration of action.[10]
-
Animal Welfare: Intraperitoneal injections can cause distress and pain.[11] Proper handling and injection techniques are essential. Continuous monitoring of the animal's vital signs during anesthesia is crucial.
-
Circadian Rhythm: The toxicity of sedative-hypnotics, including this compound, can vary depending on the time of day.[8] For consistency, experiments should be conducted at the same time each day.
Conclusion
This document provides a comprehensive overview of the standard dosages of this compound for mouse studies, detailed experimental protocols, and the underlying mechanism of action. By adhering to these guidelines and best practices, researchers can ensure the safe, effective, and ethical use of this compound in their experimental models, leading to reliable and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Hexobarbital: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro metabolism studies of hexobarbital. This document offers detailed protocols for essential experiments, including microsomal stability assays, cytochrome P450 (CYP) reaction phenotyping, and CYP inhibition assays. Furthermore, it presents a summary of the metabolic pathways of this compound and collates available quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound Metabolism
This compound, a barbiturate (B1230296) derivative, is primarily metabolized in the liver by the cytochrome P450 (CYP) superfamily of enzymes. The main metabolic pathway involves the hydroxylation of the cyclohexenyl ring to form 3'-hydroxythis compound, which is subsequently oxidized to 3'-ketothis compound.[1] Further metabolism can lead to the formation of 1,5-dimethylbarbituric acid and a glutathione (B108866) conjugate.[1] In humans, the principal enzymes responsible for the initial hydroxylation step are CYP2B6 and CYP2C19.[2] Due to the involvement of these polymorphic enzymes, the rate of this compound metabolism can vary significantly among individuals. Understanding the in vitro metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical settings.
Key Metabolic Pathways and Enzymes
The hepatic metabolism of this compound is a multi-step process involving several key enzymes. The primary pathway and the major metabolites are outlined below.
Signaling Pathway of this compound Metabolism```dot
Caption: Workflow for microsomal stability assay.
Logical Workflow for In Vitro Metabolism Studies
Caption: Logical workflow for in vitro studies.
References
Application Notes and Protocols for Utilizing Hexobarbital in Enzyme Induction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hexobarbital for studying enzyme induction, a critical aspect of drug metabolism and safety assessment. The protocols detailed below are intended for professionals in pharmacology, toxicology, and drug development.
Introduction to this compound-Mediated Enzyme Induction
This compound, a barbiturate (B1230296) derivative, is a well-established inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP2B and CYP3A subfamilies. Its mechanism of action is primarily through the activation of nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1] Understanding the induction potential of compounds like this compound is crucial for predicting drug-drug interactions and assessing the metabolic stability of new chemical entities.
The activation of these nuclear receptors by this compound exhibits significant species-specific differences. In rodents, this compound and its analogue phenobarbital (B1680315) are known to be potent activators of CAR but not PXR.[1] Conversely, in humans, these compounds activate both CAR and PXR.[1] The activation of human CAR by barbiturates is an indirect process involving dephosphorylation, while the activation of human PXR occurs through direct ligand binding.[1] This dual activation in human systems leads to a coordinated upregulation of a broad spectrum of genes involved in drug metabolism and transport.
Quantitative Data on Enzyme Induction
The following tables summarize the quantitative effects of barbiturates on CYP enzyme induction. As specific data for this compound is limited in publicly available literature, data for phenobarbital, a structurally and mechanistically similar barbiturate, is provided as a reliable surrogate.
Table 1: In Vitro CYP mRNA Induction in Primary Human Hepatocytes by Phenobarbital
| CYP Isoform | Inducer Concentration | Mean Fold Induction (mRNA) | Reference |
| CYP2B6 | 500 µM | 7.8 ± 11.1 | [2] |
| CYP2B6 | 500 µM | 9.97 ± 2.44 | [3] |
| CYP3A4 | 500 µM | 149.0 ± 281.3 | [2] |
| CYP3A4 | 500 µM | 12.18 ± 2.48 | [3] |
| CYP3A4 | 750 µM | 7.6 (canonical & shorter 3'-UTR) | [4] |
Data are presented as mean ± standard deviation or mean fold change.
Table 2: In Vivo Effect of Enzyme Induction on this compound Sleeping Time in Rodents
| Animal Model | Inducing Agent | Dose and Duration | Reduction in Sleeping Time | Reference |
| ICR Mice | Phenytoin | 50 mg/kg, i.p., 3 days | 63% (from 52 min to 19 min) | [5] |
| Rats | Phenobarbital | 75 mg/kg i.p., single dose | Shortening observed at 24 hours | [6] |
| Rats | Phenobarbital | 75 mg/kg i.p., daily for 5 days | Progressive shortening | [6] |
Sleeping time is an indirect measure of in vivo CYP activity, where a shorter duration indicates faster metabolism of this compound due to enzyme induction.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Enzyme Induction
This compound induces CYP gene expression primarily through the activation of the nuclear receptors CAR and PXR. In humans, it activates both receptors, leading to the transcription of target genes like CYP2B6 and CYP3A4.
Caption: this compound-induced CAR/PXR signaling pathway.
General Experimental Workflow for In Vitro Enzyme Induction
The following diagram outlines the typical workflow for assessing this compound-induced enzyme induction in a primary hepatocyte culture system.
References
- 1. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary hepatocytes isolated from human and porcine donors display similar patterns of cytochrome p450 expression following exposure to prototypical activators of AhR, CAR and PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of CYP3A4 mRNA Transcript with Shortened 3′-Untranslated Region in Hepatocyte Differentiation, Liver Development, and Response to Drug Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin induction of cytochrome P4502B in mice: effects on this compound hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and regression of the hepatic microsomal enzyme induction and stimulation of biliary excretion produced by phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hexobarbital using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hexobarbital in various matrices using High-Performance Liquid Chromatography (HPLC). Methodologies for both achiral and chiral separations are presented, along with comprehensive sample preparation techniques.
Introduction
This compound is a barbiturate (B1230296) derivative that acts as a central nervous system depressant.[1] Accurate and robust analytical methods are essential for its quantification in pharmaceutical formulations, biological samples for pharmacokinetic and toxicological studies, and for forensic purposes.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of barbiturates due to its high resolution, sensitivity, and versatility.[3] This document outlines established HPLC methods for the determination of this compound.
Achiral Quantification of this compound
Reversed-phase HPLC (RP-HPLC) is the most common approach for the routine quantification of this compound. This method separates compounds based on their hydrophobicity.
Chromatographic Conditions
A typical RP-HPLC method for the analysis of barbiturates, including this compound, utilizes a C18 stationary phase.[3][4] The mobile phase generally consists of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer.[3][5]
Table 1: Comparative HPLC Method Parameters for Achiral this compound Analysis
| Parameter | Method 1 | Method 2 |
| HPLC System | Standard HPLC with UV-Vis Detector | Standard HPLC with Diode Array Detector |
| Column | C18, 5 µm, 4.6 x 150 mm[6] | C18, 5 µm, 4.6 x 250 mm[7] |
| Mobile Phase | Methanol (B129727):Water (50:50, v/v)[3][6] | Acetonitrile:Phosphate Buffer (pH 3.0-4.5)[5] |
| Flow Rate | 1.0 mL/min[3][6] | 1.0 - 1.2 mL/min[3] |
| Temperature | Ambient or 25-30 °C[3][6] | 30 °C[3] |
| Detection | UV at 220 nm[6] or 240 nm[3][8] | Diode Array Detector (210-400 nm)[5] |
| Injection Volume | 10-20 µL[3][6] | 20 µL |
| Internal Standard | Talbutal[8] or Phenobarbital | This compound can be used as an internal standard for other barbiturates[5] |
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix. The primary goal is to remove interferences and concentrate the analyte.[9]
Liquid-liquid extraction is a common method for cleaning up biological samples.[9]
Protocol:
-
To 1 mL of the biological sample, add a suitable internal standard.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitute the residue in 100-200 µL of the HPLC mobile phase.[3]
-
Inject a portion of the reconstituted sample into the HPLC system.
Solid-phase extraction often provides a cleaner sample extract compared to LLE.[4]
Protocol:
-
Condition a C18 SPE cartridge by sequentially washing with 3 mL of methanol and 3 mL of deionized water.[3]
-
To 1 mL of the sample (e.g., serum or plasma), add the internal standard.[3]
-
Load the sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 3 mL of water, followed by 3 mL of a methanol:water mixture (e.g., 20:80, v/v) to remove polar interferences.[3]
-
Dry the cartridge under vacuum for 5 minutes.[3]
-
Elute the this compound and other barbiturates with 2 mL of methanol or acetonitrile.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[3]
Experimental Workflow: Achiral Analysis
Caption: Workflow for achiral HPLC quantification of this compound.
Chiral Separation of this compound Enantiomers
This compound is a chiral molecule, and the separation of its enantiomers can be crucial for pharmacological and toxicological studies.[1] Chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for this purpose.[1][10]
Chiral Stationary Phase (CSP) Method
The most direct method for chiral separation is the use of a chiral stationary phase. Polysaccharide-based columns are commonly used for the separation of barbiturate enantiomers.[1]
Table 2: Chromatographic Conditions for Chiral Separation of this compound
| Parameter | SFC Method[1] | HPLC Method (General Approach) |
| System | Supercritical Fluid Chromatography (SFC) | HPLC with UV-Vis Detector |
| Column | Lux 3 µm i-Amylose-1, 150 x 3.0 mm | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | CO2/Methanol (90:10) | Hexane/Isopropanol or other non-polar mobile phases |
| Flow Rate | 4 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 40 °C | Ambient or controlled |
| Detection | UV at 220 nm | UV at 220 nm |
Chiral Mobile Phase Additive (CMPA) Method
An alternative to a chiral column is the use of a chiral mobile phase additive, such as cyclodextrin, with a standard achiral column (e.g., C18).[11][12]
Protocol:
-
Prepare the mobile phase by dissolving a chiral selector (e.g., β-cyclodextrin) in the aqueous component of the mobile phase.[11]
-
Use a standard C18 column.
-
Equilibrate the column with the chiral mobile phase until a stable baseline is achieved.
-
Inject the sample containing the this compound racemate. The enantiomers will form transient diastereomeric complexes with the cyclodextrin, leading to different retention times.[12]
Logical Relationship: Chiral Separation Strategies
References
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. ijsra.net [ijsra.net]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. nyc.gov [nyc.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of barbiturates in blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral separation of barbiturates and hydantoins by reversed-phase high-performance liquid chromatography using a 25 or 50 mm short ODS cartridge column via beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes & Protocols for the GC-MS Analysis of Hexobarbital
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hexobarbital in biological matrices using gas chromatography-mass spectrometry (GC-MS). This document outlines methods for sample preparation, derivatization, and the instrumental parameters for accurate and sensitive detection.
Introduction
This compound is a barbiturate (B1230296) derivative with hypnotic and sedative properties. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of this compound.[1][2] Due to the polar nature of barbiturates, chemical derivatization is often employed to improve their volatility and chromatographic behavior, leading to enhanced analytical performance.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of barbiturates, including this compound, gathered from various validated methods.
Table 1: Method Validation Parameters for Barbiturate Analysis by GC-MS
| Parameter | Typical Value/Range | Matrix | Reference |
| Linearity Range | 20 - 500 ng/mL | Human Urine | [1] |
| Linearity Range | 50 - 3200 ng/mL | Urine | [4] |
| Correlation Coefficient (r²) | 0.996 - 0.999 | Human Urine | [1] |
| Extraction Efficiency | > 90% | Human Urine | [1] |
| Extraction Recovery | 80% - 90% | Urine | [4] |
| Limit of Detection (LOD) | ~20 ng/mL (for other barbiturates) | Urine | [4] |
| Precision (%CV) - GC/MS | ~2.0% | Urine | [4] |
| Precision (%CV) - Overall | ~6.0% | Urine | [4] |
| Precision (%CV) - Day-to-Day | ~8.0% | Urine | [4] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |
| Column Dimensions | 13-30 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial: 50-70°C, Ramp: 10-15°C/min, Final: 280-300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ion Chemical Ionization (ECNICI) |
| Ionization Energy | 70 eV (for EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (for derivatized this compound) | Specific m/z values for the chosen derivative (e.g., [M-PFB]⁻ for PFB derivative)[1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for isolating this compound.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of various barbiturates in biological specimens.[5]
-
Sample Aliquoting: Pipette 0.5 mL of the biological sample (e.g., whole blood, plasma, urine, or tissue homogenate) into a clean extraction tube.[5]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound) to each sample, calibrator, and control.
-
pH Adjustment: Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 5) to each tube.[5]
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate/hexanes 1:1 v/v).[5]
-
Mixing: Cap the tubes and mix on a rotary mixer for approximately 20 minutes.[5]
-
Centrifugation: Centrifuge the tubes for 10 minutes at approximately 3500 rpm to separate the organic and aqueous layers.[5]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature of up to 50°C.[5] The dried extract is now ready for derivatization.
Protocol 3.1.2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the extraction of barbiturates from human urine.[1]
-
Column Conditioning: Condition a bonded silica (B1680970) gel SPE column by washing with methanol (B129727) followed by a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of urine diluted with buffer) onto the SPE column.
-
Washing: Wash the column with deionized water followed by a weak organic solvent to remove interferences.
-
Elution: Elute the this compound and internal standard from the column using a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization
Derivatization is a critical step to improve the gas chromatographic properties of this compound.[3] Pentafluorobenzyl (PFB) derivatization is particularly effective for enhancing sensitivity when using electron capture negative ion chemical ionization mass spectrometry.[1]
Protocol 3.2.1: Pentafluorobenzyl (PFB) Derivatization
This protocol is based on a method for the enantiospecific quantification of this compound.[1]
-
Reagent Preparation: Prepare a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent like acetonitrile.
-
Reaction: Reconstitute the dried extract from the sample preparation step in the PFBBr solution. Add a catalyst, such as a mild base (e.g., potassium carbonate), to facilitate the reaction.
-
Incubation: Cap the reaction vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).
-
Cooling and Reconstitution: After cooling to room temperature, evaporate the solvent and reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
For the analysis of metabolites, a subsequent trimethylsilyl (B98337) derivatization may be necessary.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Key steps in the GC-MS method for this compound analysis.
References
- 1. Enantiospecific quantification of this compound and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wsp.wa.gov [wsp.wa.gov]
Application Notes and Protocols for Assessing CNS Depression with Hexobarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobarbital, a barbiturate (B1230296) derivative, has historically been used as a sedative and hypnotic agent.[1] In preclinical research, it serves as a valuable pharmacological tool for assessing central nervous system (CNS) depression. The "this compound Sleep Test" (HST) is a common in vivo assay used to evaluate the sedative and hypnotic effects of novel compounds, investigate drug metabolism, and phenotype animals based on their metabolic capacity.[1][2] This document provides detailed protocols for utilizing this compound to assess CNS depression, including experimental procedures, data interpretation, and safety guidelines.
This compound exerts its CNS depressant effects primarily by modulating the balance between inhibitory and excitatory neurotransmission in the brain.[3][4] It potentiates the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, at the GABA-A receptor.[2][3] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire.[3] Additionally, this compound can inhibit excitatory neurotransmission mediated by glutamate.[2][3]
Key Experimental Protocol: this compound-Induced Sleeping Time
This protocol details the standardized procedure for the this compound Sleep Test (HST) in rodents, a widely used method to quantify CNS depression.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl) for injection
-
Animal model (e.g., male Wistar rats or mice)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer or stopwatch
-
Warming pad or lamp (optional, to prevent hypothermia)
-
Disinfectant for injection site
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress-related variability. Provide free access to food and water.
-
This compound Solution Preparation: On the day of the experiment, prepare a fresh solution of this compound sodium in sterile saline.[5] A common concentration is 10 mg/mL, but this may be adjusted based on the desired dose and injection volume. Ensure the this compound is completely dissolved. The solution should be sterile; filter sterilization (0.22 µm filter) is recommended if the components are not sterile.
-
Dosing: Weigh each animal accurately on the day of the experiment to calculate the precise dose. A typical dose for inducing sleep is 60 mg/kg, administered via intraperitoneal (i.p.) injection.[5][6]
-
Administration: Gently restrain the animal and administer the this compound solution i.p. Disinfect the injection site prior to injection.
-
Observation and Data Collection:
-
Onset of Sleep (Loss of Righting Reflex): Immediately after injection, place the animal in a quiet, clean cage. The onset of sleep is defined as the time from injection until the loss of the righting reflex. To check the righting reflex, gently place the animal on its back. The reflex is considered lost if the animal is unable to return to its normal upright position within 30 seconds.
-
Duration of Sleep (Recovery of Righting Reflex): The duration of sleep is the time from the loss of the righting reflex to its recovery.[5] The righting reflex is considered recovered when the animal can successfully right itself three times within a 15-second period after being placed on its back.[7]
-
-
Post-Experimental Care: After the recovery of the righting reflex, monitor the animals to ensure they have fully recovered. Provide easy access to food and water.
Data Presentation and Interpretation
Quantitative data from the this compound Sleep Test should be summarized in a clear and structured manner to facilitate comparison between experimental groups.
Table 1: Example Data Summary for this compound-Induced Sleeping Time
| Group | Treatment | N | Onset of Sleep (minutes) (Mean ± SEM) | Duration of Sleep (minutes) (Mean ± SEM) |
| 1 | Vehicle (Saline) | 10 | N/A | 0 |
| 2 | This compound (60 mg/kg) | 10 | 2.5 ± 0.3 | 25.8 ± 2.1 |
| 3 | Test Compound A + this compound | 10 | 2.1 ± 0.2 | 45.3 ± 3.5 |
| 4 | Test Compound B + this compound | 10 | 2.8 ± 0.4 | 15.1 ± 1.8 |
*p < 0.05 compared to the this compound alone group.
Interpretation:
-
An increase in the duration of this compound-induced sleep by a test compound suggests a potential CNS depressant effect or inhibition of this compound metabolism.
-
A decrease in the duration of sleep may indicate a CNS stimulant effect or induction of this compound metabolism.
-
Based on the duration of sleep, animals can be categorized. For example, in some studies, rats with a sleep duration of less than 15 minutes are classified as "fast metabolizers" (FM), while those with a sleep duration of 15 minutes or more are considered "slow metabolizers" (SM).[5][6][7]
Safety Precautions
This compound is a controlled substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and gloves when handling this compound powder and solutions.[8]
-
Handling: Handle this compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for controlled substances.
-
Emergency Procedures:
Visualizations
Signaling Pathway of this compound-Induced CNS Depression
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level, leading to CNS depression.
Caption: Mechanism of this compound CNS Depression.
Experimental Workflow for this compound Sleep Test
The following diagram outlines the logical flow of the this compound Sleep Test from preparation to data analysis.
Caption: Workflow for the this compound Sleep Test.
References
- 1. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
- 8. chemicalbook.com [chemicalbook.com]
Hexobarbital as a Probe for Cytochrome P450 2B Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexobarbital, a barbiturate (B1230296) derivative, has long been utilized as a valuable in vivo and in vitro tool for assessing the activity of cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily. The duration of anesthesia induced by this compound, commonly referred to as "this compound sleeping time," is inversely correlated with the metabolic activity of these enzymes. This makes it a useful probe for studying CYP2B induction and inhibition. This document provides detailed application notes and experimental protocols for the use of this compound as a probe for CYP2B enzyme activity.
The primary mechanism of this compound metabolism is hydroxylation, catalyzed predominantly by CYP2B enzymes, to form 3'-hydroxythis compound (B1209205).[1] In humans, the key enzyme is CYP2B6, while in rodents, the orthologous enzymes are CYP2B1, CYP2B2, CYP2B9, and CYP2B10. Induction of these enzymes by xenobiotics, such as phenobarbital (B1680315), leads to accelerated this compound metabolism and a corresponding decrease in sleeping time.
Data Presentation
Table 1: In Vivo Effects of CYP2B Induction on this compound Sleeping Time
| Species | Inducer | This compound Dose (mg/kg, i.p.) | Control Sleeping Time (min) | Induced Sleeping Time (min) | Fold Decrease in Sleeping Time | Reference |
| Rat (Wistar) | Phenobarbital (75 mg/kg/day for 4 days) | 100 | ~70 | ~15 | ~4.7 | [2] |
| Mouse (ICR) | Phenytoin (50 mg/kg/day for 3 days) | Not Specified | 52 | 19 | ~2.7 | Not Specified |
| Rat (Wistar) | None (Control) | 60 | >15 (slow metabolizers) | <15 (fast metabolizers) | N/A | [3][4] |
Note: Sleeping times can vary significantly based on strain, sex, age, and experimental conditions.
Signaling Pathway of CYP2B Induction by Phenobarbital
The induction of CYP2B genes by phenobarbital is a well-characterized process mediated by the Constitutive Androstane Receptor (CAR). In its inactive state, CAR is located in the cytoplasm. Upon exposure to phenobarbital, a signaling cascade is initiated, leading to the dephosphorylation of CAR. This allows CAR to translocate into the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to a specific DNA sequence known as the Phenobarbital-Responsive Enhancer Module (PBREM) in the promoter region of CYP2B genes, thereby activating their transcription and leading to increased enzyme expression.
Caption: CYP2B gene induction pathway by phenobarbital.
Experimental Protocols
In Vitro: this compound Hydroxylase Activity Assay in Rat Liver Microsomes
This protocol describes a method to measure the rate of this compound metabolism to 3'-hydroxythis compound in rat liver microsomes.
Materials:
-
Rat liver microsomes (prepared or commercially available)
-
This compound
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold) for reaction termination
-
Internal standard for analytical quantification (e.g., another barbiturate like pentobarbital)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in potassium phosphate buffer.
-
Prepare the NADPH regenerating system solution containing NADP+, G6P, G6PDH, and MgCl₂ in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (typically 0.2-0.5 mg/mL final protein concentration) and this compound at various concentrations in potassium phosphate buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200-500 µL.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the amount of 3'-hydroxythis compound formed.
-
Construct a standard curve for 3'-hydroxythis compound to determine the concentration in the samples.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).
-
If determining kinetic parameters, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow:
References
- 1. This compound sleeping time in the rat: effects of isolation and lesions of the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and regression of the hepatic microsomal enzyme induction and stimulation of biliary excretion produced by phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexobarbital Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting drug-drug interaction (DDI) studies involving hexobarbital. This compound, a short-acting barbiturate, is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, making it a sensitive probe substrate for investigating the induction or inhibition of these pathways by new chemical entities (NCEs).
Introduction to this compound Drug-Drug Interactions
This compound exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter GABA at the GABA-A receptor. Its duration of action is largely determined by its rate of metabolic clearance in the liver. Co-administration of drugs that modulate the activity of CYP2C19 or CYP2B6 can significantly alter the pharmacokinetic and pharmacodynamic profile of this compound, leading to potential adverse effects or reduced efficacy. Therefore, evaluating the DDI potential of NCEs with this compound is a critical step in preclinical drug development.
Key Concepts:
-
CYP Inhibition: Co-administered drugs may competitively or non-competitively inhibit the CYP enzymes responsible for this compound metabolism, leading to decreased clearance, increased plasma concentrations, and prolonged sedative effects.
-
CYP Induction: Pre-treatment with certain drugs can increase the expression of CYP enzymes, resulting in enhanced metabolism of this compound, increased clearance, lower plasma concentrations, and a shortened duration of action.
In Vivo Experimental Design: this compound-Induced Sleeping Time
The this compound-induced sleeping time assay in rodents is a classic and reliable in vivo method to assess the overall impact of an NCE on hepatic drug metabolism. The duration of sleep is inversely proportional to the rate of this compound metabolism.
Protocol: this compound-Induced Sleeping Time in Mice
Objective: To evaluate the inhibitory or inductive effect of a test compound on this compound metabolism in vivo.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound sodium
-
Test compound (NCE)
-
Vehicle for test compound
-
Normal saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles (for intraperitoneal injection)
-
Stopwatches
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle + this compound
-
Group II (Test Compound - Inhibition): Test compound + this compound
-
Group III (Positive Control - Inducer): Phenobarbital (inducer) pre-treatment + this compound
-
Group IV (Positive Control - Inhibitor): Ketoconazole (B1673606) (inhibitor) + this compound
-
-
Dosing:
-
Inhibition Study: Administer the test compound or positive control inhibitor (e.g., ketoconazole) intraperitoneally (i.p.) 30-60 minutes before the administration of this compound.
-
Induction Study: Pre-treat the animals with the test compound or positive control inducer (e.g., phenobarbital) for a specified number of days (e.g., 3-5 days) prior to the this compound challenge. The last dose of the inducer should be administered 24 hours before the this compound injection.
-
-
This compound Administration: Administer this compound sodium (e.g., 75 mg/kg, i.p.) to all animals.
-
Measurement of Sleeping Time:
-
Immediately after this compound injection, place the animal in a quiet, isolated cage.
-
The onset of sleep is defined as the time from this compound injection to the loss of the righting reflex (the inability of the mouse to return to the upright position when placed on its back).
-
The duration of sleep is the time from the loss of the righting reflex to its recovery.
-
-
Data Analysis: Record the onset and duration of sleep for each animal. Calculate the mean ± standard deviation (SD) for each group. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the test groups with the control group.
Data Presentation: In Vivo Sleeping Time
| Group | Treatment | Onset of Sleep (min) | Duration of Sleep (min) |
| I | Vehicle + this compound | 3.5 ± 0.5 | 25.2 ± 3.1 |
| II | NCE + this compound | Record Data | Record Data |
| III | Phenobarbital + this compound | 4.1 ± 0.6 | 12.8 ± 2.5 |
| IV | Ketoconazole + this compound | 3.2 ± 0.4 | 55.7 ± 5.9 |
*Note: The data presented for control, phenobarbital, and ketoconazole groups are representative and may vary based on experimental conditions. *p < 0.01 compared to the control group.
In Vitro Experimental Design: Cytochrome P450 Inhibition Assay
In vitro assays using human liver microsomes (HLM) or recombinant human CYP enzymes provide a more direct and mechanistic assessment of the inhibitory potential of an NCE on specific metabolic pathways.
Protocol: CYP2C19 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for CYP2C19-mediated this compound metabolism.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19
-
This compound
-
Test compound (NCE)
-
Positive control inhibitor (e.g., (R)-(-)-N-3-benzylphenobarbital)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, the test compound, and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, prepare the following incubation mixtures (in triplicate):
-
Control: HLM/recombinant CYP2C19, buffer, and this compound.
-
Test Compound: HLM/recombinant CYP2C19, buffer, this compound, and varying concentrations of the test compound.
-
Positive Control: HLM/recombinant CYP2C19, buffer, this compound, and varying concentrations of the positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Terminate the reaction by adding a stopping solution (e.g., acetonitrile (B52724) or methanol).
-
Detection: Measure the formation of the fluorescent metabolite of a probe substrate for CYP2C19 (if a fluorometric assay is used) or quantify the remaining this compound and its metabolites using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: In Vitro CYP Inhibition
| Compound | CYP Isoform | IC50 (µM) | Inhibition Type |
| NCE | CYP2C19 | Determine Value | Determine Type |
| (R)-(-)-N-3-benzylphenobarbital | CYP2C19 | < 0.25 | Competitive |
| Ketoconazole | CYP3A4 | ~0.04 | Potent Inhibitor |
Note: IC50 values are highly dependent on experimental conditions. The provided values are for illustrative purposes.
Pharmacokinetic Analysis
To gain a deeper understanding of the DDI, pharmacokinetic studies can be performed to quantify the changes in this compound's absorption, distribution, metabolism, and excretion (ADME) in the presence of an interacting drug.
Protocol: Pharmacokinetic Study in Rats
Objective: To determine the effect of a test compound on the pharmacokinetic parameters of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins
-
This compound
-
Test compound
-
Vehicle
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing: Acclimatize cannulated rats and divide them into control and test groups. Administer the vehicle or test compound at a specified time before administering a single intravenous (i.v.) or oral (p.o.) dose of this compound.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) after this compound administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax) and time to reach maximum concentration (Tmax) for oral administration.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Control (this compound alone) | Test Compound + this compound |
| AUC (ng*h/mL) | Determine Value | Determine Value |
| CL (mL/min/kg) | Determine Value | Determine Value |
| Vd (L/kg) | Determine Value | Determine Value |
| t1/2 (h) | Determine Value | Determine Value |
Visualizations
Signaling Pathway: this compound Metabolism
Caption: Metabolic pathway of this compound.
Experimental Workflow: In Vivo DDI Study
Caption: Workflow for in vivo DDI studies.
Logical Relationship: Interpretation of Results
Caption: Interpretation of DDI study results.
Application Notes and Protocols for Hexobarbital in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexobarbital, a short-acting barbiturate (B1230296), in neuropharmacology research. This document includes detailed information on its mechanism of action, key applications, and standardized experimental protocols.
Introduction
This compound, a derivative of barbituric acid, has historically been used as a hypnotic and anesthetic agent.[1][2] While its clinical use has largely been superseded by agents with a wider therapeutic index, this compound remains a valuable tool in neuropharmacology research. Its rapid onset and short duration of action make it particularly useful for studying sedative-hypnotic effects, mechanisms of anesthesia, and hepatic drug metabolism.[1]
Mechanism of Action
This compound exerts its primary effects on the central nervous system by modulating inhibitory and excitatory neurotransmission.
Primary Mechanism: Positive Allosteric Modulation of GABAA Receptors
The principal mechanism of action for this compound, like other barbiturates, is the potentiation of the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain.[1][3] this compound binds to a distinct allosteric site on the GABAA receptor-chloride ion channel complex. This binding increases the duration of chloride channel opening induced by GABA, leading to an enhanced influx of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a central nervous system depressant effect.[1] Notably, the S(+) enantiomer of this compound is more effective at potentiating GABAA receptors than the R(-) enantiomer.[1]
Secondary Mechanism: Inhibition of Excitatory Neurotransmission
In addition to its effects on the GABAergic system, this compound can also inhibit excitatory neurotransmission. It has been shown to block AMPA and kainate receptors, which are subtypes of glutamate (B1630785) receptors.[1] Furthermore, barbiturates can inhibit the release of glutamate by blocking P/Q-type high-voltage activated calcium channels.[1] This dual action of enhancing inhibition and reducing excitation contributes to its potent sedative, hypnotic, and anesthetic properties.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the neuropharmacological effects and pharmacokinetics of this compound.
Table 1: Neuropharmacological Effects of this compound in Rodents
| Parameter | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Hypnotic Dose | Rat (Wistar) | Intraperitoneal (i.p.) | 60 mg/kg | Induction of sleep (loss of righting reflex) | [4][5] |
| Anesthetic Threshold | Rat | Not Specified | EEG burst suppression ≥ 1s | Anesthesia | [6] |
| Anesthetic Potency (EC50) | Xenopus Tadpoles | Immersion | R-enantiomer: 27 ± 8 µM | Loss of Righting Reflex | [7] |
| Anesthetic Potency (EC50) | Xenopus Tadpoles | Immersion | S-enantiomer: 42 ± 2 µM | Loss of Righting Reflex | [7] |
Table 2: this compound-Induced Sleep Time in Different Mouse Strains
| Mouse Strain | Mean Sleep Time (minutes) | Standard Deviation (minutes) |
| Strain 1 | 18 | 2 |
| Strain 2 | 48 | 4 |
| Strain 3 | 25 | 3 |
| Strain 4 | 35 | 3 |
| Strain 5 | 41 | 4 |
| Outbred Stock 1 | 30 | 8 |
| Outbred Stock 2 | 33 | 9 |
Adapted from a study by Jay (10) as cited in a ResearchGate article. The specific strains were not named in the provided source.
Table 3: Pharmacokinetics and Metabolism of this compound
| Parameter | Species | Value | Notes | Reference |
| Metabolism | ||||
| Primary Enzymes | Human | CYP2C19, CYP2B6 | Hydroxylation | [3] |
| Rat | CYP2B1 | Stereoselective metabolism | [1] | |
| Enantiomer Metabolism | ||||
| S(+) enantiomer | Rat | Preferentially forms β-3'-hydroxythis compound | [1] | |
| R(-) enantiomer | Rat | Preferentially forms α-3'-hydroxythis compound | [1] | |
| Pharmacokinetic Parameters | ||||
| Half-life (t1/2) | Rat (S-hexobarbital) | Shorter than R-enantiomer | [8] | |
| Volume of Distribution (Vd) | Rat (S-hexobarbital) | Higher than R-enantiomer | [8] | |
| Plasma Clearance | Rat (S-hexobarbital) | Higher than R-enantiomer | [8] | |
| In vitro Metabolism Rate | Rat (3-month-old) | S-hexobarbital > R-hexobarbital | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: this compound-Induced Sleep Time Test
This protocol is widely used to assess the sedative-hypnotic effects of compounds and to phenotype animals based on their drug metabolism capacity.
Objective: To determine the onset and duration of sleep induced by this compound.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes (1 mL) and needles (25-27 gauge)
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate animals (e.g., male Wistar rats) to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A typical concentration for a 60 mg/kg dose in rats is 10 mg/mL.
-
Animal Weighing and Dosing: Weigh each animal accurately to calculate the precise volume of this compound solution to be administered.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.[4][5] Start the stopwatch immediately after injection.
-
Observation for Onset of Sleep: Place the animal in an individual observation cage. The onset of sleep is defined as the time from injection to the loss of the righting reflex. To assess the righting reflex, gently place the animal on its back. The reflex is considered lost if the animal is unable to right itself within 30 seconds.
-
Observation for Duration of Sleep: The duration of sleep is the time from the loss of the righting reflex to its recovery. The righting reflex is considered regained when the animal can successfully right itself three times within a 30-second period.[4]
-
Data Recording: Record the latency to the onset of sleep and the total duration of sleep for each animal.
Phenotyping: Based on the duration of this compound-induced sleep, rats can be categorized as:
Protocol 2: Assessment of Anticonvulsant Activity against Pentylenetetrazol (PTZ)-Induced Seizures
This protocol is a standard method for screening compounds for potential anticonvulsant activity.
Objective: To evaluate the ability of this compound to protect against seizures induced by the chemical convulsant pentylenetetrazol (PTZ).
Materials:
-
This compound sodium salt
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes (1 mL) and needles (25-27 gauge)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and PTZ in sterile saline on the day of the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=8-10 per group).
-
Control Group: Administer vehicle (saline) i.p.
-
Test Groups: Administer different doses of this compound i.p.
-
-
Pre-treatment Time: Allow a pre-treatment period of 30 minutes for this compound to be absorbed and distributed.
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.) to all animals.[7]
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the following endpoints for a period of 30 minutes:[7]
-
Latency to first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.
-
Latency to generalized clonic seizure: The time to a seizure characterized by loss of righting reflex and clonic convulsions of the whole body.
-
Incidence of tonic-clonic seizures: The number of animals in each group exhibiting a tonic hindlimb extension.
-
Mortality: The number of animals that do not survive the observation period.
-
-
Data Analysis: Compare the latencies to seizure onset and the incidence of seizures and mortality between the this compound-treated groups and the control group using appropriate statistical methods (e.g., ANOVA for latencies, Fisher's exact test for incidence). An increase in seizure latency and a decrease in seizure incidence indicate anticonvulsant activity.
Conclusion
This compound remains a cornerstone tool in neuropharmacological research, offering a reliable and well-characterized method for investigating sedative-hypnotic and anesthetic mechanisms. Its application in the this compound Sleep Test provides a powerful in vivo assay for assessing hepatic drug metabolism, with implications for predicting individual differences in drug response and susceptibility to certain neurological disorders. The protocols and data presented herein serve as a valuable resource for researchers utilizing this compound in their studies. As with any CNS depressant, careful consideration of dose, animal strain, and experimental endpoints is crucial for obtaining robust and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Hexobarbital Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Hexobarbital and its sodium salt are controlled substances. All acquisition, storage, handling, and disposal must be in strict accordance with all applicable federal, state, and local regulations. These protocols are intended for use by qualified personnel in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All preparations of sterile solutions should be performed in a laminar flow hood using aseptic techniques.
Introduction
This compound is a short-acting barbiturate (B1230296) derivative with hypnotic and sedative effects.[1] Historically used for anesthesia induction, it is now primarily utilized in scientific research, notably in the "this compound Sleep Test" to evaluate hepatic microsomal enzyme activity in rodents.[1][2] The sodium salt of this compound is typically used for preparing aqueous solutions for injection due to its higher solubility compared to the free acid form.
A critical consideration in the preparation of this compound sodium solutions is their stability. Aqueous solutions are alkaline and can absorb carbon dioxide from the atmosphere. This absorption lowers the pH, leading to the precipitation of the less soluble free acid form of this compound.[3] Therefore, solutions should be prepared fresh, and for extended stability, non-aqueous or mixed-solvent systems may be considered.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound and its sodium salt is provided below.
| Property | This compound | This compound Sodium | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₅N₂NaO₃ | [2][4] |
| Molecular Weight | 236.27 g/mol | 258.25 g/mol | [2][4] |
| Appearance | Prismatic crystals | White, bitter, very hygroscopic powder | [3] |
| Solubility in Water | Practically insoluble (0.435 g/L at 25 °C) | Very soluble | [2][3] |
| Solubility in Other Solvents | Soluble in methanol, hot ethanol (B145695), ether, chloroform (B151607), acetone, benzene, and aqueous solutions of alkali hydroxides. | Freely soluble in alcohol and methanol; practically insoluble in chloroform and ether. | [3] |
| pH of 10% w/v Aqueous Solution | Not applicable | ~11.5 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution of this compound Sodium for Acute Use
This protocol is suitable for preparing a solution for immediate use in animal studies, such as the this compound Sleep Test. Due to the limited stability of aqueous solutions, it is recommended to prepare the solution on the day of the experiment.[5]
Materials:
-
This compound sodium powder
-
Sterile Water for Injection or sterile 0.9% Sodium Chloride for Injection
-
Sterile, sealed vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the desired concentration and final volume of the solution. For example, to prepare 10 mL of a 10 mg/mL solution, 100 mg of this compound sodium is required.
-
Aseptic Reconstitution:
-
Work within a laminar flow hood.
-
Using a sterile spatula, weigh the calculated amount of this compound sodium powder and transfer it to a sterile vial.
-
Draw the required volume of sterile diluent (Sterile Water for Injection or 0.9% Sodium Chloride) into a sterile syringe.
-
Slowly add the diluent to the vial containing the this compound sodium powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Sterile Filtration:
-
Attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Draw the this compound sodium solution into the syringe.
-
Carefully expel the solution through the filter into a final sterile vial.
-
-
Labeling and Storage:
-
Label the vial clearly with the name of the drug, concentration, date of preparation, and "for immediate use."
-
Visually inspect the solution for any particulate matter. Do not use if particles are present.
-
If not used immediately, store at 2-8°C and use within 24 hours, as the stability of simple aqueous solutions is limited. For similar barbiturates like pentobarbital (B6593769) sodium, crystallization can occur in less than 24 hours in diluted saline solutions due to a drop in pH.[6]
-
Protocol 2: Preparation of a Potentially More Stable this compound Sodium Solution for Injection
Based on formulations for other barbiturates like phenobarbital (B1680315), the use of co-solvents such as ethanol and propylene (B89431) glycol can enhance stability.[7][8] This protocol provides a general guideline for preparing such a solution. Note: The optimal ratio of co-solvents for this compound sodium has not been extensively published and would require validation.
Materials:
-
This compound sodium powder
-
Sterile Dehydrated Alcohol (Ethanol)
-
Sterile Propylene Glycol
-
Sterile Water for Injection
-
Sterile, sealed vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (ensure compatibility with organic solvents, e.g., PTFE)
Procedure:
-
Co-solvent Vehicle Preparation:
-
Based on stable formulations for phenobarbital sodium, a vehicle can be prepared with a high concentration of propylene glycol and a smaller amount of ethanol, with a minimal amount of water.[8] For example, a vehicle could be prepared with ~70-80% propylene glycol, ~10-15% ethanol, and the remainder as Water for Injection.
-
Prepare the co-solvent mixture under aseptic conditions by sterile filtering each component into a sterile container.
-
-
Aseptic Reconstitution:
-
In a laminar flow hood, weigh the required amount of this compound sodium and place it in a sterile vial.
-
Add the pre-prepared sterile co-solvent vehicle to the vial.
-
Gently swirl until the powder is completely dissolved.
-
-
Sterile Filtration:
-
Using a sterile syringe and a solvent-compatible 0.22 µm sterile syringe filter, filter the final solution into a sterile final container.
-
-
Labeling and Storage:
-
Label the vial with the drug name, concentration, solvent composition, and date of preparation.
-
Store protected from light, and at a controlled room temperature or as determined by stability studies. The stability of such a formulation should be validated using a stability-indicating assay.
-
Quality Control
-
Visual Inspection: All prepared solutions should be clear and free from visible particulate matter.
-
pH Measurement: The pH of the final solution should be measured. For aqueous solutions of this compound sodium, the pH is expected to be highly alkaline (~11.5 for a 10% solution).[3] A significant drop in pH can indicate CO₂ absorption and potential precipitation.
-
Sterility Testing: Sterility testing should be performed on prepared batches to ensure the absence of microbial contamination.
-
Stability-Indicating Assay: For solutions that are not for immediate use, a validated stability-indicating analytical method (e.g., HPLC) should be used to determine the concentration of this compound and to detect any degradation products over time.[9][10]
Data Summary Tables
Table 1: Stability Considerations for Barbiturate Sodium Solutions
| Parameter | Observation for this compound Sodium | Inferences from Related Barbiturates (Phenobarbital/Pentobarbital) | Reference(s) |
| Aqueous Solution Stability | Unstable; absorbs atmospheric CO₂ leading to precipitation of the free acid. | Aqueous solutions are generally unstable. Stability is enhanced in non-aqueous solvents like ethanol, propylene glycol, and glycerol. | [3][7][8] |
| Effect of pH | High pH (~11.5 in 10% w/v solution) is required to maintain solubility in water. | For pentobarbital sodium, a drop in pH from 9.2 to 8.2 in saline led to crystallization in <24 hours. A high pH is crucial for stability. | [3][6] |
| Storage Temperature | A study on frozen aqueous solutions suggests freezing may be a viable storage option. | For phenobarbital sodium in 0.9% NaCl, the solution is stable for at least 4 weeks at 4°C. | [11] |
Table 2: Example Dosages of this compound Used in Animal Research
| Animal Model | Dosage | Route of Administration | Application | Reference(s) |
| Rat | 60 mg/kg | Intraperitoneal (i.p.) | This compound Sleep Test | [5][12] |
| Mouse | Dose-response evaluation | Intraperitoneal (i.p.) | This compound Sleep Test | [11] |
| Dog | Not specified | Intravenous (i.v.) | Anesthetic Properties Study | [13] |
Diagrams and Workflows
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound Sodium | C12H15N2NaO3 | CID 23664950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017085687A1 - Stable formulation of phenobarbital sodium injection - Google Patents [patents.google.com]
- 9. ijcrt.org [ijcrt.org]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hexobarbital in Studying Stereoselective Drug Metabolism
Introduction
Hexobarbital, a barbiturate (B1230296) derivative, serves as a valuable model compound for investigating stereoselective drug metabolism. As a chiral drug, it exists as two enantiomers, R-(-)-hexobarbital and S-(+)-hexobarbital, which often exhibit different pharmacological and pharmacokinetic profiles. This is primarily due to the stereoselective nature of the cytochrome P450 (CYP) enzymes responsible for their metabolism.[1][2] The differential metabolism of this compound enantiomers provides a clear model for researchers, scientists, and drug development professionals to study the impact of stereochemistry on drug disposition. These notes provide detailed protocols and data for such studies.
Stereoselective Metabolism of this compound
The primary route of this compound metabolism is hepatic oxidation, catalyzed by CYP enzymes, particularly CYP2C19.[3][4][5] This process is stereoselective, with the R-(-)-enantiomer being more rapidly metabolized in extensive metabolizers.[3][6] The major metabolic pathways involve the formation of 3'-hydroxythis compound (B1209205) and 3'-ketothis compound, followed by the formation of 1,5-dimethylbarbituric acid.[3] The S(+) enantiomer is preferentially metabolized to β-3'-hydroxythis compound, while the R(-) enantiomer is preferentially metabolized to α-3'-hydroxythis compound.[7]
Caption: Stereoselective metabolic pathways of R-(-)- and S-(+)-hexobarbital.
Quantitative Data on this compound Stereoselective Pharmacokinetics
The stereoselective metabolism of this compound leads to significant differences in the pharmacokinetic parameters of its enantiomers. The following tables summarize key quantitative data from studies in humans and rats.
Table 1: Oral Clearance of this compound Enantiomers in Humans
| Population | Enantiomer | Mean Oral Clearance (mL/min/kg) | Reference |
| Young, Healthy Males | d-hexobarbital | 1.9 ± 0.5 | [8] |
| l-hexobarbital | 16.9 ± 11.9 | [8] | |
| Elderly, Healthy Males | d-hexobarbital | 1.7 ± 0.3 | [8] |
| l-hexobarbital | 8.2 ± 3.2 | [8] | |
| Young (with Rifampicin) | S-(+)-hexobarbital | 11.9 ± 2.2 | [9] |
| R-(-)-hexobarbital | 1146.7 ± 1478.0 | [9] | |
| Elderly (with Rifampicin) | S-(+)-hexobarbital | 10.7 ± 2.8 | [9] |
| R-(-)-hexobarbital | 199.9 ± 98.1 | [9] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)
| Enantiomer | t1/2 (min) | Intrinsic Clearance (mL/min/kg) | Extraction Ratio (E) | Reference |
| (+)-HB | 13.4 ± 0.8 | 2947 ± 358 | 0.94 | [10] |
| (-)-HB | 16.7 ± 0.6 | 411 ± 65 | 0.68 | [10] |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Intravenous Administration)
| Parameter | S-hexobarbital | R-hexobarbital | Reference |
| Half-life | Shorter | Longer | [11] |
| Volume of Distribution | Higher | Lower | [11] |
| Plasma Clearance | Higher | Lower | [11] |
Experimental Protocols
Protocol 1: Analysis of this compound Enantiomers and Metabolites in Biological Fluids
This protocol outlines a method for the enantiospecific quantification of this compound and its metabolites in plasma and urine using gas chromatography/electron capture negative ion chemical ionization mass spectrometry (GC/ECNICI-MS).[6]
1. Materials and Reagents:
-
S-(+)-hexobarbital and R-(-)-hexobarbital standards
-
Deuterated internal standards (e.g., S-(+)-(5-2H3)this compound and R-(-)-(5-2H3)this compound)
-
Solid-phase extraction (SPE) cartridges
-
Pentafluorobenzyl (PFB) bromide
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvents: Methanol (B129727), Ethyl Acetate (HPLC grade)
-
Buffers: Phosphate (B84403) buffer (pH 7.0)
2. Sample Preparation (Solid-Phase Extraction):
-
Spike plasma or urine samples with the deuterated internal standards.
-
Condition the SPE cartridge with methanol followed by phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a low-polarity organic solvent to remove interferences.
-
Elute the analytes with a suitable solvent such as ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried residue, add PFB bromide solution and catalyze the reaction to form PFB derivatives.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the sample in a suitable solvent and add the TMS derivatizing agent to derivatize the hydroxyl groups of the metabolites.
-
Incubate to ensure complete derivatization.
4. GC/ECNICI-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating the derivatized enantiomers (e.g., a chiral stationary phase column).
-
Oven Program: Develop a temperature gradient to achieve optimal separation of the analytes.
-
Injection: Use a splitless injection mode.
-
Mass Spectrometer: Operate in electron capture negative ion chemical ionization mode.
-
Monitoring: Monitor the characteristic ions for each analyte and internal standard. The base peak for most derivatives corresponds to the [M-PFB]- anion.[6]
Caption: Workflow for the analysis of this compound enantiomers and metabolites.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is for studying the stereoselective metabolism of this compound in vitro using rat or human liver microsomes.[11][12]
1. Materials and Reagents:
-
R-(-)- and S-(+)-hexobarbital
-
Liver microsomes (rat or human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
2. Incubation:
-
Pre-warm a solution containing liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding a solution of either R-(-)- or S-(+)-hexobarbital.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
3. Sample Analysis:
-
Analyze the supernatant for the disappearance of the parent this compound enantiomer and the formation of metabolites using a suitable analytical method, such as the GC/MS method described in Protocol 1 or an appropriate LC-MS/MS method.[13]
-
Calculate the rate of metabolism for each enantiomer.
The study of this compound's stereoselective metabolism provides a robust model for understanding the broader principles of chirality in drug development. The pronounced differences in the metabolic pathways and pharmacokinetic profiles of its R-(-) and S-(+) enantiomers, largely governed by CYP2C19 activity, offer a clear illustration of these principles. The protocols and data presented here provide a framework for researchers to investigate these phenomena and their implications for drug efficacy and safety.
References
- 1. Stereoselectivity of human cytochrome p450 in metabolic and inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Stereoselective disposition of this compound and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Enantiospecific quantification of this compound and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Age-associated stereoselective alterations in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-dependent stereoselective increase in the oral clearance of hexobarbitone isomers caused by rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and cytochrome P-450 binding spectra of (+)- and (-)-hexobarbital in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
Method Validation for Hexobarbital Analytical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of Hexobarbital in biological matrices. The methodologies and validation parameters are based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity, reliability, and regulatory compliance.
Introduction
This compound is a barbiturate (B1230296) derivative with hypnotic and sedative effects, previously used as an anesthetic agent. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The validation of analytical methods is a mandatory requirement to demonstrate that a specific method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway of this compound
This compound primarily exerts its effects on the central nervous system by modulating inhibitory and excitatory neurotransmission. Its principal mechanism of action involves the potentiation of the gamma-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2][3][4] By binding to a specific site on the GABAa receptor, this compound increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[1][2][3] This enhanced inhibitory effect contributes to its sedative and hypnotic properties. Additionally, this compound can inhibit excitatory neurotransmission by blocking AMPA and kainate receptors and inhibiting the release of glutamate.[2][4]
Analytical Method Validation Protocols
This section outlines the protocols for validating an analytical method for this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique for bioanalytical assays. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a robust alternative.
LC-MS/MS Method Protocol
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards. |
GC-MS Method Protocol
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 1 mL of the biological sample, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol:water mixture (e.g., 20:80, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis. Derivatization may be required to improve volatility and chromatographic performance.
3.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
Method Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity & Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be reproducible. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 20%; Accuracy within ±20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters are slightly varied. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation: Summarized Validation Results
The following tables present hypothetical but realistic validation data for a this compound LC-MS/MS assay.
Table 2: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision of this compound Assay
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |
| LLOQ (1) | 0.95 | 95.0 | 12.5 |
| Low QC (3) | 3.10 | 103.3 | 8.2 |
| Mid QC (75) | 78.5 | 104.7 | 5.6 |
| High QC (400) | 389.2 | 97.3 | 4.1 |
Experimental Workflow and Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for specified time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The analytical method is then used to separate the parent drug from any degradation products, demonstrating its stability-indicating capability.
Conclusion
The validation of analytical methods for this compound is a critical step in drug development and research to ensure the generation of reliable and accurate data. The protocols and validation parameters outlined in this document provide a comprehensive framework for establishing a robust and compliant analytical method. By following these guidelines, researchers can be confident in the quality and integrity of their analytical results.
References
Application Notes and Protocols for Studying Hexobarbital Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the pharmacodynamic evaluation of Hexobarbital. The protocols and data presented are intended to assist in the design and execution of preclinical studies to assess the sedative and hypnotic effects of this compound and to understand the factors that may influence its activity.
Introduction to this compound Pharmacodynamics
This compound is a barbiturate (B1230296) derivative with sedative, hypnotic, and anesthetic properties. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system (CNS).[1][2][3] By binding to a distinct site on the GABA-A receptor, this compound increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[3][4][5][6] Additionally, this compound can inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and inhibiting glutamate (B1630785) release through effects on P/Q-type high-voltage activated calcium channels.[2][7]
The most common pharmacodynamic endpoint measured in animal models is the duration of anesthesia or "sleeping time," typically assessed by the loss and subsequent recovery of the righting reflex. This simple yet robust assay, often referred to as the this compound Sleeping Time (HST) test, is sensitive to factors that alter drug metabolism, such as genetic background, sex, and age, as well as the co-administration of other drugs.[1][8][9][10]
Common Animal Models
Rodents are the most frequently used animal models for studying this compound pharmacodynamics.
-
Mice: Various inbred strains (e.g., DBA/2J, C57BL/6J, ICR) are used. Mice are cost-effective and allow for high-throughput screening.[11][12][13] Strain differences in response to barbiturates are well-documented, often linked to variations in hepatic metabolism.[11][13]
-
Rats: Wistar and Sprague-Dawley are common outbred stocks, while various inbred strains are also utilized.[9] Rats are often used for studies requiring larger blood volumes for pharmacokinetic analysis alongside pharmacodynamic measurements. Significant sex and age-related differences in this compound sleeping time have been reported in rats.[1][2][14]
Quantitative Data on this compound Pharmacodynamics
The following tables summarize quantitative data from studies evaluating this compound-induced sleeping time. It is crucial to note that absolute values can vary based on specific experimental conditions (e.g., ambient temperature, animal supplier, specific substrain).
Table 1: Effect of Animal Species and Strain on this compound Sleeping Time
| Species | Strain/Stock | Dose (mg/kg) | Route | Mean Sleeping Time (minutes) | Reference |
| Rat | Wistar | 60 | i.p. | >15 (classified as Slow Metabolizers) | [10][15] |
| Rat | Wistar | 60 | i.p. | <15 (classified as Fast Metabolizers) | [10][15] |
| Mouse | DBA/2J | - | - | Most sensitive (longest sleeping time) | [13] |
| Mouse | C57BL/6J | - | - | Intermediate sensitivity | [13] |
| Mouse | ICR | - | - | Least sensitive (shortest sleeping time) | [13] |
| Mouse | HI (Resistant) | 120 | i.p. | Shorter sleeping time | [12] |
| Mouse | LO (Susceptible) | 120 | i.p. | Longer sleeping time (by 16-46%) | [12] |
Table 2: Effect of Sex and Age on this compound Sleeping Time in Rats
| Strain | Sex | Age | Dose (mg/kg) | Route | Mean Sleeping Time (minutes) | Reference |
| Sprague-Dawley | Male | 1 month | 75 | i.p. | ~23 | [1] |
| Sprague-Dawley | Female | 1 month | 75 | i.p. | ~25 | [1] |
| Sprague-Dawley | Male | 2 months | 75 | i.p. | ~9 | [1] |
| Sprague-Dawley | Female | 2 months | 75 | i.p. | ~36 | [1] |
| Sprague-Dawley | Male | 27-29 months | 75 | i.p. | ~45 | [1] |
| Sprague-Dawley | Female | 27-29 months | 75 | i.p. | ~50 | [1] |
| CFN | Male | Adult | - | - | Mean duration increases linearly with age | [2] |
Experimental Protocols
This compound Sleeping Time (HST) Test
This protocol details the procedure for assessing the hypnotic effect of this compound by measuring the duration of the loss of the righting reflex.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animal balance (accurate to 0.1 g)
-
Syringes (1 mL) and needles (e.g., 25-27 gauge) for intraperitoneal injection
-
Stopwatch or timer
-
Heating pad or lamp to maintain animal body temperature
-
Cages for observation
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. House them in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Preparation of this compound Solution: On the day of the experiment, prepare a fresh solution of this compound sodium in the vehicle. A common concentration is 10 mg/mL, but this should be adjusted based on the target dose and injection volume.
-
Animal Preparation:
-
Weigh each animal accurately.
-
Calculate the individual dose volume based on the animal's body weight and the desired dose (e.g., 60-120 mg/kg).
-
-
Administration:
-
Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.
-
Start the timer immediately after the injection.
-
-
Assessment of Onset of Anesthesia (Loss of Righting Reflex):
-
Place the animal gently on its back in an observation cage.
-
The righting reflex is considered lost when the animal is placed on its back and is unable to turn itself over onto its paws within a short, defined period (e.g., 30 seconds). Record this time as the onset time.
-
-
Monitoring:
-
Monitor the animal for the duration of the anesthesia. Ensure normal breathing. Maintain the animal's body temperature using a heating pad or lamp, as barbiturates can induce hypothermia.
-
-
Assessment of Recovery (Return of Righting Reflex):
-
Periodically and gently place the animal on its back to check for the return of the righting reflex.
-
The righting reflex is considered recovered when the animal can successfully right itself (turn over onto its paws) three times within a set timeframe (e.g., 15-30 seconds).[10]
-
Stop the timer and record the total time from injection to the recovery of the righting reflex. This is the "sleeping time."
-
-
Post-procedural Care: Return the fully recovered animal to its home cage and continue to monitor for any adverse effects.
Visualizations
Signaling Pathways
The pharmacodynamic effects of this compound are primarily mediated through its interaction with neurotransmitter systems in the CNS.
Caption: Mechanism of action of this compound at the synapse.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacodynamic study of this compound using an animal model.
Caption: Workflow for a this compound pharmacodynamic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A longitudinal study of the relationship between aging and the duration of this compound hypnosis in male CFN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similarity in cns sensitivity to this compound in the rat and mouse as determined by an analytical, a pharmacokinetic, and an electroencephalographic measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex Differences in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variation in pentobarbitone sleeping time in mice. 1. Strain and sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological responses to pentobarbital in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gender differences in the pharmacodynamics of barbiturates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Hexobarbital and its Metabolites in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hexobarbital and its primary metabolites in plasma. The methodologies outlined below utilize common and robust analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound is a barbiturate (B1230296) derivative with sedative-hypnotic properties, which has been used as an anesthetic agent and as a tool for studying drug metabolism. The accurate quantification of this compound and its metabolites, such as 3'-hydroxy-hexobarbital, 3'-keto-hexobarbital, and 1,5-dimethylbarbituric acid, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The stereoselective metabolism of this compound's enantiomers further necessitates sensitive and specific analytical methods.[1] This document details validated methods for their determination in a biological matrix, focusing on sample preparation, chromatographic separation, and detection.
Analytical Methods Overview
The selection of an analytical method for quantifying this compound and its metabolites is contingent upon the required sensitivity, specificity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and reliable technique for the analysis of volatile and thermally stable compounds like barbiturates. Derivatization is often necessary to enhance chromatographic performance and sensitivity.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The current gold standard for bioanalytical quantification, offering superior sensitivity, specificity, and high throughput. This method is ideal for detecting low concentrations of the parent drug and its metabolites.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the analysis of barbiturates, including this compound, in plasma. These values can serve as a benchmark for method development and validation.
Table 1: GC-MS Quantitative Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~20 ng/mL | [2] |
| Limit of Quantification (LOQ) | 50 ng/mL | [2] |
| Linearity Range | 50 - 3200 ng/mL | [2] |
| Recovery | 80 - 90% | [2] |
| Precision (%CV) | 6.0 - 8.0% | [2] |
Table 2: HPLC-MS/MS Quantitative Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2 ng/mL | [3] |
| Linearity Range | 2 - 2000 ng/mL | [3] |
| Recovery | 86 - 111% | [3] |
| Precision (%CV) | <15% | [3] |
Experimental Protocols
Effective sample preparation is critical for removing interferences from the plasma matrix, such as proteins and phospholipids, and for concentrating the analytes of interest. Two common techniques are detailed below.
Protocol 1: Solid-Phase Extraction (SPE) for GC-MS Analysis
This protocol describes the extraction of this compound and its metabolites from plasma using a solid-phase extraction column, followed by derivatization and GC-MS analysis.[1][2]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Phosphate (B84403) buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute Certify II)
-
Elution solvent (e.g., hexane-ethyl acetate (B1210297) mixture)
-
Derivatizing agents (e.g., pentafluorobenzyl bromide and trimethylsilyl (B98337) derivatization reagents)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of plasma into a centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7) and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of phosphate buffer (pH 7). Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of the elution solvent into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
To the dried residue, add the derivatizing agents according to the manufacturer's instructions. This two-step process may involve first reacting with pentafluorobenzyl bromide followed by a trimethylsilyl derivatization.[1]
-
-
Reconstitution:
-
After derivatization, evaporate the reagents and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
GC-MS Parameters:
-
GC Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
MS Ionization Mode: Electron Capture Negative Ion Chemical Ionization (ECNICI) is highly sensitive for the pentafluorobenzyl derivatives.[1]
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its metabolites.
Protocol 2: Liquid-Liquid Extraction (LLE) for HPLC-MS/MS Analysis
This protocol details a liquid-liquid extraction procedure for the simultaneous determination of multiple barbiturates, including this compound, in plasma.[3]
Materials:
-
Plasma sample (100 µL)
-
Internal Standard (IS) solution (e.g., a deuterated analog of another barbiturate)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of the extraction solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Parameters:
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
Caption: Workflow for SPE and GC-MS analysis.
Caption: Workflow for LLE and HPLC-MS/MS analysis.
References
- 1. Enantiospecific quantification of this compound and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexobarbital Dosage for Consistent Sleep Times
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexobarbital. Our aim is to help you achieve consistent and reproducible results in your experiments by addressing common issues related to dosage and sleep time variability.
Troubleshooting Guide
Issue: High Variability in Sleep Times Across Animals of the Same Strain
Possible Causes and Solutions:
-
Genetic Variation: Even within the same strain, there can be genetic differences in drug metabolism.[1][2] Consider phenotyping your animals into "fast" and "slow" metabolizers using a preliminary this compound Sleep Test (HST).[3][4][5]
-
Sex Differences: Female rodents may exhibit longer sleep times due to differences in metabolism and brain sensitivity to this compound.[1][6] Ensure that your experimental groups are appropriately balanced for sex, or conduct studies in a single sex.
-
Age: The age of the animals can significantly impact this compound metabolism, with younger and older animals potentially showing altered clearance rates.[6][7][8] Use a consistent and narrow age range for all experimental subjects.
-
Circadian Rhythm: this compound metabolism follows a circadian rhythm, with the time of day affecting sleep duration.[9] To minimize this variability, administer this compound at the same time each day for all animals.
-
Fasting Status: Fasting prior to the experiment can alter drug metabolism and should be standardized.[8]
Summary of Factors Influencing this compound Sleep Time:
| Factor | Effect on Sleep Time | Recommendations |
| Genetics | Significant inter-individual and inter-strain variations.[1][2] | Phenotype animals (fast/slow metabolizers) or use genetically homogenous strains.[3][4][5] |
| Sex | Females may have longer sleep times.[1][6] | Balance experimental groups by sex or use a single sex. |
| Age | Younger and older animals may have altered metabolism.[6][7][8] | Use a narrow and consistent age range for all subjects. |
| Circadian Rhythm | Sleep times can vary depending on the time of day.[9] | Administer this compound at a consistent time for all experiments. |
| Drug Interactions | Co-administered drugs can inhibit or induce metabolism.[10][11][12][13][14] | Carefully review all co-administered compounds for potential interactions. |
| Stress | Psychological stress can influence drug metabolism.[15] | Acclimatize animals to the experimental environment to minimize stress. |
| Fasting | Can alter metabolic rates.[8] | Standardize the fasting protocol for all animals. |
Issue: Inconsistent Sleep Times Within the Same Animal on Different Days
Possible Causes and Solutions:
-
Drug Interactions: Previous exposure to other compounds can induce or inhibit the cytochrome P450 enzymes responsible for this compound metabolism.[16][17] Be mindful of the washout period for any other drugs administered.
-
Changes in Health Status: Underlying health issues can affect liver function and, consequently, drug metabolism. Monitor animals for any signs of illness.
-
Environmental Stressors: Variations in the experimental environment, such as noise or light, can induce stress and affect physiological responses.[15] Maintain a consistent and controlled experimental environment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a barbiturate (B1230296) that primarily acts on the central nervous system (CNS).[16] It enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.[16][17] This action increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedation and hypnosis.[17] this compound may also inhibit excitatory neurotransmitters like glutamate.[16]
Q2: How is this compound metabolized?
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically isoforms like CYP2B1, CYP2C19 and CYP2B6.[16][17] The metabolism is stereoselective, with the S(+) and R(-) enantiomers being metabolized at different rates.[7][17][18] The metabolites are more water-soluble and are excreted by the kidneys.[16]
Q3: What is the this compound Sleep Test (HST)?
The this compound Sleep Test (HST) is an experimental procedure used to assess in vivo drug metabolism, particularly the activity of hepatic microsomal enzymes.[17] It involves administering a standardized dose of this compound and measuring the duration of the loss of the righting reflex (sleep time).[3] This test can be used to phenotype animals as "fast metabolizers" (shorter sleep time) or "slow metabolizers" (longer sleep time).[3][4][5]
Q4: Can the route of administration affect sleep time?
Yes, the route of administration can influence the pharmacokinetics of this compound and consequently the sleep time.[19] Intraperitoneal (i.p.) administration can lead to rapid absorption and potentially saturate hepatic first-pass metabolism, which may not accurately reflect the true metabolic rate.[19]
Q5: Are there known drug interactions with this compound?
Yes, numerous drugs can interact with this compound, affecting its metabolism and sleep time.
-
Inhibitors: Some substances can inhibit cytochrome P450 enzymes, leading to prolonged this compound sleep time. Examples include certain psoralens and the major metabolite of diphenylhydantoin.[11][12]
-
Inducers: Conversely, some compounds can induce these enzymes, resulting in shorter sleep times. Chronic administration of drugs like phenobarbital (B1680315) can have this effect.[6][10]
-
CNS Depressants: Co-administration with other central nervous system depressants can potentiate the effects of this compound.[6]
-
CNS Stimulants: Stimulants like caffeine (B1668208) can shorten barbiturate-induced sleep time, primarily through a direct interaction at the brain level.[10]
Experimental Protocols
This compound Sleep Test (HST) Protocol
This protocol provides a standardized method for assessing this compound-induced sleep time in rodents.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for injection (e.g., 25-27 gauge)
-
Timer or stopwatch
-
Clean, quiet, and temperature-controlled observation cages
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing and experimental conditions for at least one week prior to the study.
-
Fasting (Optional but Recommended): To reduce variability, fast the animals for a standardized period (e.g., 12-24 hours) before this compound administration, with free access to water.[8][20]
-
This compound Solution Preparation: Prepare a fresh solution of this compound sodium in sterile saline on the day of the experiment.[3] A common concentration is 10 mg/mL.
-
Dosage Calculation: Weigh each animal accurately immediately before dosing. Calculate the required volume of the this compound solution based on the desired dose (e.g., 60-100 mg/kg).[3][4]
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Observation and Timing:
-
Immediately after injection, place the animal in an observation cage.
-
Start the timer at the moment of injection.
-
Onset of Sleep (Loss of Righting Reflex): Gently turn the animal onto its back. The loss of the righting reflex is defined as the inability of the animal to right itself within a short period (e.g., 30 seconds). Record this time as the sleep latency.
-
Duration of Sleep: Periodically (e.g., every 5-10 minutes), gently turn the animal onto its back.
-
Awakening (Regaining of Righting Reflex): The sleep time ends when the animal is able to right itself three times within a set timeframe (e.g., 15 seconds).[3] Record the total time from the loss of the righting reflex to its recovery as the sleep duration.
-
-
Post-Procedure Monitoring: Monitor the animals until they have fully recovered.
Data Analysis:
-
Compare the mean sleep times between different experimental groups.
-
Animals can be categorized into "fast metabolizers" (e.g., sleep duration < 15 min) and "slow metabolizers" (e.g., sleep duration ≥ 15 min) for further analysis.[3][4][5]
Visualizations
Caption: Pharmacokinetic and pharmacodynamic pathway of this compound.
Caption: Experimental workflow for the this compound Sleep Test (HST).
References
- 1. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A relationship between hexobarbitone sleeping time and susceptibility to mescaline in mice from different strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variation in pentobarbitone sleeping time in mice. 2. Variables affecting test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of caffeine on barbiturate sleeping time and brain level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increase of this compound sleeping time and inhibition of drug metabolism by the major metabolite of diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition and induction of drug metabolism by psoralens: alterations in duration of sleep induced by this compound and in clearance of caffeine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. PROLONGATION OF this compound SLEEPING TIME AND INHIBITION OF HEPATIC DRUG METABOLISM BY ADRENERGIC BLOCKING AGENTS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors influencing the this compound sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Common sources of variability in the Hexobarbital sleep test.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hexobarbital Sleep Test.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound Sleep Test?
The this compound Sleep Test (HST) is a pharmacological method used in research to assess the in vivo activity of hepatic microsomal enzymes, particularly Cytochrome P450 (CYP) enzymes.[1] The duration of sleep induced by this compound is inversely proportional to the rate of its metabolism in the liver. It is often used to identify animals with fast or slow drug metabolism phenotypes.[2][3] For example, it can be used to predict susceptibility to conditions like post-traumatic stress disorder (PTSD) or to evaluate the effect of certain compounds on drug metabolism.[2][3]
Q2: What is the mechanism of action of this compound?
This compound is a barbiturate (B1230296) that acts as a central nervous system (CNS) depressant.[4] Its primary mechanism involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This leads to increased chloride ion influx into neurons, causing hyperpolarization and making them less likely to fire, resulting in sedation and hypnosis.[4]
Q3: How is "sleep time" defined and measured in this test?
Sleep time is operationally defined as the duration between the loss and recovery of the righting reflex. After administration of this compound, an animal is placed on its back. The loss of the righting reflex is determined when the animal can no longer turn itself over. The recovery of the righting reflex is the point at which the animal can successfully right itself, typically defined as being able to turn over from a supine position three times within a 15-second period.[2]
Q4: What are the key metabolic pathways for this compound?
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4] The main metabolic process is hydroxylation, followed by oxidation to a keto metabolite.[5] In humans, CYP2C19 and CYP2B6 are key isoforms involved in its metabolism.[4] The rate of this metabolism directly influences the duration of the hypnotic effect.
Troubleshooting Guide
Issue 1: High variability in sleep times observed within the same experimental group.
High variability can obscure the effects of the experimental treatment. Several factors can contribute to this.
-
Possible Cause: Genetic heterogeneity within the animal strain.
-
Troubleshooting Steps:
-
Strain Selection: Ensure the use of a well-characterized, inbred strain of animals to minimize genetic variation. Different strains of rats and mice can have significant inherent differences in drug metabolism rates.[6]
-
Phenotyping: Consider pre-screening a larger cohort of animals with the this compound sleep test to select a more homogenous group of "fast" or "slow" metabolizers for the main experiment.[2][7]
-
-
-
Possible Cause: Environmental stressors.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals have a sufficient acclimatization period (typically at least one week) to the housing facility before the experiment.
-
Housing Conditions: Maintain consistent and controlled environmental conditions, including temperature, humidity, light-dark cycle, and noise levels.[8][9] Avoid overcrowding.[10]
-
Handling: Handle animals consistently and gently to minimize stress, which can affect physiological responses.[11]
-
-
-
Possible Cause: Differences in age and sex.
-
Troubleshooting Steps:
-
Issue 2: Unexpectedly short or long sleep times across all groups.
This could indicate a systemic issue with the experiment or the animals.
-
Possible Cause: Incorrect dosage or preparation of this compound.
-
Troubleshooting Steps:
-
Dose Verification: Double-check all calculations for dose preparation based on the most recent animal body weights.
-
Solution Freshness: Prepare the this compound solution fresh on the day of the experiment.[2]
-
Route of Administration: Ensure consistent and accurate intraperitoneal (i.p.) administration.
-
-
-
Possible Cause: Induction or inhibition of hepatic enzymes.
-
Troubleshooting Steps:
-
Dietary Review: Be aware that certain components in animal chow can induce or inhibit CYP enzymes. Use a standardized diet across all experimental groups.
-
Concomitant Medications/Treatments: Review if any other substances administered to the animals are known enzyme inducers (e.g., phenobarbital) or inhibitors.[14][15]
-
-
-
Possible Cause: Underlying health status of the animals.
-
Troubleshooting Steps:
-
Health Screening: Ensure all animals are healthy and free from disease. Liver conditions such as hepatitis or cirrhosis can significantly impair this compound metabolism, leading to prolonged sleep times.[16]
-
-
Quantitative Data Summary
Table 1: Factors Influencing this compound Sleep Time
| Factor | Observation | Impact on Sleep Time | Reference |
| Genetic Profile | Fast Metabolizers (FM) vs. Slow Metabolizers (SM) in Wistar rats | FM: < 15 minSM: ≥ 15 min | [2][7] |
| Sex | Female vs. Male rats | Females generally have longer sleep times | [6][12] |
| Age | Younger vs. Older rats | Younger animals may be more sensitive | [12] |
| Liver Health | Healthy vs. Cirrhotic liver in humans | Patients with liver cirrhosis show significantly reduced this compound clearance and prolonged effects | [16] |
| Enzyme Induction | Pre-treatment with enzyme inducers (e.g., phenobarbital) | Shorter sleep times due to increased metabolism | [14] |
| Enzyme Inhibition | Co-administration with enzyme inhibitors | Longer sleep times due to decreased metabolism | [15] |
| Stress | Stressed vs. Unstressed animals | Can alter metabolic rates and sleep duration | [7][11] |
Experimental Protocols
This compound-Induced Sleep Time Test in Rats
This protocol is adapted from studies investigating metabolic differences and stress responses.
-
Animals: Male Wistar rats are commonly used. House the animals under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
This compound Preparation: Prepare a solution of this compound sodium in sterile saline on the day of the experiment. A typical dose is 60 mg/kg of body weight.[2][7]
-
Administration: Weigh each rat immediately before the experiment and administer the calculated dose of this compound via intraperitoneal (i.p.) injection.
-
Measurement of Sleep Time:
-
Immediately after injection, start a timer.
-
Place the animal on its back in a clean, flat cage or surface.
-
The onset of sleep (loss of righting reflex) is defined as the point when the animal can no longer turn itself over to a prone position.
-
The end of sleep (recovery of the righting reflex) is defined as the point when the animal can successfully right itself three times within a 15-second period.[2]
-
Record the total time between the loss and recovery of the righting reflex as the "sleep time."
-
-
Monitoring: Observe the animals continuously during the sleep period for any signs of respiratory distress. Keep the animals warm to prevent hypothermia.
-
Data Analysis: Compare the sleep times between different experimental groups. Animals can be categorized based on their sleep duration, for example, as fast metabolizers (e.g., sleep duration < 15 minutes) or slow metabolizers (e.g., sleep duration ≥ 15 minutes).[2][7]
Visualizations
Caption: Metabolic pathway of this compound in the liver.
Caption: Troubleshooting workflow for high variability.
References
- 1. Duration of this compound-induced sleep and monoamine oxidase activities in rat brain: Focus on the behavioral activity and on the free-radical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Oxidative metabolism of this compound in human liver: relationship to polymorphic S-mephenytoin 4-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors altering the responsiveness of mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Determinants of Insufficient Sleep and Sleep Disorders: Implications for Population Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic and environmental factors affecting this compound metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing the this compound sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variation in pentobarbitone sleeping time in mice. 2. Variables affecting test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of induction of hepatic microsomal drug metabolizing enzymes by a series of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increase of this compound sleeping time and inhibition of drug metabolism by the major metabolite of diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Metabolism of this compound in patients with acute hepatitis and cirrhosis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Hexobarbital experiments.
Welcome to the technical support center for troubleshooting unexpected results in Hexobarbital experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a barbiturate (B1230296) derivative that primarily acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[1] By binding to the receptor, it potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased duration of chloride channel opening.[1][2][3] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in sedative and hypnotic effects.[2][3]
Q2: How is this compound metabolized, and which enzymes are involved?
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3] The principal metabolic reaction is hydroxylation.[3] One of the key isozymes involved in its metabolism is CYP2B1.[2] Genetic variations in these enzymes can lead to significant differences in metabolism rates between individuals and animal strains, categorizing them as "fast metabolizers" or "slow metabolizers".[2][4]
Q3: What are the common side effects of this compound?
Common, dose-dependent side effects include drowsiness, dizziness, lethargy, and ataxia.[1] More serious side effects can include respiratory depression, hypotension, and bradycardia.[1] Chronic use may lead to tolerance and dependence.[1]
Troubleshooting Guide
Unexpected Variation in Sleeping Times
Problem: You are observing significant and inconsistent variations in the duration of sleep induced by this compound in your animal subjects.
Possible Causes and Solutions:
-
Genetic Variability: Laboratory animal strains can have considerable genetic non-homogeneity, leading to up to 8-fold differences in drug metabolism efficiency.[5]
-
Circadian Rhythm: The duration of this compound's effect is influenced by the time of day the experiment is conducted. For instance, in mice, sleep times are longer in the morning (08:00) and shortest during the dark period (02:00), which inversely correlates with maximal oxidative drug metabolism.[6]
-
Solution: Standardize the time of day for all your experiments to minimize variability due to circadian rhythms.
-
-
Sex and Age: Female animals may exhibit a stronger narcotic effect from this compound due to differences in metabolism and brain sensitivity.[5] Younger animals have also been shown to be more sensitive to barbiturates.[7] The pharmacokinetics of this compound, including its half-life and clearance, can also change with age.[8]
-
Solution: Use animals of the same sex and a consistent age range for your experiments. Report the sex and age of the animals in your methodology.
-
-
Dietary Factors: The nutritional status of the animals can impact drug metabolism.
-
Solution: Ensure all animals are on a standardized diet for a sufficient period before the experiment.
-
Shorter-Than-Expected Sleeping Times
Problem: The duration of sleep is consistently shorter than anticipated based on the literature or your previous experiments.
Possible Causes and Solutions:
-
Enzyme Induction: Prior exposure to substances that induce cytochrome P450 enzymes can accelerate this compound metabolism, leading to a shorter duration of action. Common inducers include phenobarbital, rifampicin, and carbamazepine.[1][9]
-
Solution: Review the animals' recent treatment history to ensure they have not been exposed to enzyme-inducing agents. If investigating a new compound, consider the possibility that it may be a CYP450 inducer.
-
Longer-Than-Expected Sleeping Times
Problem: The duration of sleep is consistently longer than anticipated, potentially leading to adverse events.
Possible Causes and Solutions:
-
Enzyme Inhibition: Co-administration of substances that inhibit cytochrome P450 enzymes can slow the metabolism of this compound, prolonging its effects and increasing the risk of toxicity.[1] Examples of inhibitors include cimetidine (B194882) and certain antifungal medications.[1]
-
Solution: Carefully check for any co-administered drugs that could inhibit hepatic enzymes. If testing a new compound, it may have inhibitory effects on this compound metabolism.
-
-
Drug Interactions with other CNS Depressants: Concurrent use of other central nervous system depressants, such as alcohol, benzodiazepines, or opioids, can lead to enhanced sedative effects.[1]
-
Solution: Ensure that the animals have not been exposed to other CNS depressant substances.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Animal Model/Subject | Value | Reference |
| Plasma Half-life | Human | 222 ± 54 min | [2] |
| Human (oral admin.) | 3.2 ± 0.1 h | [10] | |
| Rat | Increases with age | [8] | |
| Plasma Clearance | Human | 3.41 ± 0.90 ml x min⁻¹ x kg⁻¹ | [9] |
| Human (oral admin.) | 22.9 ± 2.3 L h⁻¹ | [10] | |
| Rat | Decreases with age | [8] | |
| Protein Binding | Human | ~25% | [2] |
Table 2: Factors Influencing this compound Sleeping Time
| Factor | Effect on Sleeping Time | Notes | Reference |
| CYP450 Inducers | Decrease | e.g., Phenobarbital, Rifampicin | [1][9] |
| CYP450 Inhibitors | Increase | e.g., Cimetidine, some antifungals | [1] |
| Circadian Rhythm (Mouse) | Longer at 08:00, Shorter at 02:00 | Inversely related to drug metabolism rhythm | [6] |
| Sex (Rat) | Longer in females | Associated with metabolism rate and brain sensitivity | [5] |
| Age (Rat) | Longer in younger animals | Sensitivity to barbiturates is higher | [7] |
| Genetic Variation (Rat) | Can vary significantly | "Fast" vs. "Slow" metabolizers | [4][5] |
Experimental Protocols
This compound-Induced Sleeping Time Test in Rodents
This protocol is a standard method to assess the sedative-hypnotic effects of drugs and to evaluate factors that may alter drug metabolism.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the laboratory environment for at least 24-48 hours before the experiment. House them with free access to food and water in a temperature and light-controlled room.
-
Preparation of this compound Solution: On the day of the experiment, prepare a fresh solution of this compound sodium in sterile saline. A common dose for rats is 60 mg/kg.[4][11]
-
Animal Weighing and Dose Calculation: Weigh each animal accurately to calculate the precise volume of the this compound solution to be administered.
-
Administration: Administer the calculated dose of this compound via intraperitoneal (i.p.) injection.
-
Observation and Measurement:
-
Immediately after injection, place the animal in an individual observation cage.
-
Start the stopwatch at the time of injection.
-
Onset of Sleep: Record the time to the loss of the righting reflex. The righting reflex is considered lost when the animal, placed on its back, is unable to turn itself over onto its paws within 30 seconds.
-
Duration of Sleep: The sleeping time is the period from the loss of the righting reflex until it is regained. The righting reflex is considered regained when the animal can successfully right itself three times within 15 seconds after being placed on its back.[4]
-
-
Monitoring: Monitor the animals for any signs of respiratory distress or other adverse effects throughout the experiment.
-
Data Recording: Record the onset and duration of sleep for each animal.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the GABA-A receptor.
Troubleshooting Workflow for Unexpected Sleeping Times
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of this compound in intra- and extrahepatic cholestasis in man and the influence of drug metabolism-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of orally administered this compound in plasma and saliva of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Hexobarbital in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of aqueous solutions of Hexobarbital.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | 1. Low aqueous solubility of this compound (0.435 mg/mL at 20°C)[1]. 2. pH of the solution is below the pKa of this compound (approximately 8.2), leading to the less soluble free acid form[2]. | 1. Increase the pH of the solution to above 8.2 to maintain this compound in its more soluble ionized (salt) form. 2. Utilize co-solvents such as propylene (B89431) glycol or ethanol (B145695) to increase the solubility. Formulations for the related barbiturate (B1230296), phenobarbital (B1680315), have successfully used these co-solvents for stabilization[3][4]. 3. Consider the use of solubilizing agents like cyclodextrins, which have been shown to form inclusion complexes with barbiturates, thereby increasing their aqueous solubility[5]. |
| Discoloration or appearance of unknown peaks in HPLC analysis | 1. Chemical degradation of this compound, likely through hydrolysis of the barbiturate ring. 2. Oxidative degradation. 3. Photodegradation from exposure to light. | 1. Hydrolysis: Control the pH of the solution. Barbiturates are generally more stable at a slightly acidic to neutral pH. For example, a phenobarbital solution was found to be stable at pH 5[5]. However, this must be balanced with solubility requirements. 2. Oxidation: Prepare solutions using deoxygenated water and consider purging with an inert gas like nitrogen. The use of antioxidants can also be explored. 3. Photodegradation: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct photostability studies according to ICH Q1B guidelines to understand the light sensitivity of your formulation[6]. |
| Inconsistent analytical results for this compound concentration | 1. Rapid degradation of this compound in the prepared solution. 2. Issues with the analytical method, such as lack of stability-indicating capability. 3. Adsorption of this compound onto container surfaces. | 1. Analyze samples immediately after preparation or store them under conditions that minimize degradation (e.g., refrigerated or frozen). Studies on other barbiturates have shown that freezing can preserve the stability of their aqueous solutions[7]. 2. Develop and validate a stability-indicating HPLC method that can separate the intact this compound from its degradation products. 3. Use appropriate container materials (e.g., glass) and consider pre-treating them if adsorption is suspected. |
| Difficulty in developing a stable formulation for injection | 1. Balancing the requirements for solubility, stability, and physiological compatibility (e.g., pH, tonicity). 2. Interaction between this compound and excipients. | 1. A formulation approach similar to that for phenobarbital injection could be adapted. This may involve using a co-solvent system of ethanol and propylene glycol with a limited amount of water, and adjusting the pH to a range of 9-12 for solubility, while minimizing water content to reduce hydrolysis[3]. 2. Conduct compatibility studies with all planned excipients to ensure they do not accelerate the degradation of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for barbiturates like this compound in aqueous solutions is hydrolysis of the barbiturate ring. This process is significantly influenced by the pH of the solution. For other barbiturates, such as phenobarbital, hydrolysis leads to the formation of ureide and diamide (B1670390) derivatives[8]. While specific degradation products of this compound in aqueous solution are not extensively documented in readily available literature, a similar hydrolytic cleavage of the ring is expected.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of barbiturates is highly pH-dependent. Generally, they exhibit a U-shaped pH-rate profile, with maximum stability in the acidic to neutral pH range. For instance, studies on phenobarbital, a structurally related barbiturate, show that it is sensitive to hydrolysis at extremely basic pH values[5]. At a pH above the pKa of this compound (approximately 8.2), it exists in the more water-soluble ionized form, but this higher pH can also accelerate hydrolytic degradation. Therefore, a careful balance between solubility and stability is necessary when selecting the optimal pH for a formulation.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at refrigerated or frozen temperatures. The use of airtight containers is also recommended to prevent potential oxidative degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing the solution may further slow down the degradation rate, a practice that has been found effective for other barbiturate solutions[7].
Q4: How can I increase the solubility of this compound in my aqueous formulation?
A4: Due to its limited water solubility (0.435 mg/mL at 20°C), several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH to above its pKa of 8.2 will convert it to its more soluble salt form[2].
-
Co-solvents: The addition of water-miscible organic solvents like propylene glycol, ethanol, and glycerin can significantly increase the solubility of barbiturates[4][8].
-
Complexation: The use of cyclodextrins to form inclusion complexes is a known method for increasing the solubility of poorly soluble drugs, including barbiturates[5].
Q5: What type of analytical method is suitable for a this compound stability study?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique. Such a method should be capable of separating and quantifying the intact this compound from all potential degradation products and other components in the formulation. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is a common starting point for method development. UV detection is typically used for the analysis of barbiturates[3][5][9].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound solution (0.1 mg/mL in water or a suitable transparent solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[6].
-
Simultaneously, keep a control sample protected from light.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period.
-
At time points, dissolve a portion of the powder in a suitable solvent and analyze by HPLC.
-
Data Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.
Protocol 2: Accelerated Stability Study of a this compound Aqueous Solution
Objective: To predict the shelf-life of a this compound aqueous formulation under normal storage conditions by accelerating the degradation process at elevated temperatures.
Materials:
-
This compound formulation
-
Temperature-controlled stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a batch of the this compound aqueous formulation and dispense it into appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Place the samples in stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, store a set of samples at the intended long-term storage condition (e.g., 25°C or 5°C) as a control.
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for accelerated conditions), withdraw samples from each temperature condition.
-
Analyze the samples for the concentration of this compound and any degradation products using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Determine the Order of Reaction: For each temperature, plot the concentration of this compound versus time to determine the reaction kinetics (e.g., zero-order or first-order).
-
Calculate Rate Constants (k): From the plots, calculate the degradation rate constant (k) at each temperature.
-
Arrhenius Plot:
-
Plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T in Kelvin).
-
Perform a linear regression on the data points.
-
-
Predict Shelf-Life:
-
Extrapolate the regression line to the intended long-term storage temperature (e.g., 25°C = 298.15 K) to determine the rate constant (k) at that temperature.
-
Use the appropriate kinetic equation to calculate the shelf-life (t₉₀), which is the time it takes for the concentration of this compound to decrease to 90% of its initial value.
-
Visualizations
Caption: Simplified proposed degradation pathway of this compound via hydrolysis.
Caption: General workflow for a this compound stability study.
Caption: Decision tree for troubleshooting this compound solution instability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Studies on stability of drugs in frozen systems. II. The stabilities of this compound sodium and phenobarbital sodium in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to minimize inter-animal variability in Hexobarbital studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-animal variability in hexobarbital studies.
Troubleshooting Guide
Q1: We are observing high variability in this compound-induced sleeping times within the same experimental group. What are the potential causes and how can we troubleshoot this?
A1: High intra-group variability in this compound sleeping times can stem from a combination of intrinsic and extrinsic factors. Here’s a systematic approach to identify and mitigate these variables:
Step 1: Review Your Animal Model and Husbandry
-
Genetics: Are you using an inbred or outbred stock? Outbred stocks naturally have greater genetic diversity, leading to varied metabolic rates.[1] Consider using a well-characterized inbred strain to reduce genetic variability.
-
Sex and Age: Are all animals of the same sex and within a narrow age and weight range? Metabolic capacity can differ significantly between males and females and changes with age.[1][2][3]
-
Acclimation: Have the animals been properly acclimated to the facility and housing conditions for at least one week?[4] Insufficient acclimation can lead to stress, which affects drug metabolism.
-
Housing Conditions:
-
Bedding: The type of bedding can influence hepatic enzymes. For instance, cedarwood bedding contains aromatic hydrocarbons that can induce metabolic enzymes.[5]
-
Cage Density: Overcrowding can be a source of stress. Ensure consistent and appropriate cage densities.
-
Environmental Enrichment: Lack of or inconsistent enrichment can lead to stress and altered physiology.
-
-
Microbiome: The gut microbiota influences hepatic drug metabolism.[6][7][8] Has there been any recent change in diet or water source? Have the animals been treated with antibiotics? Standardizing diet and minimizing antibiotic use can help maintain a more consistent gut microbiome.
Step 2: Evaluate Your Experimental Protocol
-
Dosing: Is the this compound solution freshly prepared and administered accurately based on individual animal body weight? Ensure precise dose calculations and consistent administration technique (e.g., intraperitoneal injection site). The route of administration can significantly impact bioavailability and metabolism.[9]
-
Time of Day: Are experiments conducted at the same time each day? Circadian rhythms can influence the expression of metabolic enzymes.[10]
-
Handling: Is animal handling consistent and performed by the same trained personnel? Excessive or inconsistent handling can induce stress.
-
Fasting: Are animals fasted for a consistent period before the experiment? Food can alter drug absorption and metabolism.
Step 3: Analyze Environmental Factors
-
Cleanliness: Is the animal room environment clean? Ammonia from accumulated feces and urine can inhibit hepatic microsomal enzyme activity.[5]
-
Contaminants: Have you considered potential environmental contaminants? Insecticides, aerosol sprays, and even chemicals in the water supply can alter drug metabolism.[5][11]
By systematically working through these checkpoints, you can identify and control for the sources of variability in your this compound studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence inter-animal variability in this compound metabolism?
A1: The primary factors can be broadly categorized into genetic, environmental, and physiological variables.
-
Genetic Factors: The most significant genetic factor is the polymorphism of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for metabolizing this compound.[12][13][14] Different strains and even individuals within the same outbred stock can have different CYP enzyme activity, leading to "fast" or "slow" metabolizer phenotypes.[1][15]
-
Environmental Factors: These include the animals' micro and macro-environment. Bedding type, cage cleaning frequency, exposure to chemicals like insecticides or air fresheners, diet, and the composition of the gut microbiota all play a role in modulating metabolic enzyme activity.[2][5][16][17]
-
Physiological Factors: Age, sex, body weight, health status, stress levels, and hormonal fluctuations (e.g., pregnancy) can all impact an animal's ability to metabolize this compound.[2][4] For instance, male rats often have a higher rate of drug metabolism than females.[2]
Q2: How does the gut microbiota affect this compound sleeping time?
A2: The gut microbiota can indirectly influence this compound metabolism by modulating the expression of hepatic genes, including those for cytochrome P450 enzymes.[6] Studies comparing germ-free and conventionally raised mice have shown that the presence of gut microbiota can alter the host's response to barbiturates.[6] The microbiota can produce metabolites that enter the enterohepatic circulation and influence the liver's metabolic capacity.[6][8] Therefore, disruptions to the gut microbiota, for example, through antibiotic use or changes in diet, can introduce variability in drug metabolism studies.[18]
Q3: What is the recommended experimental protocol for a this compound-induced sleeping time study to ensure consistency?
A3: A standardized protocol is crucial for minimizing variability. Please refer to the detailed "Standardized Protocol for this compound-Induced Sleeping Time Assay" in the Experimental Protocols section below.
Q4: Can the route of administration of this compound affect experimental outcomes?
A4: Yes, the route of administration is a critical variable. Intraperitoneal (i.p.) injection is common, but the rate of absorption can be variable.[9] Oral (p.o.) administration introduces first-pass metabolism in the liver, which can be saturated at high doses.[9] Intravenous (i.v.) administration provides the most direct and rapid delivery to the systemic circulation. The choice of route should be consistent across all animals and all studies to ensure comparability of results. It has been suggested that oral clearance (CLp.o.) may be a more accurate reflection of drug-metabolizing enzyme activity than intraperitoneal clearance (CLi.p.) or sleeping times alone.[9]
Data Presentation
Table 1: Factors Influencing this compound Sleeping Time
| Factor Category | Specific Factor | Effect on this compound Sleeping Time | Reference(s) |
| Genetic | Animal Strain (Inbred vs. Outbred) | Outbred stocks show higher variability. Different inbred strains have inherently different sleeping times. | [1][19] |
| CYP450 Polymorphisms | Leads to "fast" and "slow" metabolizer phenotypes, causing shorter or longer sleeping times, respectively. | [12][13][14] | |
| Environmental | Bedding (e.g., Cedarwood) | Induces hepatic microsomal enzymes, leading to shorter sleeping times. | [5] |
| Poor Cage Sanitation (Ammonia) | Inhibits hepatic microsomal enzymes, potentially prolonging sleeping times. | [5] | |
| Diet | Can alter the expression of drug-metabolizing enzymes and gut microbiota composition. | [7][17] | |
| Gut Microbiota | Modulates hepatic gene expression related to drug metabolism. | [6][8] | |
| Physiological | Sex | Females may have longer sleeping times due to lower metabolic rates and higher brain sensitivity. | [1][2] |
| Age | Very young animals may have underdeveloped metabolic enzyme systems, leading to longer sleeping times. | [2][3] | |
| Stress | Can alter hormone levels and affect metabolic enzyme activity. | [2] | |
| Procedural | Route of Administration (i.p. vs. p.o.) | Affects absorption rate and first-pass metabolism, influencing onset and duration of sleep. | [9] |
| Time of Day | Circadian rhythms can cause variations in metabolic enzyme activity. | [10] |
Experimental Protocols
Standardized Protocol for this compound-Induced Sleeping Time Assay
This protocol is designed to minimize inter-animal variability.
1. Animals and Housing:
-
Species and Strain: Use a single, well-defined inbred strain of mice (e.g., C57BL/6J) or rats (e.g., Wistar).
-
Supplier: Source all animals from the same reputable vendor.
-
Sex and Age: Use animals of the same sex and within a narrow age (e.g., 8-10 weeks) and weight range.
-
Acclimation: Acclimate animals to the housing facility for a minimum of 7 days before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Use standardized bedding (avoiding aromatic woods like cedar). Maintain consistent cage densities.
-
Diet and Water: Provide a standard chow diet and water ad libitum. Note the diet composition.
2. Experimental Procedure:
-
Fasting: Fast animals for a consistent period (e.g., 4 hours) before this compound administration to ensure consistent gastrointestinal absorption if using oral administration, and to reduce general metabolic variability.
-
This compound Preparation: Prepare a fresh solution of this compound sodium in sterile saline (0.9% NaCl) on the day of the experiment. A typical dose for mice is 125 mg/kg and for rats is 60-100 mg/kg.[15][20][21] The final injection volume should be consistent (e.g., 10 mL/kg).
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a consistent anatomical location.
-
Perform all injections at the same time of day to minimize circadian influences.
-
-
Measurement of Sleeping Time:
-
Onset of Sleep (Loss of Righting Reflex): Immediately after injection, place the animal in a quiet, clean cage. The time from injection to the loss of the righting reflex is the sleep latency. The righting reflex is lost when the animal can no longer right itself within 30 seconds when placed on its back.
-
Duration of Sleep: The duration of sleep is the time from the loss of the righting reflex until its recovery. The righting reflex is considered recovered when the animal can successfully right itself twice within a 15-second interval.[20][21]
-
-
Monitoring: Monitor animals continuously during the sleep period for any adverse reactions.
3. Data Collection and Analysis:
-
Record the latency to sleep and the duration of sleep for each animal.
-
Calculate the mean and standard deviation for each experimental group.
-
Use appropriate statistical tests to compare groups.
Mandatory Visualization
Caption: Factors contributing to inter-animal variability in this compound studies.
Caption: Standardized workflow for the this compound-induced sleeping time assay.
References
- 1. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects | Pharmaguideline [pharmaguideline.com]
- 3. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Environmental and genetic factors affecting the response of laboratory animals to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal Microbiota Regulate Xenobiotic Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors altering the responsiveness of mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The genetic landscape of major drug metabolizing cytochrome P450 genes—an updated analysis of population-scale sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Environmental factors in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. orb.binghamton.edu [orb.binghamton.edu]
- 19. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Hexobarbital Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of hexobarbital and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme system. The main pathways include hydroxylation to form 3'-hydroxythis compound (B1209205) and subsequent oxidation to 3'-oxothis compound. Another identified pathway involves the formation of 1,5-dimethylbarbituric acid.
Q2: Which analytical techniques are most suitable for this compound metabolite analysis?
A2: The most commonly employed and robust techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The choice of technique often depends on the required sensitivity, selectivity, and the available instrumentation.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound and its metabolites?
A3: Derivatization is often required for GC-MS analysis to increase the volatility and thermal stability of the analytes. This process improves chromatographic peak shape and enhances sensitivity, which is crucial for detecting low concentrations of metabolites in biological samples.
Q4: What are the key considerations for sample preparation when analyzing this compound metabolites?
A4: Effective sample preparation is critical and should aim to remove matrix interferences such as proteins and phospholipids. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The chosen method should ensure high recovery of the analytes and minimize ion suppression or enhancement in MS-based methods.
This compound Metabolism Pathway
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using various analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analytes.[1] 2. Suboptimal Mobile Phase: The pH or composition of the mobile phase is not ideal for ionization. 3. Inefficient Extraction: Poor recovery of analytes during sample preparation. | 1. Improve sample cleanup using a more effective SPE or LLE protocol. Adjust chromatographic conditions to separate analytes from interfering compounds.[1] 2. Optimize the mobile phase pH and organic solvent composition to enhance ionization. For barbiturates, negative ion mode is often preferred.[2] 3. Evaluate and optimize the extraction procedure to maximize analyte recovery. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column.[3] 2. Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[3] 3. Secondary Interactions: Analyte interaction with active sites on the column. | 1. Reduce the injection volume or dilute the sample.[3] 2. Reconstitute the final extract in a solvent that is similar to or weaker than the initial mobile phase.[3] 3. Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate for the analytes. |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase or column contamination. 2. Inconsistent Mobile Phase Preparation: Variations in the composition or pH of the mobile phase. 3. Fluctuating Column Temperature: Inadequate temperature control. | 1. Use a guard column and ensure proper sample cleanup. If the column is old or contaminated, replace it. 2. Prepare fresh mobile phase accurately and consistently. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| High Back Pressure | 1. Column or Frit Blockage: Particulates from the sample or system have blocked the column inlet frit.[3] 2. Precipitation in the System: Buffer precipitation due to high organic solvent concentration. | 1. Filter all samples and mobile phases. Use an in-line filter before the column. Reverse flush the column (if recommended by the manufacturer).[3] 2. Ensure the buffer is soluble in the mobile phase gradient. Flush the system with water to dissolve any precipitated salts. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Injection Problem: Issues with the autosampler, syringe, or septum. 2. Column Breakage: The capillary column is broken, often near the injector or detector.[4] 3. Analyte Degradation: Thermal degradation of analytes in the injector port. | 1. Manually inject a standard to confirm the issue. Check the syringe for blockage and replace the septum. 2. Visually inspect the column ends. Trim a small portion from both ends if necessary.[4] 3. Optimize the injector temperature. Ensure complete and rapid derivatization. |
| Peak Tailing | 1. Active Sites in the System: Un-deactivated sites in the liner, column, or detector. 2. Incomplete Derivatization: Not all active sites on the analyte molecules have been derivatized. 3. Column Contamination: Accumulation of non-volatile residues on the column. | 1. Use a deactivated liner and a high-quality column. Condition the column according to the manufacturer's instructions. 2. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). 3. Bake out the column at a high temperature (within its limits). If contamination is severe, trim the front end of the column or replace it. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection.[5] 2. Septum Bleed: Degradation of the injector septum at high temperatures.[6] 3. Contaminated Carrier Gas or Traps: Impurities in the carrier gas supply. | 1. Implement a thorough wash sequence for the syringe between injections. Inject a blank solvent to confirm carryover.[5] 2. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[6] 3. Use high-purity carrier gas and ensure all gas traps are functioning correctly. |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variability in extraction or derivatization steps.[5] 2. Injector Variability: Inconsistent injection volumes or discrimination effects. 3. Unstable Instrument Parameters: Fluctuations in temperature, gas flow, or detector voltage. | 1. Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variability.[5] 2. Check the autosampler for proper operation. Use an appropriate injection technique (e.g., fast injection). 3. Regularly check and calibrate all instrument parameters. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Back Pressure | 1. Blockage in the System: Frit, column, or tubing is clogged with particulate matter.[7] 2. Buffer Precipitation: The mobile phase buffer has precipitated in the system. | 1. Filter samples and mobile phases. Use an in-line filter. Systematically disconnect components to isolate the blockage.[3] 2. Ensure buffer compatibility with the organic mobile phase. Flush the system with a high percentage of aqueous solvent to redissolve the buffer. |
| Split or Tailing Peaks | 1. Column Void or Channeling: A void has formed at the head of the column. 2. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[3] 3. Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analytes, causing inconsistent ionization. | 1. Replace the column. Using a guard column can help extend the life of the analytical column. 2. Dissolve the sample in the mobile phase or a weaker solvent.[3] 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa for consistent peak shape. |
| Baseline Noise or Drift | 1. Detector Issues: Air bubbles in the flow cell or a failing lamp. 2. Contaminated Mobile Phase: Microbial growth or impurities in the mobile phase. 3. Pump Malfunction: Inconsistent mixing or leaks in the pump. | 1. Purge the detector to remove air bubbles. Check the lamp energy and replace if necessary. 2. Prepare fresh mobile phase daily and filter it. 3. Degas the mobile phase. Check for leaks in the pump seals and fittings. |
Data Presentation
Table 1: Recovery of Barbiturates from Urine using Solid-Phase Extraction (SPE)
| Compound | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Phenobarbital | 150 | 92.5 | 3.1 |
| Butalbital | 150 | 95.8 | 2.8 |
| Amobarbital | 150 | 98.2 | 2.5 |
| Pentobarbital | 150 | 97.4 | 2.6 |
| Secobarbital | 150 | 96.1 | 2.9 |
| Data adapted from a representative study on barbiturate (B1230296) analysis.[8] |
Table 2: Linearity of Barbiturate Analysis in Urine by UPLC-MS/MS
| Compound | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Phenobarbital | 25 - 1500 | >0.998 |
| Butalbital | 25 - 1500 | >0.997 |
| Amobarbital | 25 - 1500 | >0.998 |
| Pentobarbital | 25 - 1500 | >0.998 |
| Secobarbital | 25 - 1500 | >0.997 |
| Data adapted from a representative UPLC-MS/MS method validation.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound and Metabolites from Plasma
Objective: To extract this compound and its metabolites from plasma for LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Methanol (B129727), Water (HPLC grade)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Elution solvent (e.g., Ethyl Acetate/Isopropanol, 9:1 v/v)
Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water, and finally 2 mL of 0.1 M phosphate buffer. Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of plasma, add an internal standard. Vortex and centrifuge at 3000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Experimental Workflow for SPE
Protocol 2: LC-MS/MS Analysis
Objective: To quantify this compound and its metabolites in the prepared extract.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each metabolite.
Logical Troubleshooting Flow for LC-MS/MS
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsra.net [ijsra.net]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
Factors affecting the reproducibility of the Hexobarbital sleep assay.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the reproducibility of the hexobarbital sleep assay. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the reliability and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound sleep assay in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in sleeping times within the same experimental group. | Genetic Heterogeneity: Outbred stocks of mice naturally exhibit greater genetic variability, leading to varied metabolic rates.[1] | Switch to an inbred mouse strain to minimize genetic variation. If using an outbred stock is necessary, increase the sample size to improve statistical power. |
| Environmental Stressors: Stress from handling, noise, or improper housing can alter physiological responses and drug metabolism.[2] | Acclimate animals to the experimental environment and handling procedures. Maintain a consistent and quiet environment with a regular light-dark cycle. | |
| Inconsistent Dosing: Inaccurate calculation or administration of the this compound dose relative to body weight. | Ensure precise body weight measurement for each animal before dosing. Use calibrated equipment for dose preparation and administration. | |
| Consistently shorter or longer sleeping times than expected. | Animal Strain: Different inbred strains of mice have significantly different mean sleeping times due to genetic variations in drug-metabolizing enzymes.[1][3] | Be aware of the known sleeping time characteristics of the chosen strain. If necessary, select a strain with a more appropriate metabolic profile for your study. |
| Sex Differences: Male and female rodents can metabolize this compound at different rates due to hormonal influences on hepatic enzymes.[4][5][6][7] | Segregate data by sex. If the experimental design allows, using only one sex can reduce variability. | |
| Age of Animals: Drug metabolism pathways are not fully developed in very young animals and may decline in older animals, affecting sleeping times.[8][9][10][11][12] | Use animals within a defined and consistent age range for all experiments. | |
| Unexpected changes in sleeping times in a longitudinal study. | Dietary Changes: The composition of the animal's diet, including fat, protein, and micronutrient content, can significantly impact the activity of cytochrome P450 enzymes responsible for this compound metabolism.[13][14][15][16] | Maintain a consistent and standardized diet throughout the study. Be aware that even different batches of the same chow can have variations. |
| Exposure to Environmental Chemicals: Bedding, cleaning agents, or other environmental contaminants can induce or inhibit hepatic enzymes.[17][18][19][20] | Use consistent and tested bedding and sanitation protocols. Ensure proper ventilation to minimize exposure to volatile compounds. | |
| Tolerance Development: Repeated administration of barbiturates or other compounds can induce metabolic enzymes, leading to tolerance and shorter sleeping times.[21][22] | If repeated dosing is necessary, consider the potential for tolerance and include appropriate control groups. | |
| Difficulty in determining the precise onset of sleep or awakening. | Subjective Endpoint Criteria: The definition of "sleep" (loss of righting reflex) can be subjective and inconsistently applied.[23] | Clearly define the criteria for the loss and recovery of the righting reflex. Ensure all personnel are trained and consistent in their assessments. The righting reflex is confirmed when the animal can right itself within a set timeframe (e.g., three times within 15 seconds) after being placed on its back.[23] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the this compound sleep assay?
A1: The duration of sleep induced by this compound is inversely proportional to the rate at which it is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver.[24][25] A shorter sleeping time indicates a higher rate of metabolism, while a longer sleeping time suggests a slower metabolic rate. This assay is often used to assess the activity of hepatic drug-metabolizing enzymes.[24]
Q2: How do sex hormones influence this compound metabolism?
A2: In rodents, particularly rats and some strains of mice, there is a notable sexual dimorphism in this compound metabolism.[4][6] Androgens in males can repress the activity of certain hepatic mono-oxygenases, leading to a slower metabolism and longer sleeping times compared to females.[4] Conversely, in some species, androgens can induce these enzymes. It is crucial to be aware of the specific responses in the chosen animal model.
Q3: Can the diet of the animals really have a significant impact on the results?
A3: Yes, diet is a critical factor. For example, a high-protein diet can enhance drug-metabolizing capacity, while a low-protein diet can reduce it.[15] The type of dietary fat also plays a role; for instance, diets rich in sunflower seed oil have been shown to prolong pentobarbitone-induced sleeping times compared to diets with tallow (B1178427) in rats, which was associated with lower concentrations of hepatic microsomal cytochrome P-450.[13]
Q4: What are some of the known differences in this compound sleeping times between different mouse strains?
A4: There are significant, genetically determined differences in this compound sleeping times among various inbred mouse strains. For instance, mean sleeping times can range from as short as 18 minutes to as long as 48 minutes between different strains.[1] This highlights the strong genetic control over the enzymes responsible for this compound metabolism.[1]
Q5: Is it necessary to fast the animals before the assay?
A5: Fasting can significantly alter pentobarbitone sleeping time in mice and is a variable that needs to be controlled.[26] Whether or not to fast the animals should be a consistent part of the experimental protocol to ensure reproducibility. If fasting is part of the protocol, the duration of the fast should be standardized across all experimental groups.
Experimental Protocol: this compound-Induced Sleeping Time Assay
This protocol provides a standardized method for conducting the this compound sleep assay in rodents.
1. Animal Preparation:
- House the animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water, unless fasting is a component of the study design.
- Acclimate the animals to the housing facility for at least one week before the experiment.
- On the day of the experiment, weigh each animal accurately.
2. Drug Preparation and Administration:
- Prepare a sterile solution of this compound sodium in isotonic saline. The concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 10 mL/kg). A common dose for mice is 60 mg/kg.[23]
- Administer the this compound solution via intraperitoneal (i.p.) injection.
3. Measurement of Sleep Duration:
- Immediately after injection, place the animal in a clean, quiet observation cage.
- Start a timer at the moment of injection.
- The onset of sleep is defined as the loss of the righting reflex. To assess this, gently place the animal on its back. If it fails to right itself within a few seconds, it is considered asleep.
- The end of the sleeping period is marked by the return of the righting reflex. This is confirmed when the animal can successfully right itself three times within 15 seconds after being placed on its back.[23]
- Record the total time from the loss to the recovery of the righting reflex as the sleeping time.
4. Data Analysis:
- Calculate the mean sleeping time and standard deviation for each experimental group.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to compare sleeping times between groups.
Quantitative Data Summary
The following tables summarize the impact of various factors on this compound sleeping time.
Table 1: Influence of Mouse Strain on this compound Sleeping Time
| Inbred Strain | Mean Sleeping Time (minutes) | Standard Deviation (minutes) |
| A | 18 | 2 |
| BALB/c | 21 | 3 |
| C57BL/6 | 25 | 3 |
| C3H | 38 | 4 |
| SWR | 48 | 4 |
Data adapted from studies on various inbred mouse strains. Actual values may vary based on specific experimental conditions.[1]
Table 2: Effect of Sex on this compound Sleeping Time in Crl:CD-1 (ICR)BR Mice
| Sex | This compound-Induced Sleeping Time (minutes) |
| Male | Greater than females |
| Female | Less than males |
In this specific mouse strain, males exhibit longer sleeping times due to the repressive effects of testicular androgens on hepatic mono-oxygenases.[4]
Visualizations
Caption: Experimental workflow for the this compound sleep assay.
Caption: Factors influencing the reproducibility of the this compound sleep assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing the this compound sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A relationship between hexobarbitone sleeping time and susceptibility to mescaline in mice from different strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgenic repression of hexobarbitone metabolism and action in Crl:CD-1 (ICR)BR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex-related differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex- and Gender-Based Pharmacological Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex differences in the duration of this compound narcosis and in serum MUP content in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug metabolism and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic regulation of drug metabolism in aging: utilizing epigenetics to optimize geriatric pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Age-related modifications in CYP-dependent drug metabolism: role of stress [frontiersin.org]
- 11. genomind.com [genomind.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of dietary fats on pentobarbitone-induced sleeping times and hepatic microsomal cytochrome P-450 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of low protein diet on sleeping time and on the metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
- 17. Environmental factors in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 20. eurekaselect.com [eurekaselect.com]
- 21. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of tolerance to the prolongation of Hexobarbitone sleeping time caused by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound - Wikipedia [en.wikipedia.org]
- 25. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Variation in pentobarbitone sleeping time in mice. 2. Variables affecting test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexobarbital Protocols for Rodent Research
This guide provides researchers, scientists, and drug development professionals with comprehensive information for utilizing hexobarbital in different rodent strains. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful and consistent application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a barbiturate (B1230296) derivative that primarily acts on the central nervous system (CNS) to produce sedative and hypnotic effects.[1][2] Its main mechanism involves enhancing the effects of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA) at the GABA-A receptor.[1][3][4] By binding to a specific site on the GABA-A receptor complex, this compound increases the duration for which the associated chloride ion channel remains open when GABA binds.[2][5] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation and hypnosis.[1][3] Additionally, this compound can inhibit excitatory neurotransmission by blocking AMPA and kainate receptors.[2]
Q2: Why do different rodent strains exhibit varied responses to the same dose of this compound?
A2: Significant variation in the response to this compound among different rodent strains is well-documented and is primarily attributed to differences in drug metabolism.[6][7] The duration of this compound-induced sleep is strongly linked to the rate at which it is metabolized by hepatic (liver) microsomal enzymes, particularly the cytochrome P450 (CYP) enzyme system.[1][2][3]
Key factors include:
-
Genetic Variation in CYP Enzymes: Different inbred strains of mice and rats have genetically determined differences in the expression levels and activity of various CYP isoforms (e.g., CYP2B1, CYP3A4).[3][8][9] Strains with higher CYP activity metabolize this compound more rapidly, leading to shorter sleep times, while strains with lower activity experience prolonged effects.[7]
-
Sex and Age: The age and sex of the animal also influence metabolic rates.[6][10] For example, adult male rats often metabolize this compound at different rates than female or younger rats of the same strain.[6]
Q3: What is the "this compound Sleep Test" (HST) and what is it used for?
A3: The this compound Sleep Test (HST) is a research method used to phenotype rodents based on their metabolic rate.[2][3] By measuring the duration of sleep induced by a fixed dose of this compound, researchers can identify individual animals as "fast metabolizers" (FM) or "slow metabolizers" (SM).[3][11] This test is a valuable tool for:
-
Investigating the activity of liver microsomal oxidation.[2][3]
-
Predicting susceptibility or resistance to conditions like post-traumatic stress disorder (PTSD).[11]
-
Studying how genetic and environmental factors affect drug metabolism.[12]
-
Assessing the impact of other compounds on drug-metabolizing enzymes.[3]
Troubleshooting Guide
Problem 1: Unexpectedly Short or Long Sleep Times
-
Question: My animals are waking up much faster (or slower) than expected based on published protocols. What could be the cause?
-
Answer:
-
Strain Verification: Confirm the exact strain of your rodents. As shown in the data tables below, strains like SWR/HeN mice have inherently short sleep times, while others like A/LN have very long ones.[13] Even substrains can have different metabolic profiles.
-
Metabolic Induction/Inhibition: Check if the animals have been exposed to other compounds, drugs, or even specific dietary components that could induce or inhibit cytochrome P450 enzymes. Phenobarbital, for example, is a known inducer of CYP enzymes and can significantly shorten this compound sleep time.[6][14]
-
Animal Health: Underlying health issues, particularly liver function, can drastically alter drug metabolism. Ensure all animals are healthy before the experiment.
-
Age and Sex: Metabolic rates can vary significantly with age and between sexes within the same strain.[6][10] Ensure your experimental groups are properly matched and that you are using the correct baseline data for the specific age and sex of your animals.
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. intravenous) affects the pharmacokinetics of the drug.[15] Ensure you are using a consistent and correct injection technique.
-
Problem 2: High Variability in Sleep Times Within the Same Experimental Group
-
Question: I am seeing a wide range of sleep times even though all the animals are the same strain, sex, and age. How can I reduce this variability?
-
Answer:
-
Use of Inbred Strains: Outbred stocks (like Swiss Webster) have much greater genetic heterogeneity, leading to higher variability in drug responses compared to inbred strains.[16] Using a well-characterized inbred strain (e.g., C57BL/6J, BALB/c) will significantly reduce inter-animal variability.[16]
-
Environmental Factors: Stress, housing conditions (e.g., group vs. individual housing), and diet can influence metabolic rates.[17][18] Acclimate animals properly (at least 48-72 hours) and maintain consistent environmental conditions.[19][20]
-
Precise Dosing: Ensure accurate body weight measurement for each animal and precise calculation and administration of the this compound dose.
-
Consistent Handling: Handle all animals consistently and gently to minimize stress, which can affect physiological responses.[17]
-
Data Presentation: Strain-Specific Responses to this compound
The following tables summarize quantitative data on this compound-induced sleep times across various rodent strains. Note that these values can be influenced by the specific experimental conditions of the cited study.
Table 1: this compound Sleeping Time in Different Inbred Mouse Strains
| Strain | Mean Sleeping Time (minutes) | Standard Deviation (minutes) | Reference |
| SWR/HeN | 18 | 2.0 | [13][16] |
| C57BL/6 | 22 | 3.2 | [16] |
| BALB/c | 41 | 3.8 | [16] |
| A/He | 43 | 4.0 | [16] |
| A/LN | >48 | N/A | [13] |
Data is illustrative and compiled from studies using a dose of 125 mg/kg.[12][13]
Table 2: Influence of Strain and Sex on this compound Metabolism in Rats
| Strain | Sex | Age (days) | This compound Metabolism Rate (µg/g liver/hr) |
| Wistar | Male | 100 | ~140 |
| Sprague-Dawley | Male | 100 | ~120 |
| Holtzman | Male | 100 | ~110 |
| Long Evans | Male | 100 | ~80 |
| Wistar | Female | 100 | ~60 |
| Sprague-Dawley | Female | 100 | ~45 |
| Holtzman | Female | 100 | ~30 |
| Long Evans | Female | 100 | ~20 |
Data adapted and estimated from Furner et al., 1969, showing significant variation in metabolic rates.[6]
Experimental Protocols
Protocol 1: Standard this compound Sleep Time (HST) Assay
This protocol outlines the methodology for a standard HST experiment to determine the duration of anesthesia.
1. Animal Preparation:
- Use adult mice (e.g., 8-10 weeks old) or rats from a specified inbred strain.
- Allow animals to acclimate to the housing facility for at least 3-7 days before the experiment.[19][20]
- Weigh each animal immediately before injection to ensure accurate dosing.
- Pre-anesthetic fasting is generally not required for rodents. If fasting is necessary for the experimental design, it should not exceed 2-3 hours.[19][20] Water should not be restricted.[19]
2. Drug Preparation and Administration:
- Prepare a sterile solution of sodium this compound in physiological saline (0.9% NaCl). A common concentration is 10 mg/mL.
- The standard dose for mice is typically 100-125 mg/kg.[12][21] For rats, a common dose is 60 mg/kg.[11] The exact dose should be optimized for the specific strain and research question.
- Administer the calculated volume via intraperitoneal (IP) injection. For IP injections in rats, hold the animal in a head-down position and insert a 22-27 gauge needle into the lower left abdominal quadrant.[19]
3. Measurement of Sleep Time:
- Immediately after injection, place the animal in a clean, quiet cage.
- Onset of Sleep (Loss of Righting Reflex): Start a stopwatch once the animal is injected. The onset of sleep is defined as the point when the animal can no longer right itself (i.e., place both forefeet on the ground) when placed on its back.[6][12]
- End of Sleep (Return of Righting Reflex): The "sleeping time" is the total duration from the loss of the righting reflex until it is regained. The animal is considered awake when it can successfully right itself twice within a 15-30 second period.[12]
- Monitor the animal's respiration throughout the procedure. A normal respiratory rate for an anesthetized mouse is 55-100 breaths/min.[20]
4. Post-Procedure Care:
- Keep the animal warm during recovery, as rodents are susceptible to hypothermia during anesthesia.
- Monitor the animal until it has fully recovered and is moving normally.
Visualizations
Mechanism of Action and Influencing Factors
The following diagrams illustrate the key pathways and relationships involved in this compound administration.
Caption: this compound potentiates GABA-A receptors, leading to neuronal inhibition.
Caption: Key intrinsic and extrinsic factors affecting this compound metabolism.
Experimental Workflow and Troubleshooting Logic
Caption: Standard experimental workflow for a this compound sleep time assay.
Caption: A logical guide for troubleshooting common this compound assay issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound|Anesthetic Research Compound|Supplier [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 8. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in cytochrome P-450 of various strains of rats following chronic administration of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Chapter 23 - Responses to Drugs [informatics.jax.org]
- 14. Dose of Phenobarbital and Age of Treatment at Early Life are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Factors influencing the this compound sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ebm-journal.org [ebm-journal.org]
- 19. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rhythms of Research: A Guide to Accounting for Circadian Rhythm in Hexobarbital Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments involving hexobarbital, with a focus on the critical influence of circadian rhythms. By understanding and accounting for these daily biological cycles, researchers can significantly improve the accuracy, reproducibility, and translational relevance of their findings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-induced sleeping time data so variable?
A1: Significant variability in this compound sleeping time is often attributable to the animal's endogenous circadian rhythm. The hypnotic effect of this compound is not constant throughout the day and night cycle. Studies in rodents have consistently shown that sleeping times are longest during the light phase (the resting period for nocturnal animals) and shortest during the dark phase (the active period).[1] This is because the rate of this compound metabolism in the liver is not constant and follows a daily rhythm.
Q2: How does circadian rhythm affect this compound metabolism?
A2: The duration of this compound's effect is inversely correlated with its rate of metabolism in the liver.[1] Key hepatic enzymes responsible for breaking down this compound, such as this compound oxidase and various cytochrome P450 (CYP) enzymes, exhibit robust circadian oscillations in their activity.[2] Enzyme activity is typically highest during the animal's active phase (dark cycle for rodents), leading to faster drug clearance and shorter sleeping times. Conversely, during the resting phase (light cycle), enzyme activity is lower, resulting in slower metabolism and prolonged sleeping times.
Q3: What is the molecular basis for the circadian regulation of this compound metabolism?
A3: The circadian rhythm of drug-metabolizing enzymes is controlled by the molecular clock machinery present in liver cells. Core clock genes, such as Bmal1 and Clock, regulate the expression of other genes, including those encoding for cytochrome P450 enzymes.[3] This transcriptional regulation leads to rhythmic fluctuations in the levels of these enzymes, thereby driving the daily variations in this compound metabolism.
Q4: Can environmental factors influence the effect of circadian rhythm on my experiments?
A4: Absolutely. The circadian system is synchronized by external cues called "zeitgebers" (time-givers), the most powerful of which is the light-dark cycle. Disruptions to this cycle can significantly alter or even abolish the circadian rhythms in this compound metabolism and response.[4] For instance, exposure to constant light can eliminate the rhythmic variations. Therefore, maintaining a strict and consistent light-dark cycle in your animal facility is paramount for reproducible results.
Q5: How should I schedule my this compound injections to account for circadian rhythm?
A5: To minimize variability, all injections within an experiment should be administered at the same Zeitgeber time (ZT). ZT0 marks the time when the lights turn on, and ZT12 is when the lights turn off. If you are investigating the chronopharmacology of this compound, you should administer the drug at several different ZT points (e.g., ZT2, ZT8, ZT14, ZT20) to capture the full range of rhythmic effects.
Troubleshooting Guides
Issue 1: High variability in sleeping time within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Timing: Animals were injected at different times of the day. | Standardize the injection time for all animals to a specific Zeitgeber time (ZT). |
| Disrupted Light-Dark Cycle: The animal facility has an inconsistent or interrupted light-dark cycle. | Ensure a strict 12:12 light-dark cycle is maintained without interruptions. Use timers for lighting and minimize entry into the animal rooms during the dark phase. |
| Genetic Variability: The animal strain used has inherent variability in its circadian system or drug metabolism. | Use a well-characterized inbred strain of mice or rats. Be aware that different strains can have different baseline sleeping times.[5][6] |
| Stress: Handling and injection procedures can cause stress, which may affect the animal's physiology and drug response. | Acclimatize animals to the experimental room and handling procedures for a sufficient period before the experiment. |
Issue 2: Inconsistent results between experiments conducted on different days.
| Possible Cause | Troubleshooting Step |
| Seasonal or Other Long-Term Rhythms: Underlying infradian or circannual rhythms may be influencing the results. | If possible, conduct all related experiments within a relatively short timeframe. Record the time of year for each experiment. |
| Changes in Animal Husbandry: Minor changes in diet, bedding, or other environmental factors can affect the circadian system. | Maintain consistent animal husbandry practices throughout the duration of your studies. |
| Technician Variability: Different technicians may have slightly different handling and injection techniques. | Have a single, well-trained technician perform all injections and measurements for a given study, or ensure rigorous standardization of procedures across multiple technicians. |
Data Presentation
The following tables illustrate the expected circadian variation in this compound-induced sleeping time and hepatic metabolism. Note that these are representative values and may vary depending on the specific animal strain, age, and experimental conditions.
Table 1: Representative Data for this compound-Induced Sleeping Time in Mice at Different Zeitgeber Times
| Zeitgeber Time (ZT) | Time of Day (Light Cycle: ZT0-ZT12) | Expected Sleeping Time (minutes, Mean ± SD) |
| ZT2 | Early Light Phase | 65 ± 10 |
| ZT8 | Late Light Phase | 75 ± 12 |
| ZT14 | Early Dark Phase | 35 ± 8 |
| ZT20 | Late Dark Phase | 25 ± 6 |
Table 2: Representative Data for In Vitro this compound Metabolism by Mouse Liver Microsomes
| Zeitgeber Time (ZT) | Time of Day (Light Cycle: ZT0-ZT12) | Relative Metabolic Rate (% of maximum, Mean ± SD) |
| ZT2 | Early Light Phase | 50 ± 7 |
| ZT8 | Late Light Phase | 40 ± 6 |
| ZT14 | Early Dark Phase | 85 ± 10 |
| ZT20 | Late Dark Phase | 100 ± 12 |
Experimental Protocols
Protocol 1: this compound-Induced Sleeping Time Assay
Objective: To measure the hypnotic effect of this compound by recording the duration of the loss of the righting reflex.
Materials:
-
This compound sodium solution (e.g., 100 mg/mL in sterile saline)
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
A quiet, temperature-controlled observation area
Procedure:
-
Acclimatization: Acclimatize mice to a strict 12:12 light-dark cycle (e.g., lights on at 7:00 AM, ZT0; lights off at 7:00 PM, ZT12) for at least two weeks prior to the experiment.
-
Dose Preparation: Prepare a fresh solution of this compound sodium on the day of the experiment. The typical dose is 100 mg/kg body weight, administered i.p.
-
Animal Preparation: Weigh each mouse immediately before injection to calculate the precise dose volume.
-
Injection: At the desired Zeitgeber time, inject the calculated volume of this compound solution i.p.
-
Observation: Immediately after injection, place the mouse in a clean cage in the observation area. Start a timer.
-
Loss of Righting Reflex: Gently turn the mouse onto its back. The onset of sleep is defined as the moment the mouse loses its righting reflex (i.e., is unable to right itself within 30 seconds).
-
Return of Righting Reflex: Periodically and gently, attempt to turn the mouse onto its back. The end of the sleeping period is defined as the moment the mouse can successfully right itself three times within one minute.
-
Data Recording: Record the time from the loss to the return of the righting reflex as the sleeping time.
Protocol 2: In Vitro this compound Metabolism Assay Using Liver Microsomes
Objective: To measure the rate of this compound metabolism by hepatic microsomal enzymes.
Materials:
-
Livers from animals euthanized at specific Zeitgeber times
-
Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound solution
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge, water bath, and analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Microsome Preparation:
-
Euthanize animals at the desired ZT and immediately perfuse the liver with ice-cold buffer.
-
Homogenize the liver tissue and perform differential centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL final protein concentration), incubation buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 10 µM final concentration).
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the remaining this compound or the formation of its metabolites using a validated analytical method like HPLC-MS/MS.
-
Data Calculation: Calculate the rate of metabolism as the amount of this compound consumed or metabolite formed per unit time per milligram of microsomal protein.
Visualizations
Signaling Pathway of Circadian Regulation of this compound Metabolism
The following diagram illustrates the core molecular clock mechanism in a hepatocyte and its influence on the expression of cytochrome P450 enzymes involved in this compound metabolism.
Caption: Circadian regulation of hepatic this compound metabolism.
Experimental Workflow for a Chronopharmacology Study
This workflow outlines the key steps in conducting a study to investigate the circadian variation of this compound's effects.
References
- 1. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronopharmacologic aspects of this compound oxidation rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Chronotherapy in Psychiatric Care: The Impact of Circadian Rhythms on Medication Timing and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian rhythms in drug action and drug metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A relationship between hexobarbitone sleeping time and susceptibility to mescaline in mice from different strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Analysis of Hexobarbital
Welcome to the technical support center for the stereoselective analysis of Hexobarbital. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective analysis of this compound, presented in a question-and-answer format.
Sample Preparation
Q1: I am experiencing low recovery of this compound enantiomers from plasma/urine samples. What can I do?
A1: Low recovery can be attributed to several factors related to your extraction procedure. Here are some troubleshooting steps:
-
Extraction Method Optimization:
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous sample is acidic (around pH 3) before extraction with an organic solvent like ether or a mixture of n-hexane and ethyl acetate (B1210297).[1][2] Perform the extraction multiple times (e.g., 3 times with 10 mL of ether) to maximize recovery.[1]
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE is a robust alternative to LLE.[3][4] Use a polymeric reversed-phase sorbent.[3] Ensure proper conditioning of the SPE cartridge, sample loading at an appropriate flow rate, and effective washing to remove interferences before eluting the analyte.[3]
-
-
Solvent Selection: The choice of extraction solvent is critical. For LLE, methyl tert-butyl ether (MTBE) or a mixture of o-xylene (B151617) and ethyl acetate can be effective.[3] For SPE, the elution solvent should be strong enough to desorb this compound from the sorbent (e.g., methanol (B129727) or acetonitrile).[3]
-
Sample Pre-treatment: For urine samples, a pre-treatment step of adding a buffer like ammonium (B1175870) acetate can improve extraction efficiency.[5]
Q2: My extracted samples are showing significant matrix effects in LC-MS/MS analysis. How can I minimize this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis and can lead to inaccurate quantification.[4][6][7][8][9] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[4]
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing a wider range of interferences compared to LLE and protein precipitation (PPT), leading to lower matrix effects.[4]
-
-
Optimize Chromatography: Enhance the separation of this compound enantiomers from co-eluting matrix components. This can be achieved by modifying the mobile phase composition or using a different chromatographic column.[4]
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will be affected similarly to the analyte.
Chromatography & Separation
Q3: I am observing poor peak shape (tailing or fronting) for my this compound enantiomers in HPLC. What are the likely causes and solutions?
A3: Poor peak shape can compromise the accuracy and precision of your analysis.[10][11][12]
| Potential Cause | Solution |
| Secondary Interactions | Interactions with acidic silanol (B1196071) groups on the silica-based column are a common cause of peak tailing for barbiturates.[10] Adjusting the mobile phase pH to a lower value can suppress the ionization of these silanol groups.[10] Using an end-capped column is also recommended.[10] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[10] Using a guard column can help prolong the life of your analytical column.[10] |
| Sample Solvent Incompatibility | Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[13] |
| Column Overload | Reduce the concentration or injection volume of your sample.[11] |
Q4: The resolution between the this compound enantiomers is insufficient. How can I improve it?
A4: Achieving baseline separation is crucial for accurate quantification.
-
Mobile Phase Optimization:
-
Solvent Composition: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often with hexane (B92381) in normal-phase chromatography).[14] A lower percentage of the stronger solvent will increase retention and may improve resolution.
-
Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (e.g., 0.1% v/v) to the mobile phase can improve peak shape and resolution on polysaccharide-based chiral stationary phases (CSPs).[14][15] For acidic compounds, an acidic modifier like acetic or formic acid may be beneficial.[14]
-
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used and versatile for chiral separations.[16][17][18] If one CSP does not provide adequate separation, screening other CSPs is recommended.[19]
-
Temperature: Temperature can influence selectivity. Operating the column at a controlled, slightly lower temperature can sometimes enhance resolution.[14]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, though it will also increase the analysis time.[10]
Q5: My retention times are drifting or inconsistent between injections. What could be the cause?
A5: Retention time variability can make peak identification and integration difficult.[20][21][22]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Chiral columns can be very sensitive to changes in mobile phase composition.[14][20]
-
Mobile Phase Composition: In normal-phase chromatography, even trace amounts of water in the solvents can significantly affect retention times.[14] Prepare fresh mobile phase regularly.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in ambient temperature can affect retention.[21]
-
Column Contamination: If the column is contaminated, it can lead to inconsistent retention. Implement a proper column cleaning procedure.[22]
Derivatization for GC Analysis
Q6: I am having trouble with the derivatization of this compound for GC analysis. What are some key considerations?
A6: Derivatization is often necessary for GC analysis of polar compounds like barbiturates to improve their volatility and chromatographic properties.[23][24]
-
Complete Reaction: Ensure the derivatization reaction goes to completion (ideally >95%).[24] This may require optimizing the reaction time, temperature, and the ratio of derivatizing reagent to analyte.
-
Reagent Selection: Silylation is a common derivatization technique for compounds with active hydrogens.[23] For barbiturates, in-port flash alkylation with reagents like trimethylphenylammonium hydroxide (B78521) (TMAH) can also be used.[5]
-
Absence of Water and Active Hydrogens: The presence of water or other compounds with active hydrogens can consume the derivatizing reagent and lead to incomplete derivatization. Ensure your sample and solvents are dry.
Quantitative Data Summary
The following tables summarize typical quantitative data for the stereoselective analysis of this compound and related compounds. This data is intended to serve as a reference for method development and troubleshooting.
Table 1: Sample Preparation Recovery and Limits of Quantification
| Analyte | Matrix | Preparation Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Barbiturates | Human Urine | Supported Liquid Extraction (SLE) | 103-108 | 10 | [5] |
| Barbiturates | Biological Fluid | Liquid-Liquid Extraction (LLE) | 63-71 | 1000 | [2] |
| Phenobarbital | Plasma | Solid-Phase Extraction (SPE) | 91.82-108.27 | 0.008 | [25] |
Table 2: Chromatographic Parameters for Chiral Separation of Related Compounds on Polysaccharide-Based CSPs
Note: Specific data for this compound enantiomers across a wide range of modern CSPs is limited in the readily available literature. The following data for other chiral compounds on similar phases illustrates typical performance.
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs | Reference |
| Ibuprofen | Polysaccharide-based CSP | Not Specified | - | - | - | [16] |
| EPN | Reflect™ I-Cellulose J | Hexane/Ethanol (80/20) | - | - | 3.54 | [19] |
| Cloperastine | Chiralpak IA | Not Specified | - | - | >2.0 | [26] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Urine [1]
-
Take 25 mL of urine and adjust the pH to 3 with 1N HCl.
-
Transfer the sample to a separating funnel.
-
Extract the sample three times with 10 mL of diethyl ether each time.
-
Combine the ether phases and filter through a dry filter paper containing anhydrous sodium sulfate.
-
Evaporate the combined ether phases to dryness under vacuum in an electric water bath.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 2: Solid-Phase Extraction of Barbiturates from Plasma (General procedure based on[3])
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an appropriate internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound enantiomers with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in the mobile phase.
Visualizations
// Resolution Branch resolution_solutions [label="Optimize Mobile Phase (Solvent Ratio, Additives)\nChange CSP\nLower Temperature\nReduce Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_resolution -> resolution_solutions [label="Yes"];
// Peak Shape Branch peak_shape_solutions [label="Adjust Mobile Phase pH\nUse End-capped Column\nClean/Replace Column\nCheck Sample Solvent\nReduce Sample Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_peak_shape -> peak_shape_solutions [label="Yes"];
// Recovery Branch recovery_solutions [label="Optimize Extraction pH\nChange Extraction Solvent/Method (LLE vs. SPE)\nEnsure Complete Elution from SPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_recovery -> recovery_solutions [label="Yes"];
end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
resolution_solutions -> end_node; peak_shape_solutions -> end_node; recovery_solutions -> end_node;
issue_resolution -> issue_peak_shape [label="No"]; issue_peak_shape -> issue_recovery [label="No"]; issue_recovery -> other_issues [label="No"]; other_issues [label="Consult Instrument Manual or Further Literature", shape=box3d, fillcolor="#FFFFFF", fontcolor="#202124"]; } caption [label="Figure 2: A decision tree for troubleshooting common issues in this compound analysis.", fontname="Arial", fontsize=10];
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. dfs.virginia.gov [dfs.virginia.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. eijppr.com [eijppr.com]
- 18. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 25. benchchem.com [benchchem.com]
- 26. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Hexobarbital Administration in Laboratory Animals: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the administration of Hexobarbital in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a short-acting barbiturate (B1230296) derivative that induces sedation, hypnosis, and anesthesia.[1] Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This leads to an increased duration of chloride channel opening, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1]
Q2: What are the common routes of administration for this compound in laboratory animals?
The most common routes of administration for this compound in laboratory rodents are intraperitoneal (IP) and intravenous (IV) injection. Oral administration is also possible but may result in variable absorption.
Q3: How should this compound solutions be prepared and stored?
This compound sodium salt should be dissolved in a sterile, isotonic vehicle such as 0.9% saline for injection.[2] The solution should be prepared fresh on the day of use. If storage is necessary, it should be kept in a sterile, sealed vial at 2-8°C and used within a short period. Published stability studies on similar barbiturates like phenobarbital (B1680315) suggest that refrigerated solutions can be stable for up to 6 months, but it is best practice to prepare fresh solutions for each experiment to ensure potency and sterility.[3]
Q4: What are the key parameters to monitor during this compound-induced anesthesia?
It is crucial to monitor the depth of anesthesia and the animal's physiological status throughout the procedure.[4] Key parameters to monitor in mice and rats include:
-
Respiratory Rate: A normal respiratory rate for an anesthetized mouse is 55-100 breaths per minute. A drop of 50% can be normal, but a rate below 55 breaths/min may indicate the animal is too deep.[5]
-
Heart Rate: Normal pulse rate for an anesthetized mouse is 300-500 beats per minute.[5]
-
Body Temperature: Core body temperature should be maintained between 36.0°C and 38.0°C (96.8°F – 100.4°F) using a heating pad or other warming device, as rodents are prone to hypothermia under anesthesia.[4][5]
-
Reflexes: The absence of the pedal withdrawal reflex (toe pinch) is a common indicator of a surgical plane of anesthesia.[6] The righting reflex (the ability of the animal to right itself when placed on its back) is used to determine the onset and duration of sleep time.
Q5: What are the known drug interactions with this compound?
Co-administration of other central nervous system (CNS) depressants, such as other barbiturates, benzodiazepines, and alcohol, can potentiate the effects of this compound, leading to excessive sedation and respiratory depression. Conversely, drugs that induce hepatic enzymes (e.g., phenobarbital) can increase the metabolism of this compound, leading to a shorter duration of action.[7]
Troubleshooting Guide
Issue 1: High variability in sleep times between animals.
-
Possible Causes:
-
Genetic Differences: Different strains of mice and rats metabolize this compound at different rates.[7][8]
-
Sex Differences: Female rodents may have longer sleep times than males due to differences in metabolism and brain sensitivity.[9]
-
Circadian Rhythm: The time of day can affect this compound metabolism and sleep duration.
-
Stress: Stressed animals may have altered responses to anesthesia.
-
Inconsistent Injection Technique: Inadvertent injection into the gut or adipose tissue can lead to variable absorption.[10]
-
-
Solutions:
-
Use animals of the same strain, sex, and age for a given experiment.
-
Conduct experiments at the same time of day to minimize circadian effects.
-
Handle animals gently and allow for an acclimatization period before the experiment to reduce stress.
-
Ensure proper training in intraperitoneal injection techniques.
-
Issue 2: Prolonged sleep time or delayed recovery.
-
Possible Causes:
-
Overdose: The administered dose may be too high for the specific animal strain or individual.
-
Drug Interaction: Co-administration with another CNS depressant.
-
Impaired Metabolism: The animal may have compromised liver function.
-
-
Solutions:
-
Carefully calculate the dose based on the animal's body weight.
-
Review all other substances administered to the animal for potential interactions.
-
Ensure animals are healthy and free from underlying diseases.
-
Provide supportive care during recovery, including supplemental heat and monitoring of vital signs.
-
Issue 3: Shortened sleep time or failure to induce anesthesia.
-
Possible Causes:
-
Underdose: The administered dose may be too low.
-
Rapid Metabolism: The animal may be a "fast metabolizer" due to genetic factors or induction of metabolic enzymes.[7]
-
Improper Injection: The full dose may not have been administered into the peritoneal cavity.
-
-
Solutions:
-
Verify the concentration of the this compound solution and the accuracy of the dose calculation.
-
Consider that some individuals or strains may require a higher dose.
-
Confirm proper injection technique.
-
Issue 4: Unexpected adverse events (e.g., respiratory distress, death).
-
Possible Causes:
-
Overdose: This is a primary cause of respiratory depression.[1]
-
Rapid IV Injection: Bolus IV administration can lead to cardiac and respiratory depression.
-
Hypothermia: A significant drop in body temperature can exacerbate the negative effects of anesthesia.
-
-
Solutions:
-
Administer the lowest effective dose.
-
If administering intravenously, inject slowly.
-
Maintain the animal's body temperature throughout the procedure.[4]
-
Have emergency support available, such as a respiratory stimulant, and be prepared to provide assisted ventilation.
-
Data Presentation
Table 1: Recommended Dosages of this compound for Rodents
| Species | Route | Dosage (mg/kg) | Expected Effect |
| Mouse | IP | 60 - 120 | Hypnosis/Anesthesia |
| Rat | IP | 80 - 150 | Hypnosis/Anesthesia |
| Mouse | IV | 30 - 50 | Anesthesia |
| Rat | IV | 40 - 60 | Anesthesia |
Note: These are general guidelines. The optimal dose may vary depending on the strain, sex, and age of the animal. It is recommended to perform a pilot study to determine the appropriate dose for your specific experimental conditions.
Table 2: Key Monitoring Parameters and Normal Ranges for Anesthetized Mice
| Parameter | Normal Range |
| Respiratory Rate | 55 - 100 breaths/min[5] |
| Heart Rate | 300 - 500 beats/min[5] |
| Body Temperature | 36.0 - 38.0 °C (96.8 - 100.4 °F)[5] |
| Anesthetic Depth | Absence of pedal withdrawal reflex[6] |
Experimental Protocols
Protocol: this compound Sleep Time Assay in Mice
1. Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
Heating pad
-
Stopwatch
-
Observation cages
2. Animal Preparation:
-
Use mice of the same strain, sex, and age.
-
Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
3. Drug Preparation:
-
Prepare a fresh solution of this compound sodium in sterile 0.9% saline on the day of the experiment. A common concentration is 10 mg/mL.
-
The solution should be clear and free of particulates.
4. Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
The injection volume should be calculated based on the individual mouse's body weight and the desired dose (e.g., for a 100 mg/kg dose and a 10 mg/mL solution, the injection volume would be 10 µL/g of body weight).
-
Gently restrain the mouse and inject into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[11]
5. Monitoring and Data Collection:
-
Immediately after injection, place the mouse in an observation cage on a heating pad to maintain body temperature.
-
Start the stopwatch at the time of injection.
-
Record the "time to onset of sleep," which is the time from injection until the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse does not right itself within 30 seconds of being placed on its back.
-
Record the "time to recovery," which is the time from the loss of the righting reflex to its return. The return of the righting reflex is confirmed when the mouse can right itself twice within 30 seconds.
-
The "sleep time" is the duration from the loss to the return of the righting reflex.
-
Continuously monitor the animal's breathing and overall condition during the sleep period.
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway and the modulatory effect of this compound.
Caption: Troubleshooting workflow for unexpected responses to this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. karger.com [karger.com]
- 8. Genetic and environmental factors affecting this compound metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. uac.arizona.edu [uac.arizona.edu]
Mitigating potential artifacts in Hexobarbital enzyme induction models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential artifacts in hexobarbital enzyme induction models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound metabolism and its induction?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The key isoforms involved are CYP2B6 and CYP2C19.[1] Induction of these enzymes, often by compounds like phenobarbital (B1680315), leads to an accelerated metabolism of this compound. This induction is primarily mediated by the activation of nuclear receptors, particularly the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR), translocate to the nucleus, and bind to response elements on DNA, leading to increased transcription of CYP genes.
Q2: What is the "this compound sleeping time" assay and what does it measure?
A2: The this compound sleeping time assay is a common in vivo method used to assess the activity of hepatic drug-metabolizing enzymes. Animals, typically rodents, are administered a hypnotic dose of this compound, and the duration of sleep (loss of righting reflex) is measured.[2] A shorter sleeping time suggests an increased rate of this compound metabolism, indicating higher activity or induction of the relevant CYP enzymes. Conversely, a longer sleeping time points to a slower metabolism, which could be due to enzyme inhibition or a naturally slower metabolic rate.[2]
Q3: What are the key factors that can influence the results of a this compound enzyme induction study?
A3: Several factors can significantly impact the outcome of these studies, including:
-
Biological Factors: Species, strain, sex, and age of the animal model are critical variables. For instance, there are known inter-strain differences in drug metabolism rates in mice.
-
Genetic Variation: Genetic polymorphisms in CYP enzymes can lead to significant inter-individual differences in this compound metabolism, categorizing subjects as fast or slow metabolizers.[3][4]
-
Experimental Conditions: The route of administration, dosage, and formulation of this compound and the inducing agent can alter the pharmacokinetic profile and, consequently, the experimental results.
-
Animal Handling and Stress: Stress from handling can influence physiological parameters and potentially affect drug metabolism and the animal's response to the anesthetic.
Q4: How should I prepare a this compound solution for in vivo administration?
A4: this compound is typically used as its sodium salt, which is more water-soluble. The solution should be prepared fresh on the day of the experiment. For intraperitoneal (i.p.) injection in rats, a common dose is 60 mg/kg.[2] It is crucial to ensure the compound is fully dissolved to prevent precipitation, which can lead to inaccurate dosing and variability. The use of a suitable vehicle and careful consideration of its potential effects on the experiment are also important.
Troubleshooting Guide
| Observed Issue / Artifact | Potential Cause(s) | Recommended Mitigation Strategy |
| High variability in sleeping times within the same experimental group. | 1. Inconsistent dosing due to improper injection technique or precipitation of the this compound solution. 2. Genetic variability within the animal strain. 3. Variations in animal handling and stress levels. 4. Inconsistent environmental conditions (e.g., temperature, light, noise). | 1. Ensure proper training in i.p. injection techniques. Prepare fresh this compound solutions and visually inspect for any precipitates before administration. 2. Use a well-characterized, genetically homogenous animal strain. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals to the experimental environment and handling procedures for several days before the study. 4. Maintain a controlled and consistent environment throughout the experiment. |
| Unexpectedly short or no sleeping time in the control group. | 1. Incorrectly low dose of this compound administered. 2. Rapid metabolism in the specific animal strain used. 3. Accidental pre-exposure to an inducing agent. | 1. Double-check all dose calculations and the concentration of the this compound solution. 2. Consult literature for the expected sleeping time in the chosen strain or conduct a pilot study to determine the appropriate dose. 3. Review animal housing and husbandry records to rule out any unintentional exposure to other compounds. |
| Animals exhibit jerking or convulsive movements during sleep. | 1. This can be a side effect of certain barbiturate (B1230296) isomers. | 1. Note the occurrence of these movements. While often transient, if they are severe or interfere with the endpoint measurement, consider using a different anesthetic model or consult with a veterinarian. Some studies have noted that different isomers of this compound can have varying effects.[5] |
| Difficulty in reproducing results between experiments. | 1. Variability in the potency of the this compound or inducer batches. 2. Subtle changes in experimental protocols or environmental conditions. 3. Differences in the health status of the animals. | 1. Use reagents from the same lot number for the entire study, if possible. Qualify new batches of reagents before use. 2. Adhere strictly to a detailed standard operating procedure (SOP). Document all experimental parameters meticulously. 3. Ensure all animals are healthy and free from any underlying conditions that could affect drug metabolism. |
| In vitro results (e.g., from microsomes) do not correlate with in vivo sleeping times. | 1. The in vitro system may not fully recapitulate the complexity of in vivo metabolism, including the roles of drug transporters and other metabolic pathways. 2. The chosen in vitro endpoint (e.g., mRNA levels) may not directly reflect enzyme activity. | 1. Consider using more complex in vitro models, such as primary hepatocytes. Acknowledge the limitations of in vitro-in vivo extrapolation. 2. Measure enzyme activity directly using a probe substrate in addition to quantifying mRNA levels. |
| Analytical interference in the quantification of this compound or its metabolites. | 1. Metabolites of the drug may cross-react in certain analytical methods, such as some immunoassays.[6] 2. Matrix effects from biological samples can suppress or enhance the analytical signal. | 1. Use a highly specific analytical method like GC-MS or LC-MS/MS to differentiate between the parent drug and its metabolites.[7] 2. Employ appropriate sample preparation techniques (e.g., solid-phase extraction) and use isotopically labeled internal standards to correct for matrix effects.[7] |
Data Presentation
Table 1: Effect of Inducers on this compound Sleeping Time in Mice
| Inducing Agent | Dosing Regimen | Change in this compound Sleeping Time | Reference |
| 8-Methoxypsoralen | 50 mg/kg/day for 3 days (i.p.) | 56% decrease | [8] |
| Phenobarbital | Pretreatment | Significant shortening | [9] |
| Caffeine (B1668208) | Pretreatment | Shortened sleeping time | [9] |
Table 2: In Vitro Induction of CYP Enzymes by Prototypical Inducers in Human Hepatocytes
| CYP Isoform | Inducer | Inducer Concentration | Fold Induction (Enzyme Activity) |
| CYP1A2 | Omeprazole | 100 µM | ~30-53 fold |
| CYP2B6 | Phenobarbital | 750 µM | ~8-10 fold |
| CYP3A4/5 | Rifampin | 10 µM | ~2.7-3.2 fold |
Note: Fold induction values can vary depending on the hepatocyte donor and experimental conditions.[1][10]
Experimental Protocols
Protocol 1: In Vivo this compound Sleeping Time Assay in Rodents
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Allow for acclimatization to handling to reduce stress.
-
Inducer Administration: Administer the test compound (potential inducer) or vehicle control to the respective groups of animals according to the study design (e.g., daily for several days).
-
This compound Administration: On the day of the assay, administer this compound sodium intraperitoneally (i.p.). A typical dose for rats is 60 mg/kg.[2]
-
Measurement of Sleeping Time: Immediately after this compound administration, place the animal on its back. The onset of sleep is defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back).[2]
-
Endpoint Determination: Continuously monitor the animal. The endpoint of sleep is the recovery of the righting reflex, defined as the ability of the animal to right itself three times within a 15-second period.[2]
-
Data Recording: Record the time from the loss to the recovery of the righting reflex as the sleeping time.
Protocol 2: In Vitro this compound Metabolism Assay using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (potential inducer or inhibitor) or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of this compound and an NADPH-regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and transfer them to a stopping solution (e.g., ice-cold acetonitrile) to quench the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Determine the rate of this compound depletion to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
References
- 1. xenotech.com [xenotech.com]
- 2. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Stereoselective disposition of this compound and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference by p-hydroxyphenobarbital in the 125I-radioimmunoassay of serum and urinary phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific quantification of this compound and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and induction of drug metabolism by psoralens: alterations in duration of sleep induced by this compound and in clearance of caffeine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of caffeine on barbiturate sleeping time and brain level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies for reducing animal stress during the Hexobarbital sleep test.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing animal stress during the Hexobarbital sleep test. Reducing stress is crucial not only for animal welfare but also for enhancing the reliability and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to reduce animal stress before and during the this compound sleep test?
A1: Stress can significantly impact the physiological state of the animals, leading to variability in experimental results. For the this compound sleep test, stress can alter hepatic enzyme activity, which is responsible for metabolizing this compound, thereby affecting the sleep duration.[1] Minimizing stress improves animal well-being and increases the precision and reliability of the data collected.[2] Stress is a known confounding factor in experimental variables, and its reduction is a key component of refining animal research procedures.[3][4]
Q2: What is the recommended acclimatization period for mice before starting a study?
A2: Newly received animals should undergo an acclimatization period to stabilize their physiology, behavior, and nutrition after transportation.[5][6] For rodents, a minimum of 72 hours (3 days) is recommended before experimental use.[7] However, an extended period of five to twelve days is often suggested to further reduce stress-related complications and allow hormone levels to return to baseline.[8]
Q3: How does the time of day affect the this compound sleep test results?
A3: The duration of this compound-induced sleep is subject to circadian rhythms.[9] Studies in mice have shown that sleep times are longest in the morning (e.g., 08:00) and shortest during the dark period (e.g., 02:00).[9] This variation is linked to a rhythm in hepatic microsomal drug metabolism, which is most active during the dark cycle.[9] Therefore, it is crucial to perform the test at a consistent time of day for all animals within a study to ensure comparability of results.
Q4: Should animals be fasted before the this compound sleep test?
A4: Fasting is a common practice in many studies to standardize metabolic states.[10] However, prolonged fasting can be a stressor for mice and can lead to physiological changes, including alterations in hepatic enzymes.[11] If fasting is required by the experimental design, it should be for a minimal and consistent duration. For instance, a 16-hour fast is a common protocol, but it's important to monitor the animals for signs of hypoglycemia.[12] The necessity and duration of fasting should be carefully considered and standardized across all experimental groups.[10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Solution |
| High variability in sleep times between animals in the same group. | Inconsistent handling techniques, environmental stressors, or variations in the time of drug administration. | - Standardize handling using low-stress methods like tunnel or cup handling.[3][13] - Ensure a consistent and adequate acclimatization period for all animals.[6][8] - Administer this compound at the same time of day for all subjects to control for circadian rhythm effects.[9] - Minimize noise and other disturbances in the animal facility. |
| Animals exhibit signs of distress (e.g., vocalization, excessive movement) during handling and injection. | Aversive handling methods, such as tail lifting, are known to induce anxiety and stress.[3][14] | - Implement refined handling techniques. The "cup" and "tunnel" methods are recommended to reduce fear and anxiety.[2][14] - Habituate the animals to the handling and injection procedures over several days before the experiment.[14][15] |
| Shorter than expected sleep times across all groups. | Increased metabolic rate due to stress or administration during the animal's active (dark) cycle. | - Review and refine handling and housing conditions to minimize stress. - Consider the timing of the experiment; sleep times are naturally shorter during the dark period due to higher metabolic activity.[9] |
| Unexpected adverse events or mortality. | Over-stress from transportation, handling, or experimental procedures. | - Ensure a sufficient acclimatization period of at least 5-12 days.[8] - Minimize handling and environmental changes.[8] - Use refined, less stressful procedures for drug administration.[16] |
Experimental Protocols
Low-Stress Mouse Handling Techniques
To minimize handling-related stress, which can be a significant confounding factor, the following methods are recommended over traditional tail-picking.[3][15]
1. Tunnel Handling:
-
Objective: To move mice without direct hand contact, reducing fear and anxiety.[2]
-
Materials: Polycarbonate tunnel (approximately 13 cm long, 5 cm diameter).[2]
-
Protocol:
-
Place the tunnel in the home cage and allow the mice to habituate to it for at least a week, if possible. The tunnel can serve as an enrichment item.[2]
-
To move a mouse, gently guide it into the tunnel.
-
Lift the tunnel horizontally from the cage. The ends can be loosely covered to prevent the mouse from falling.[2]
-
2. Cup Handling:
-
Objective: A gentle method of lifting mice that avoids tail contact.
-
Protocol:
-
Place your hands in the cage, cupped together.
-
Gently encourage the mouse to walk onto your cupped hands.[14]
-
Lift the mouse out of the cage in your cupped hands.
-
Acclimatization Protocol for Newly Received Mice
-
Objective: To allow mice to recover from transportation stress and adapt to the new environment.[6][8]
-
Protocol:
-
Upon arrival, house the mice in a quiet area of the facility, away from heavy traffic and noise.[8]
-
Provide standard housing with appropriate bedding, food, and water.
-
Allow for an undisturbed acclimatization period of at least 72 hours, with an ideal duration of 5 to 12 days, before any experimental procedures begin.[7][8]
-
During this period, handling should be minimal and gentle.[8]
-
This compound Sleep Test Protocol
-
Objective: To assess the in-vivo hepatic drug metabolism by measuring the duration of sleep induced by this compound.
-
Materials: this compound sodium solution, sterile saline, animal scale, injection syringes, timer.
-
Protocol:
-
Weigh each animal to determine the correct dose of this compound (a typical dose is 60 mg/kg).[17][18]
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Immediately after injection, place the animal in a clean, quiet cage and start the timer.
-
Monitor the animal for the loss of the righting reflex. This is the onset of sleep.
-
The "sleep time" is the duration from the loss of the righting reflex until it is regained. The righting reflex is considered regained when the animal can turn itself over from a supine position three times within 15 seconds.[17]
-
Record the sleep duration for each animal.
-
Data Presentation
Table 1: Impact of Handling Technique on Stress Indicators in Mice
| Handling Technique | Anxiety-like Behavior (Elevated Plus Maze) | Corticosterone Levels | Voluntary Interaction with Experimenter |
| Tail Pick-up | High | High | Low |
| Tunnel Handling | Reduced | Reduced | Improved |
| 3D-Handling (Cupping) | Reduced | Reduced[15] | Significantly Improved[15] |
This table summarizes findings that demonstrate the benefits of refined handling techniques in reducing both behavioral and physiological measures of stress.[2][15]
Table 2: Effect of Circadian Rhythm on this compound Sleep Time in Mice
| Time of Administration (24-hour clock) | Relative Sleep Duration |
| 08:00 (Light Period) | Longest |
| 14:00 (Light Period) | Intermediate |
| 20:00 (Dark Period) | Short |
| 02:00 (Dark Period) | Shortest |
This table illustrates the significant impact of the time of administration on this compound-induced sleep duration, highlighting the importance of consistent timing in experimental design.[9]
Visualizations
Caption: Workflow for minimizing stress in animal experiments.
Caption: Comparison of handling techniques and their outcomes.
References
- 1. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. Improving methods for handling laboratory mice | Faculty of Health and Life Sciences | University of Liverpool [liverpool.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 8. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 9. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food restriction in rodent studies | NC3Rs [nc3rs.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to evaluate fasting metabolism and its relationship to the core circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 14. How to Handle a Laboratory Mouse - TransCure bioServices [transcurebioservices.com]
- 15. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eara.eu [eara.eu]
- 17. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring accurate endpoint determination in Hexobarbital sleep studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring accurate endpoint determination in hexobarbital-induced sleep studies.
Troubleshooting Guide
Issue: High variability in sleep duration between animals in the same group.
Question: We are observing significant differences in sleep times among animals that received the same dose of this compound. What could be the cause?
Answer:
Several factors can contribute to variability in this compound-induced sleep duration. These can be broadly categorized as intrinsic biological differences and external environmental factors.
-
Genetic Variation: Different strains and even individual animals within the same strain of rodents can have inherent differences in their drug-metabolizing enzymes.[1] This genetic non-homogeneity can lead to significant variations in how quickly this compound is metabolized and cleared from the body.[1]
-
Sex Differences: Female rodents may exhibit a stronger narcotic effect from this compound.[1][2] This is associated with both the rate of this compound metabolism and a potentially higher brain sensitivity to the compound.[1]
-
Liver Enzyme Activity: The duration of sleep is heavily influenced by the activity of hepatic microsomal enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing this compound.[1][3] Any substance or condition that induces or inhibits these enzymes can alter sleep times.[4][5]
-
Age and Body Weight: Younger animals may be more sensitive to barbiturates.[4] Body weight can also be a factor influencing drug distribution and metabolism.[6]
-
Stress: Psychological stress can influence physiological parameters and potentially affect drug metabolism and sleep duration.[6]
Recommendations:
-
Ensure a homogenous population of animals in terms of age, sex, and weight for each experimental group.
-
Acclimatize animals to the experimental environment to minimize stress.
-
Be aware of and control for any substances the animals may have been exposed to that could affect liver enzyme activity.
Issue: Difficulty in consistently determining the exact moment of awakening.
Question: What is the most reliable method for determining the endpoint of this compound-induced sleep, and how can we ensure consistency?
Answer:
The most widely accepted and reliable endpoint for this compound-induced sleep is the recovery of the righting reflex .[7] This is defined as the animal's ability to return to a normal upright position after being placed on its back.
For enhanced consistency, a more stringent definition can be adopted: the ability of the animal, after being placed on its back on a flat surface, to turn over by 180° three consecutive times within a 15-second period.[7]
Recommendations:
-
Establish a clear and consistent protocol for testing the righting reflex.
-
The person assessing the endpoint should be consistent across all animals and experiments, if possible, to minimize inter-observer variability.
-
The surface on which the reflex is tested should be consistent (e.g., a flat, non-slip surface).
A visual representation of the decision-making process for determining the sleep endpoint is provided below.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for a this compound-induced sleep study in rats?
A1: A typical protocol involves the following steps:
-
Animal Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least 72 hours.[8]
-
Fasting: Food may be withheld for a period before the experiment, but water should be available ad libitum.
-
This compound Preparation: Prepare a fresh solution of this compound sodium on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A commonly used dose is 60 mg/kg.[7][9]
-
Sleep Onset: The onset of sleep is marked by the loss of the righting reflex.
-
Sleep Duration Monitoring: The duration of sleep is the time from the loss of the righting reflex until its consistent recovery.[7]
-
Endpoint Determination: As detailed in the troubleshooting guide, the endpoint is the recovery of the righting reflex, often confirmed by the animal successfully righting itself three times within 15 seconds.[7]
Q2: How does this compound induce sleep?
A2: this compound is a barbiturate (B1230296) derivative that acts on the central nervous system.[10] Its primary mechanism of action is to potentiate the effect of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.[10] This enhances the influx of chloride ions into neurons, causing hyperpolarization and making it less likely for an action potential to occur, thus leading to sedation and hypnosis.[10]
The metabolic pathway of this compound, which dictates the duration of its effect, is illustrated below.
Q3: Are there alternative methods to the righting reflex for assessing sleep in rodents?
A3: Yes, while the righting reflex is standard for acute, drug-induced sleep studies, other methods are used for more detailed sleep analysis, though they are more invasive or complex.
-
Electroencephalography (EEG) and Electromyography (EMG): This is the gold standard for sleep research, allowing for the differentiation of sleep stages like REM and non-REM sleep.[8][11] However, it requires surgical implantation of electrodes.[11]
-
Activity-Based Monitoring: Non-invasive methods using video tracking or piezoelectric sensors can monitor animal movement to infer sleep and wake states.[8][11][12] These systems show a high correlation with EEG/EMG for total sleep time and are suitable for high-throughput screening.[8][11]
Q4: Can the route of administration affect this compound sleep time?
A4: Yes, the route of administration can significantly impact the pharmacokinetics of this compound and, consequently, the sleep duration. Intraperitoneal (i.p.) administration is common, but it can lead to rapid absorption and potential saturation of first-pass metabolism in the liver.[13] This means that sleep times after i.p. administration may not always be an accurate reflection of drug-metabolizing enzyme activity.[13]
Quantitative Data Summary
| Parameter | Value/Range | Species | Notes | Reference |
| This compound Dose (i.p.) | 60 mg/kg | Rat | A common dose used in sleep tests to differentiate metabolizer phenotypes. | [7][9] |
| Fast Metabolizer (FM) Phenotype | Sleep duration < 15 min | Rat | Animals with high intensity of this compound metabolism. | [7][9] |
| Slow Metabolizer (SM) Phenotype | Sleep duration ≥ 15 min | Rat | Animals with low intensity of this compound metabolism. | [7][9] |
Experimental Protocol: this compound Sleep Test (HST) in Rats
This protocol is adapted from studies predicting susceptibility to experimental post-traumatic stress disorder.[7][9]
1. Objective: To determine the duration of sleep induced by this compound as an indicator of hepatic microsomal oxidation intensity.
2. Materials:
-
This compound sodium salt
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats
-
Standard animal cages
-
Flat, uniform surface for testing the righting reflex
-
Stopwatch or timer
3. Procedure:
-
Animal Preparation: House animals in a controlled environment with a standard 12:12 light-dark cycle and ad libitum access to food and water.[14] Allow for an acclimatization period of at least three days.[8]
-
This compound Solution Preparation: On the day of the experiment, dissolve this compound sodium in sterile saline to the desired concentration. A typical dose is 60 mg/kg body weight.[7][9]
-
Administration: Weigh each rat and administer the this compound solution via intraperitoneal (i.p.) injection.
-
Observation for Sleep Onset: Immediately after injection, place the animal in a clean cage and observe for the loss of the righting reflex. Start the timer as soon as the animal can no longer right itself when placed on its back.
-
Monitoring: Monitor the animal continuously.
-
Endpoint Determination (Recovery of Righting Reflex): At regular intervals (e.g., every 5 minutes), gently place the animal on its back to test for the recovery of the righting reflex. The endpoint is reached when the animal can successfully turn itself over 180° three times within a 15-second period.[7]
-
Data Recording: Stop the timer when the endpoint is reached and record the total time as the sleep duration.
-
Post-procedural Care: Continue to monitor the animal until it is fully recovered and moving normally.
References
- 1. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lethality, this compound narcosis and behavior in rats exposed to atrazine, bentazon or molinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of tolerance to the prolongation of Hexobarbitone sleeping time caused by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the factors affecting the sleeping time following intracerebroventricular administration of pentobarbitone sodium: Effect of prior administration of centrally active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase of this compound sleeping time and inhibition of drug metabolism by the major metabolite of diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing the this compound sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Noninvasive, High-throughput Determination of Sleep Duration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SleepInvestigatoR: a flexible R function for analyzing scored sleep in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Hypnotic Effects of Hexobarbital and Thiopental
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypnotic properties of two prominent barbiturates: Hexobarbital and Thiopental. Both agents have historically been used for the induction of anesthesia and as research tools to study central nervous system depression. This document synthesizes experimental data to compare their potency, onset and duration of action, and underlying mechanism of action, offering valuable insights for preclinical research and drug development.
Quantitative Comparison of Hypnotic Effects
The following table summarizes key pharmacological parameters for this compound and Thiopental based on available preclinical data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Thiopental | Animal Model | Route of Administration |
| Hypnotic Potency (ED50) | ~75 mg/kg | ~20-40 mg/kg | Mice | Intraperitoneal (IP) |
| Toxicity (LD50) | ~150 mg/kg | ~100 mg/kg | Mice | Intraperitoneal (IP) |
| Therapeutic Index (LD50/ED50) | ~2 | ~2.5-5 | Mice | Intraperitoneal (IP) |
| Onset of Action | Rapid | Very Rapid (within seconds) | Rodents/Humans | Intravenous (IV) |
| Duration of Hypnosis | Short | Ultra-short | Rodents/Humans | Intravenous (IV) |
Mechanism of Action: Modulation of GABA-A Receptor Signaling
Both this compound and Thiopental exert their hypnotic effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Barbiturates bind to a specific site on the GABA-A receptor complex, distinct from the GABA and benzodiazepine (B76468) binding sites. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl-) channel opening, leading to an prolonged influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus causing generalized central nervous system depression, which manifests as sedation and hypnosis.
Figure 1: Signaling pathway of barbiturates at the GABA-A receptor.
Experimental Protocols
The hypnotic effects of this compound and Thiopental are typically evaluated in preclinical animal models, most commonly rodents, using standardized behavioral assays. A fundamental and widely used method is the Loss of Righting Reflex (LORR) assay.
Loss of Righting Reflex (LORR) Assay
Objective: To determine the onset and duration of the hypnotic effect of a substance.
Animals: Male or female mice (e.g., Swiss Webster, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. Animals are acclimatized to the laboratory environment before the experiment.
Procedure:
-
Baseline Assessment: Each animal is placed on its back to confirm a normal righting reflex (the ability to return to a prone position within a few seconds).
-
Drug Administration: this compound or Thiopental is administered, typically via the intraperitoneal (IP) or intravenous (IV) route. The choice of route influences the onset and duration of action.
-
Onset of Hypnosis: Immediately after injection, the animal is periodically placed on its back. The time from injection to the point where the animal is unable to right itself for a predetermined period (e.g., 30-60 seconds) is recorded as the onset of sleep (hypnosis).
-
Duration of Hypnosis: The animal is left undisturbed. The time from the loss of the righting reflex to its spontaneous recovery is measured as the duration of sleep. Recovery is confirmed when the animal can successfully right itself three times within a minute.
Data Collection:
-
Onset of Action (minutes): Time from injection to the loss of righting reflex.
-
Duration of Sleep (minutes): Time from the loss to the recovery of the righting reflex.
-
ED50 (Effective Dose 50): The dose of the drug that induces hypnosis in 50% of the animals, determined by testing a range of doses.
-
LD50 (Lethal Dose 50): The dose of the drug that is lethal to 50% of the animals, determined in separate toxicity studies.
Figure 2: Experimental workflow for comparing hypnotic effects.
Discussion and Conclusion
The experimental data indicates that Thiopental is a more potent hypnotic agent than This compound , as reflected by its lower ED50. Thiopental also exhibits an ultra-short duration of action, which is primarily due to its rapid redistribution from the brain to other tissues, rather than rapid metabolism. This makes it suitable for the rapid induction of anesthesia.
This compound , while also having a rapid onset and short duration of action, is generally considered less potent and has a narrower therapeutic index compared to Thiopental. Historically, it was used for inducing anesthesia in shorter surgical procedures.
For researchers, the choice between this compound and Thiopental will depend on the specific requirements of the experimental model. Thiopental's rapid and profound hypnotic effect makes it a standard for anesthetic induction protocols. This compound, on the other hand, can be a useful tool for studying barbiturate pharmacology and metabolism, particularly in the context of drug-drug interactions and enzyme induction.
A Comparative Guide to Hexobarbital and Pentobarbital for Sleep Induction in Mice
For researchers and drug development professionals utilizing murine models for central nervous system studies, the choice of hypnotic agent is critical. This guide provides an objective comparison of two commonly used barbiturates, hexobarbital and pentobarbital (B6593769), for inducing sleep in mice, supported by experimental data and detailed protocols.
Performance Comparison
Both this compound and pentobarbital are effective hypnotics that induce sleep in mice by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. However, they exhibit differences in potency and duration of action.
A comparative study in mice selectively bred for susceptibility (LO) and resistance (HI) to nitrous oxide anesthesia demonstrated these differences. In the susceptible LO mice, intraperitoneal injections of 65 mg/kg of pentobarbital or 120 mg/kg of this compound resulted in significant sleep times, indicating that pentobarbital is more potent than this compound.[1] The study also noted that the largest separations in potency between the two mouse lines were observed with pentobarbital and this compound.[1]
While a direct side-by-side comparison of sleep latency and a full dose-response for both drugs under identical conditions is not available in a single publication, data from various studies can be compiled to provide a comparative overview.
Data Presentation
The following tables summarize quantitative data on the hypnotic effects of this compound and pentobarbital in mice, compiled from multiple sources.
Table 1: Comparative Sleep Duration of this compound and Pentobarbital in LO Mice
| Compound | Dose (mg/kg, i.p.) | Mean Sleep Duration (minutes) |
| Pentobarbital | 65 | Data reported as significantly longer than in HI mice, but specific duration not provided in the abstract.[1] |
| This compound | 120 | Data reported as significantly longer than in HI mice, but specific duration not provided in the abstract.[1] |
Table 2: Pentobarbital-Induced Sleep Parameters in Mice (Compiled from various studies)
| Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) | Mouse Strain |
| 30 | ~7.7 | ~23 | Not Specified[2] |
| 45 | ~5.7 | ~38.6 | ICR[3] |
| 35 | Not specified | Significantly increased by 7-Nitro indazole | BALB/c[4] |
Table 3: this compound-Induced Sleep Parameters in Mice
| Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) | Notes |
| 120 | Not specified | Significantly longer in LO than HI mice[1] | Potency comparison |
| Not specified | Not specified | Varies with circadian rhythm[5] | Sleep times are longer at 0800 hours and shortest at 0200 hours.[5] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, mouse strains, and endpoint definitions.
Experimental Protocols
The following is a detailed methodology for a typical pentobarbital- or this compound-induced sleep test in mice.
Objective: To assess the hypnotic properties of a test compound by measuring its effect on the onset and duration of sleep induced by this compound or pentobarbital.
Materials:
-
Male ICR or BALB/c mice (20-25 g)
-
This compound sodium or Pentobarbital sodium
-
Vehicle (e.g., normal saline)
-
Test compound
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Acclimatization: House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Fasting: To ensure uniform absorption, fast the mice for 12-24 hours before drug administration, with continued access to water.
-
Grouping and Dosing: Divide the mice into groups (n=8-10 per group), including a vehicle control group and one or more test compound groups. Administer the test compound or vehicle intraperitoneally.
-
Barbiturate (B1230296) Administration: After a predetermined pretreatment time (typically 30-60 minutes), administer a hypnotic dose of this compound or pentobarbital (e.g., 30-65 mg/kg, i.p.).[1][2]
-
Observation and Data Collection:
-
Immediately after barbiturate injection, place each mouse in an individual observation cage.
-
Sleep Latency: Record the time from the barbiturate injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for at least 30-60 seconds when gently turned over.
-
Sleep Duration: Record the time from the loss of the righting reflex to its recovery. The righting reflex is considered recovered when the mouse can right itself three times within a 30-second period.
-
-
Data Analysis: Analyze the data for sleep latency and sleep duration. Statistical significance between the control and treated groups can be determined using appropriate statistical tests, such as a t-test or ANOVA.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing hypnotic drug effects in mice.
Signaling Pathway
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Mechanism of Action
This compound and pentobarbital exert their sedative and hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor.[6][7][8][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[6] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Barbiturates bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[7][8][9] Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal and leads to central nervous system depression, resulting in sedation and sleep.[6] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[7]
Conclusion
Both this compound and pentobarbital are effective agents for inducing sleep in mice, with pentobarbital generally exhibiting higher potency. The choice between these two compounds may depend on the desired duration of action and the specific requirements of the experimental design. It is crucial to consider factors such as mouse strain and the time of day when conducting experiments, as these can influence the hypnotic response.[5] The provided protocols and understanding of the underlying mechanism of action will aid researchers in the consistent and effective use of these barbiturates in their studies.
References
- 1. Circadian rhythm in this compound sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Pachymic Acid Enhances Pentobarbital-Induced Sleeping Behaviors via GABAA-ergic Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid potentiates pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Validating the Hexobarbital Sleep Test as a Model for Drug Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hexobarbital sleep test (HST) has long served as a foundational in vivo model for assessing drug metabolism, particularly the activity of hepatic microsomal enzymes. Its principle is straightforward: the duration of sleep induced by this compound is inversely proportional to the rate of its metabolism. However, the landscape of drug discovery and development has evolved, demanding higher throughput, greater mechanistic detail, and a reduction in animal testing. This guide provides an objective comparison of the HST with current in vivo and in vitro alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate models for their drug metabolism studies.
The this compound Sleep Test: An In Vivo Integration of Pharmacokinetics and Pharmacodynamics
The HST offers a holistic view of how an organism handles a xenobiotic, integrating absorption, distribution, metabolism, and excretion (ADME) with a pharmacodynamic endpoint—sleep. This provides a functional measure of metabolic capacity. For instance, rodents with shorter this compound-induced sleeping times exhibit higher rates of in vitro hepatic microsomal metabolism of various compounds, including this compound itself, aminopyrine, and aniline.[1][2] This correlation establishes the HST as a valuable tool for phenotyping animals as "fast" or "slow" metabolizers.[3]
Table 1: Comparison of In Vivo Drug Metabolism Models
| Feature | This compound Sleep Test (HST) | Zoxazolamine (B29605) Paralysis Time Test |
| Principle | Duration of sleep is inversely proportional to the rate of this compound metabolism by hepatic enzymes. | Duration of muscle paralysis is inversely proportional to the rate of zoxazolamine metabolism by hepatic enzymes.[4] |
| Primary Enzymes | Cytochrome P450 (CYP) family, particularly CYP2B1, CYP2C19, and CYP2B6. | Primarily Cytochrome P450 2E1 (CYP2E1).[4] |
| Endpoint | Loss and regaining of the righting reflex.[3] | Loss and regaining of the righting reflex.[4] |
| Advantages | - Simple, low-cost in vivo assessment.- Integrates metabolism with a clear pharmacodynamic outcome.- Useful for identifying phenotypic differences in metabolism.[3] | - Provides an in vivo assessment of CYP2E1 activity.[4] |
| Disadvantages | - Not specific to a single CYP isoform.- Can be influenced by factors other than metabolism (e.g., CNS sensitivity).- High inter-animal variability.- Ethical considerations regarding animal use. | - Similar limitations to HST regarding specificity and variability.- Zoxazolamine has been associated with hepatotoxicity.[5] |
In Vitro Models: A Mechanistic and High-Throughput Approach
In vitro models offer a more controlled and mechanistic approach to studying drug metabolism, allowing for the investigation of specific enzymes and pathways without the complexities of a whole-animal system. The most common in vitro models include liver microsomes and hepatocytes.
Table 2: Comparison of In Vitro Drug Metabolism Models
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs). | Intact liver cells containing both Phase I and Phase II metabolic enzymes and transporters. |
| Primary Application | Determining intrinsic clearance (CLint) mediated by Phase I enzymes. | Assessing overall hepatic metabolism (Phase I and II) and identifying metabolites. |
| Advantages | - High-throughput and cost-effective.- Allows for the study of specific enzyme kinetics.- Good for initial screening of metabolic stability. | - More physiologically relevant as it contains a full complement of metabolic enzymes and cofactors.- Can predict a wider range of metabolites. |
| Disadvantages | - Lacks Phase II enzymes and cellular context.- May not accurately predict in vivo clearance for all compounds. | - Lower throughput and more expensive than microsomes.- Cell viability and metabolic activity can decline over time. |
Correlation Between In Vivo and In Vitro Models
A critical aspect of validating in vitro models is establishing their correlation with in vivo outcomes. Studies have demonstrated a clear relationship between the duration of this compound-induced sleep and the in vitro metabolic activity of liver microsomes. Rats with shorter sleeping times consistently show higher levels of cytochrome P450 and increased rates of in vitro metabolism of various substrates.[1][6] This correlation, while not always perfectly linear, supports the use of in vitro assays as predictive tools for in vivo metabolic clearance.
Table 3: Illustrative Correlation Data
The following table presents representative data illustrating the inverse relationship between in vivo effects and in vitro metabolic rates.
| Animal Group | Mean this compound Sleep Time (min) | In Vitro Intrinsic Clearance (CLint) of this compound in Liver Microsomes (µL/min/mg protein) |
| Slow Metabolizers | 95 ± 12 | 15 ± 3 |
| Normal Metabolizers | 45 ± 8 | 70 ± 10 |
| Fast Metabolizers | 20 ± 5 | 150 ± 20 |
This is illustrative data compiled from trends observed in the literature and is not from a single direct study.
Experimental Protocols
In Vivo: The this compound Sleep Test
Objective: To determine the duration of anesthesia induced by this compound as an indicator of in vivo drug metabolism.
Materials:
-
This compound sodium solution (e.g., 10 mg/mL in sterile saline)
-
Rodents (mice or rats of a specific strain and weight)
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection
-
A quiet, temperature-controlled observation area
-
Stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing environment for at least 30 minutes prior to the experiment.
-
Dosing: Weigh each animal and administer this compound sodium i.p. at a standard dose (e.g., 60-100 mg/kg).[3]
-
Observation: Immediately after injection, place the animal in the observation area.
-
Loss of Righting Reflex: The onset of sleep is defined as the loss of the righting reflex. This is determined by gently placing the animal on its back; if it fails to right itself within 30 seconds, the reflex is considered lost.
-
Regaining of Righting Reflex: The animal is considered to have awakened when it can successfully right itself three times within a 60-second period.[3]
-
Data Recording: The sleeping time is the duration between the loss and regaining of the righting reflex.
In Vitro: Liver Microsomal Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance of a compound using liver microsomes.
Materials:
-
Pooled liver microsomes (from the species of interest)
-
Test compound stock solution
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing the phosphate buffer and microsomes (e.g., final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). Intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (k * incubation volume) / mg of microsomal protein.
Visualizing the Process
This compound Sleep Test Workflow
Metabolic Pathway of this compound
Conclusion: Selecting the Right Model
The this compound Sleep Test remains a useful, albeit blunt, tool for in vivo assessment of overall metabolic capacity, particularly for initial phenotypic screening. However, its limitations in specificity and ethical considerations have driven the adoption of more refined models. The zoxazolamine paralysis time test offers an alternative in vivo screen with some specificity for CYP2E1. For mechanistic insights and higher throughput, in vitro models are indispensable. Liver microsomes provide a robust platform for screening Phase I metabolism and determining intrinsic clearance, while hepatocytes offer a more complete picture by incorporating Phase II metabolism and transport processes.
Ultimately, the choice of model depends on the specific research question. A tiered approach, beginning with high-throughput in vitro screens and progressing to more complex in vivo models for promising candidates, represents a modern and efficient strategy in drug metabolism studies. The strong correlation between in vitro data and historical in vivo endpoints like the this compound sleep time provides the confidence needed to increasingly rely on these more ethical and mechanistically informative alternatives.
References
- 1. Heredity of this compound sleeping time and efficiency of drug metabolism in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic Microsomal Activities in Rats with Long and Short Sleeping Times after this compound | Semantic Scholar [semanticscholar.org]
- 3. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Duration of this compound-induced sleep and monoamine oxidase activities in rat brain: Focus on the behavioral activity and on the free-radical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexobarbital and Secobarbital on Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the central nervous system (CNS) activities of two prominent barbiturates: Hexobarbital and Secobarbital. By examining their mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects, this document aims to furnish researchers and drug development professionals with the critical data necessary for informed decision-making in preclinical and clinical research.
Overview and Mechanism of Action
Both this compound and Secobarbital are barbiturates that exert their primary effects on the CNS by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This potentiation of GABAergic neurotransmission leads to a general depressant effect on the CNS, manifesting as sedation, hypnosis, and, at higher doses, anesthesia.[1][2]
Their shared mechanism involves binding to a specific site on the GABA-A receptor, which is distinct from the GABA and benzodiazepine (B76468) binding sites. This binding increases the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] Beyond their GABAergic actions, barbiturates can also inhibit excitatory neurotransmission mediated by glutamate, further contributing to their CNS depressant effects.
The primary molecular mechanism of action for both this compound and Secobarbital is illustrated in the following signaling pathway diagram.
Comparative Pharmacodynamics
While both drugs share a common mechanism, their potency and efficacy can differ. A study comparing various barbiturates on isolated frog dorsal root ganglia neurons demonstrated that Secobarbital has a greater potency in augmenting GABA-induced chloride currents than this compound.[1] This suggests that at a molecular level, Secobarbital is more effective at enhancing GABAergic inhibition.
In a study on psychiatric patients with insomnia, both hexobarbitone (this compound) and quinalbarbitone (Secobarbital) were found to significantly prolong sleep and hasten its onset compared to a placebo.[3] The study noted that the differences between the effective barbiturates were more a matter of degree than duration of action, with pentobarbitone and quinalbarbitone being the most effective.[3]
The following table summarizes the available quantitative data on the hypnotic potency of this compound and Secobarbital.
| Parameter | This compound | Secobarbital | Reference |
| Hypnotic Dose in Mice (intraperitoneal) | 120 mg/kg | 50 mg/kg | [4] |
| Potency in Augmenting GABA Response | Less Potent | More Potent | [1] |
Table 1: Comparative Hypnotic Potency of this compound and Secobarbital
Comparative Pharmacokinetics
The onset and duration of action of barbiturates are largely determined by their pharmacokinetic properties, including their lipid solubility, protein binding, and rate of metabolism. Secobarbital is generally classified as a short-acting barbiturate.
| Parameter | This compound | Secobarbital |
| Classification | Short-acting | Short-acting |
| Onset of Action | Rapid | Rapid |
| Duration of Action | Short | Short |
| Protein Binding | Data not available | High |
| Metabolism | Hepatic | Hepatic |
| Elimination | Renal | Renal |
Table 2: General Pharmacokinetic Properties of this compound and Secobarbital
Effects on CNS Activity: Electroencephalogram (EEG)
Barbiturates produce characteristic changes in the electroencephalogram (EEG), reflecting their CNS depressant effects. Generally, at lower doses, they can increase fast-frequency beta activity. As the dose increases, there is a progressive slowing of the EEG, with an increase in delta and theta activity and a decrease in alpha and beta activity. At very high doses, a burst-suppression pattern can emerge, eventually leading to an isoelectric EEG.
A direct comparative study of the specific EEG spectral changes induced by this compound versus Secobarbital is not available in the reviewed literature. However, a study on the anesthetic effects of this compound in rats used a burst suppression in the EEG of 1 second or more as a criterion for the anesthesia threshold.[5] Another study investigating high-frequency spectral components after Secobarbital administration found that barbiturates are associated with a wide range of gamma activity in the EEG, which appears to be of muscular origin.[6]
Experimental Protocols
Assessment of Hypnotic Potency: Barbiturate-Induced Sleep Time in Mice
This experiment is designed to evaluate and compare the hypnotic potency and duration of action of CNS depressant drugs.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound sodium salt
-
Secobarbital sodium salt
-
Vehicle (e.g., normal saline)
-
Animal cages
-
Syringes and needles for intraperitoneal injection
-
Stopwatch
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in standard cages with free access to food and water.
-
Fasting: Animals are fasted for 12-18 hours before drug administration to ensure uniform absorption.
-
Grouping: Mice are randomly divided into control and test groups (n=6-10 per group).
-
Drug Administration:
-
The control group receives the vehicle (e.g., 0.9% saline) intraperitoneally (i.p.).
-
Test groups receive varying doses of this compound or Secobarbital dissolved in the vehicle, administered i.p.
-
-
Observation: Immediately after injection, each mouse is placed in an individual observation cage.
-
Assessment of Sleep:
-
Onset of Sleep (Latency): The time from injection to the loss of the righting reflex is recorded. The righting reflex is considered lost when the mouse, placed on its back, is unable to right itself within 30 seconds.
-
Duration of Sleep: The time from the loss of the righting reflex to its recovery is measured as the sleeping time. The righting reflex is considered regained when the mouse can right itself three times within one minute when placed on its back.
-
-
Data Analysis: The mean onset and duration of sleep for each group are calculated. Dose-response curves can be generated to determine the ED50 (the dose required to induce sleep in 50% of the animals).
The workflow for this experimental protocol is depicted below.
Conclusion
This compound and Secobarbital are both effective CNS depressants that act by potentiating GABAergic neurotransmission. The available evidence suggests that Secobarbital is more potent than this compound in its hypnotic effects, as demonstrated by in vitro studies on GABA-A receptors and in vivo hypnotic dose studies in mice. While both are classified as short-acting barbiturates, a comprehensive, direct comparison of their pharmacokinetic profiles in a single study is lacking, which would be invaluable for a more nuanced understanding of their clinical and research applications. Further head-to-head studies are warranted to fully elucidate the comparative CNS activity of these two compounds, particularly regarding their specific effects on EEG patterns and their complete pharmacokinetic profiles under identical experimental conditions.
References
- 1. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthetic and convulsant barbiturates alter gamma-aminobutyric acid-stimulated chloride flux across brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of six barbiturates and a placebo on insomnia and motility in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Hexobarbital Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Hexobarbital. The information presented is intended to assist researchers in selecting the appropriate analytical technique and to provide validated experimental protocols with supporting performance data.
Introduction
This compound is a barbiturate (B1230296) derivative with sedative and hypnotic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Both HPLC and GC-MS are powerful analytical techniques widely employed for the analysis of barbiturates. This guide offers a comparative overview of their performance characteristics for this compound analysis.
Methodologies and Experimental Protocols
Detailed experimental protocols for both HPLC-UV and GC-MS analysis of this compound are outlined below. These protocols are based on validated methods for the analysis of barbiturates, including this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in pharmaceutical formulations and biological matrices.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or dissolved pharmaceutical formulation), add an appropriate internal standard.
-
Acidify the sample to a pH of 4-5 with a suitable buffer.
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices. Derivatization is often employed to improve the chromatographic properties of barbiturates.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.
-
Load 1-2 mL of the sample (e.g., urine) onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization (Methylation):
-
Reconstitute the dried extract in a small volume of a methylating agent (e.g., iodomethane/tetramethylammonium hydroxide (B78521) in dimethylsulfoxide).[2]
-
Incubate the mixture to allow for complete derivatization.
-
The derivatized sample is then ready for GC-MS injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, ramped to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
Performance Data Comparison
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for the analysis of barbiturates, including this compound. It is important to note that a direct head-to-head comparison study for this compound was not available; therefore, the data presented is a composite from studies on barbiturate panels that include this compound or closely related analogs.
Table 1: HPLC-UV Method Performance for Barbiturate Analysis
| Parameter | Performance |
| Linearity Range | 0.1 - 5,000 ng/mL (LC-MS/MS data for a panel including this compound)[3] |
| Correlation Coefficient (r²) | > 0.995 (For a panel including this compound)[3] |
| Accuracy (% Recovery) | Typically 95 - 105% (Data for Heptabarbital)[4] |
| Precision (% RSD) | < 15% (For a panel including this compound)[3] |
| Limit of Detection (LOD) | ~20 ng/mL (Estimated for barbiturates)[2] |
| Limit of Quantification (LOQ) | ~50 ng/mL (Estimated for barbiturates)[2] |
Table 2: GC-MS Method Performance for Barbiturate Analysis
| Parameter | Performance |
| Linearity Range | 50 - 3200 ng/mL (For a panel of four barbiturates)[2] |
| Correlation Coefficient (r²) | > 0.99 (For a panel of barbiturates) |
| Accuracy (% Recovery) | 80 - 90% (For a panel of four barbiturates)[2] |
| Precision (% RSD) | Day-to-day performance ~8.0% (For a panel of four barbiturates)[2] |
| Limit of Detection (LOD) | ~20 ng/mL (For a panel of four barbiturates)[2] |
| Limit of Quantification (LOQ) | ~50 ng/mL (Estimated based on LOD) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Hexobarbital and Other Short-Acting Barbiturates
This guide provides a detailed comparison of hexobarbital with other short-acting and ultra-short-acting barbiturates, including pentobarbital (B6593769), secobarbital, thiopental (B1682321), and methohexital. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological properties supported by experimental data.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes the key performance indicators for this compound and its alternatives. Data has been compiled from various sources and experimental conditions should be considered when making direct comparisons.
| Parameter | This compound | Pentobarbital | Secobarbital | Thiopental | Methohexital |
| Drug Class | Short-acting barbiturate (B1230296) | Short-acting barbiturate | Short-acting barbiturate | Ultra-short-acting barbiturate | Ultra-short-acting barbiturate |
| Primary Use | Anesthetic induction, Hypnotic | Sedative, Hypnotic, Anticonvulsant | Sedative, Hypnotic | Anesthetic induction | Anesthetic induction |
| IV Onset of Action | Rapid | ~1 minute[1] | 1-3 minutes[2] | 30-45 seconds[3] | ~30 seconds[4][5] |
| IV Duration of Action (single dose) | Short-lasting[6][7] | ~15 minutes[8] | ~15 minutes[2] | 5-10 minutes[3][9] | 5-7 minutes[4] |
| Elimination Half-Life | ~3.6 - 5.8 hours | 15-50 hours[8][10] | 15-40 hours[11] | 5.5-26 hours[3] | ~3.9 hours |
| Hypnotic/Anesthetic Dose (Human) | Data not readily available | IV (initial): 100 mg for a 70 kg adult[1][8] | Oral (hypnotic): 100 mg[11] | IV (induction): 3-7 mg/kg[9] | IV (induction): 1-1.5 mg/kg[4] |
| Hypnotic ED50 | Data not readily available | 12.0 mg/kg (rat, arousal from no stimulation)[12] | Data not readily available | ~3.4 mg/kg (human, hypnosis)[13] | Data not readily available |
| Protein Binding | 25%[6] | 20-45%[14] | 45-60%[11] | 65-85%[15] | Data not readily available |
Note: The duration of action for a single intravenous dose is primarily determined by redistribution from the central nervous system to other tissues, whereas the elimination half-life reflects the metabolic clearance of the drug.
Mechanism of Action: GABA-A Receptor Modulation
Short-acting barbiturates, including this compound, exert their primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.
Barbiturates bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus causing central nervous system depression. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their anesthetic effects. Additionally, some barbiturates can inhibit excitatory glutamate (B1630785) receptors, further enhancing their depressive effects.[16]
Experimental Protocols
In Vivo Assessment of Hypnotic Efficacy in Rodents
This protocol is a generalized workflow for determining the hypnotic efficacy (e.g., ED50) and duration of action of barbiturates in a rodent model.
Objective: To quantify and compare the dose-dependent hypnotic effects of different barbiturates.
Materials:
-
Test compounds (this compound, Pentobarbital, etc.) dissolved in an appropriate vehicle (e.g., saline).
-
Male Swiss-Webster mice or Wistar rats, matched for age and weight.
-
Syringes for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Observation cages.
-
Timer.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to different treatment groups, including a vehicle control group and multiple dose groups for each test barbiturate.
-
Drug Administration: The assigned dose of the barbiturate or vehicle is administered to each animal via the chosen route (typically i.p. for screening or i.v. for anesthetic onset/duration studies).
-
Assessment of Hypnosis (Loss of Righting Reflex):
-
Immediately after administration, each animal is placed in an individual observation cage.
-
The onset of action is recorded as the time from injection to the loss of the righting reflex. The righting reflex is considered lost when the animal, placed on its back, is unable to return to its upright posture within 30 seconds.[17]
-
The duration of action (sleeping time) is measured as the time from the loss of the righting reflex to its spontaneous recovery.
-
-
Data Analysis:
-
The mean onset and duration of action are calculated for each dose group.
-
The median effective dose (ED50) for hypnosis is determined by probit analysis or other appropriate statistical methods, representing the dose at which 50% of the animals lose their righting reflex.
-
In Vitro Analysis of GABA-A Receptor Modulation using Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp on cells expressing GABA-A receptors to measure the modulatory effects of barbiturates.
Objective: To characterize the effect of barbiturates on GABA-A receptor-mediated ion currents.
Materials:
-
Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
GABA and test barbiturates.
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABA-A receptor subunits.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Establish a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of whole-cell currents.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the test barbiturate with GABA to the cell using a rapid solution exchange system.
-
-
Data Acquisition and Analysis:
-
Record GABA-evoked currents in the absence and presence of the test barbiturate.
-
Measure the peak amplitude of the chloride current.
-
Calculate the percent potentiation of the GABA response by the barbiturate.
-
To determine potency (EC50), construct a dose-response curve by applying various concentrations of the barbiturate and fitting the data with a Hill equation.
-
Summary and Conclusion
This compound is a short-acting barbiturate with a rapid onset of action, historically used for anesthetic induction. When compared to other barbiturates, it exhibits a pharmacological profile that places it between the ultra-short-acting agents like thiopental and methohexital, and other short-acting agents like pentobarbital and secobarbital.
-
Ultra-short-acting barbiturates (Thiopental, Methohexital): These agents are characterized by a very rapid onset (within 30-45 seconds) and a short duration of action (5-10 minutes) after a single IV dose, primarily due to rapid redistribution from the brain to other tissues.[3][4] They are the preferred barbiturates for the induction of anesthesia.[18][19]
-
Short-acting barbiturates (Pentobarbital, Secobarbital): These have a slightly slower onset and longer duration of action compared to the ultra-short-acting agents.[2][8][19] Their longer elimination half-lives can lead to cumulative effects with repeated dosing.
While this compound has been largely replaced in clinical practice by agents with a greater margin of safety and better control over the depth of anesthesia, such as thiopental and subsequently propofol, it remains a valuable tool in scientific research for studying barbiturate pharmacology and drug metabolism.[6][7] The choice of a specific short-acting barbiturate in a research or clinical context depends on the required onset and duration of effect, as well as the specific experimental or procedural needs.
References
- 1. drugs.com [drugs.com]
- 2. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [medbox.iiab.me]
- 8. Pentobarbital Sodium Injection, USP [dailymed.nlm.nih.gov]
- 9. resources.wfsahq.org [resources.wfsahq.org]
- 10. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Pentobarbital-morphine anesthetic interactions in terms of intensity of noxious stimulation required for arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subarachnoid bupivacaine blockade decreases midazolam and thiopental hypnotic requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentobarbital - Wikipedia [en.wikipedia.org]
- 15. resources.wfsahq.org [resources.wfsahq.org]
- 16. Hypnotics and intravenous anaesthetic drugs | Anesthesia Key [aneskey.com]
- 17. benchchem.com [benchchem.com]
- 18. Intravenous Anesthetics | Anesthesia Key [aneskey.com]
- 19. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vitro Hexobarbital Metabolism: A Comparative Guide for Researchers
For researchers and professionals in drug development, establishing a reliable in vitro model that accurately predicts in vivo outcomes is a critical step in preclinical studies. This guide provides a comprehensive comparison of an in vitro model of Hexobarbital metabolism using rat liver microsomes against in vivo data, supported by experimental evidence and detailed protocols.
This compound, a short-acting barbiturate, is extensively metabolized by the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] Its metabolism serves as a classic model for studying hepatic drug clearance. Validating an in vitro system against in vivo data is crucial for its application in screening new chemical entities and predicting their pharmacokinetic profiles.
Quantitative Comparison of In Vivo and In Vitro this compound Metabolism
The following tables summarize key pharmacokinetic parameters of this compound metabolism obtained from in vivo studies in rats and in vitro assays using rat liver microsomes.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Strain | Dosing Route | Reference |
| Clearance (CL) | 83 ± 13 mL/min/kg | Wistar Rats | Hepatic Portal Vein Infusion (10-min) | [2] |
| 169 ± 30 mL/min/kg | Wistar Rats | Hepatic Portal Vein Infusion (40-min) | [2] | |
| Apparent Intrinsic Clearance (CL*int) | Varies with treatment | Sprague-Dawley Rats | Oral | [3] |
| Half-life (t½) | ~15-20 minutes | Rats | Intraperitoneal | [4] |
Table 2: In Vitro Metabolic Parameters of this compound in Rat Liver Microsomes
| Parameter | Value | In Vitro System | Key Conditions | Reference |
| Rate of Metabolism | Inhibition observed with certain agents | Rat Liver Microsomes | 9000g supernatant, NADPH-generating system | [4] |
| Intrinsic Clearance (CLint) | Not explicitly quantified in the provided abstracts | Rat Liver Microsomes | NADPH-fortified | [5][6] |
| Major Metabolites | 3'-hydroxythis compound, 3'-ketothis compound | Rat Liver Microsomes | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental design and reported parameters across studies. However, the data indicates that both systems demonstrate the capacity for this compound metabolism, primarily forming hydroxylated and keto metabolites. The in vivo data reveals clearance is sensitive to the rate of drug presentation to the liver, suggesting potential saturation of metabolic enzymes at higher concentrations.[2]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
In Vivo this compound Metabolism Study in Rats
Objective: To determine the pharmacokinetic profile and metabolic clearance of this compound in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound sodium salt
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane) for surgical procedures (if applicable)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical instrumentation (e.g., GC-MS or LC-MS/MS) for drug and metabolite quantification
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Administer a single dose of this compound (e.g., 50-100 mg/kg) via a relevant route, such as intraperitoneal (IP) injection or oral gavage. For precise clearance measurements, direct hepatic portal vein infusion can be employed.[2]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30, 60, 90, 120, and 240 minutes) post-dose.
-
-
Sample Processing:
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound and its metabolites from plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentrations of the parent drug and metabolites using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC) using appropriate software.
-
In Vitro this compound Metabolism Assay Using Rat Liver Microsomes
Objective: To determine the rate of this compound metabolism and identify the primary metabolites formed by hepatic enzymes in vitro.
Materials:
-
Pooled rat liver microsomes (RLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Microsome Preparation: If not commercially sourced, prepare liver microsomes from rat liver homogenates via differential centrifugation.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine phosphate buffer, RLM (e.g., 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add this compound (e.g., 1-10 µM final concentration) to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Bioanalysis:
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of this compound versus time to determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (microsomal protein concentration).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the metabolic pathway of this compound and the general workflow for validating an in vitro model.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vitro model validation.
Conclusion
The presented data and protocols demonstrate that an in vitro model using rat liver microsomes can qualitatively replicate the in vivo metabolism of this compound, primarily through oxidative pathways. While direct quantitative extrapolation of in vivo clearance from in vitro data requires careful consideration of physiological factors and may necessitate more complex models like physiologically based pharmacokinetic (PBPK) modeling, the in vitro system serves as a valuable tool for initial metabolic screening and pathway identification. For a robust in vitro-in vivo correlation (IVIVC), it is essential to standardize experimental conditions and carefully analyze the data within the context of the physiological environment.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Influence of the rate of hepatic portal vein infusion on this compound pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between the in vivo metabolism of this compound and antipyrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of experimental diabetes on drug metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Microsomal Activities in Rats with Long and Short Sleeping Times after this compound | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Hexobarbital's Effects in Rats Versus Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of hexobarbital in two common animal models: rats and mice. Understanding the species-specific differences in response to this classic barbiturate (B1230296) is crucial for accurate interpretation of preclinical data and its extrapolation to human studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate informed research and development.
Key Pharmacological Differences: At a Glance
While the central nervous system (CNS) of rats and mice exhibits similar sensitivity to the hypnotic effects of this compound, significant variations exist in the duration of action, primarily attributed to differences in metabolic rates.[1] Notably, female rats tend to exhibit a longer duration of response compared to males.[2]
Quantitative Data Summary
The following tables provide a structured overview of key pharmacokinetic and pharmacodynamic parameters of this compound in rats and mice.
Table 1: Hypnotic Effects of this compound
| Parameter | Rat | Mouse | Source(s) |
| Onset of Sleep | Rapid (route-dependent) | Rapid (route-dependent) | [3] |
| Duration of Sleep (Sleeping Time) | Generally shorter than mice; significant sex differences (females > males) | Generally longer than rats | [2] |
| Awakening Blood Concentration | Higher after intraperitoneal (i.p.) vs. intra-arterial (i.a.) administration | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Mouse | Source(s) |
| Metabolic Clearance (CL) | Route-dependent (p.o. > i.a. > i.p. at 25 mg/kg) | Not specified | [3] |
| Half-life (t½) | Slight increase with higher doses | Not specified | [3] |
| Volume of Distribution (Vd) | No significant changes with aging | Not specified | [4] |
| Key Metabolizing Enzymes | Cytochrome P450 (CYP) family | Cytochrome P450 (CYP) family, including CYP2B1 | [5][6] |
Table 3: Acute Toxicity of this compound
| Parameter (LD50) | Rat | Mouse | Source(s) |
| Intraperitoneal (i.p.) | Data not readily available in a comparative context | Data not readily available in a comparative context | |
| Oral (p.o.) | Data not readily available in a comparative context | Data not readily available in a comparative context | |
| Intravenous (i.v.) | Data not readily available in a comparative context | Data not readily available in a comparative context |
Note: Specific LD50 values for this compound across different routes in rats and mice are not consistently reported in readily available comparative literature. Acute toxicity studies are often strain and condition-specific.
Experimental Protocols
This compound Sleeping Time Assay
This assay is a classic method to assess in vivo drug metabolism and the hypnotic effect of barbiturates.
Objective: To determine the onset and duration of loss of righting reflex induced by this compound.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Animal scale
-
Observation cages
-
Timer
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week before the experiment. Ensure free access to food and water. Weigh each animal on the day of the experiment to calculate the precise dose.
-
Drug Preparation: Prepare a fresh solution of this compound sodium in sterile saline to the desired concentration.
-
Administration: Administer this compound via the desired route (commonly intraperitoneal). A typical dose for inducing sleep is in the range of 60-100 mg/kg.[7][8]
-
Observation:
-
Immediately after injection, place the animal in an individual observation cage.
-
Start the timer.
-
Onset of Sleep: Record the time from injection until the loss of the righting reflex. The righting reflex is considered lost when the animal, placed on its back, is unable to return to its normal upright position within 30 seconds.
-
Duration of Sleep: Continuously monitor the animal. The duration of sleep is the time from the loss of the righting reflex to its spontaneous recovery.
-
-
Data Analysis: Calculate the mean onset and duration of sleep for each experimental group. Statistical analysis can be performed to compare different groups.
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in this compound's effects, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic breakdown of the compound.
Caption: Workflow for the this compound Sleeping Time Assay.
Caption: Simplified Metabolic Pathway of this compound.
Conclusion
The choice between rats and mice for studies involving this compound should be made with a clear understanding of their distinct metabolic capacities. While both species are valuable models, the slower metabolism in mice leads to a longer duration of hypnotic effect, a factor that must be considered in experimental design and data interpretation. Furthermore, the significant sex-dependent differences in this compound metabolism in rats underscore the importance of including both sexes in study designs to ensure comprehensive and translatable results. This guide provides a foundational understanding to aid researchers in designing more robust and informative preclinical studies.
References
- 1. Similarity in cns sensitivity to this compound in the rat and mouse as determined by an analytical, a pharmacokinetic, and an electroencephalographic measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. File:Metabolic pathway of this compound.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
Evaluating the Specificity of Hexobarbital as a CYP2B6 Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Hexobarbital's specificity as a substrate for the cytochrome P450 2B6 (CYP2B6) enzyme. By comparing its metabolic kinetics with those of well-established CYP2B6 substrates, Bupropion (B1668061) and Efavirenz (B1671121), this document aims to offer an objective resource for researchers in drug metabolism and development. The information is presented through comparative data tables, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the substrate characteristics.
Introduction to CYP2B6 and Substrate Specificity
Cytochrome P450 2B6 (CYP2B6) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including therapeutic drugs.[1][2] Although historically considered a minor CYP isoform, the role of CYP2B6 in drug metabolism is now increasingly recognized, with the enzyme being responsible for the clearance of several clinically important drugs.[2][3] Substrate specificity is a critical factor in understanding an enzyme's function and predicting potential drug-drug interactions. A substrate with high specificity for a particular enzyme is a valuable tool for in vitro and in vivo studies to probe the enzyme's activity and inhibition.
This compound, a barbiturate (B1230296) derivative, has been historically used as a probe for CYP activity.[4] While it is known to be metabolized by CYP2B enzymes, its specificity for the human CYP2B6 isoform requires careful evaluation against other known substrates.[5] This guide provides a direct comparison with Bupropion, an antidepressant, and Efavirenz, a non-nucleoside reverse transcriptase inhibitor, both of which are considered probe substrates for CYP2B6.[6][7]
Comparative Analysis of CYP2B6 Substrate Kinetics
To objectively assess the specificity of this compound as a CYP2B6 substrate, a comparison of key kinetic parameters is essential. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at half-maximal velocity and is an indicator of the affinity of the substrate for the enzyme. A lower Kₘ value generally suggests a higher affinity. The maximal velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Intrinsic clearance (CLᵢₙₜ), calculated as the ratio of Vₘₐₓ to Kₘ, is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein or µL/min/pmol CYP) |
| This compound | Human Liver Microsomes (HLM)* | Data not available | Data not available | Data not available |
| Bupropion | cDNA-expressed CYP2B6 | 85[8] | 7.0 ((S)-enantiomer) / 2.1 ((R)-enantiomer) (pmol/min/pmol CYP)[9] | 82.4 ((S)-enantiomer) / 24.7 ((R)-enantiomer) |
| Human Liver Microsomes (HLM) | 89[8] | 82 - 2451 (pmol/min/mg protein)[6] | 0.92 - 27.5 | |
| Efavirenz | Recombinant CYP2B6 | 12.4 | Data not available | Data not available |
| Human Liver Microsomes (HLM) | 20.2 (apparent Kₘ) | 140 (pmol/min/mg protein) | 6.93 |
*Note: While this compound is a known substrate of CYP2B enzymes, specific Kₘ and Vₘₐₓ values for its metabolism by recombinant human CYP2B6 are not readily found in the peer-reviewed literature. The primary metabolism of this compound is 3'-hydroxylation.[10]
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a general protocol for an in vitro this compound metabolism assay using human liver microsomes, which can be adapted to determine its kinetic parameters.
In Vitro Metabolism of this compound using Human Liver Microsomes
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar compound not metabolized by CYPs)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to various concentrations in the potassium phosphate buffer.
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, HLM (final concentration typically 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound at various concentrations to the pre-warmed incubation mixture. The final volume of the organic solvent from the stock solution should be minimal (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analytical Method:
-
Analyze the formation of the primary metabolite of this compound (e.g., 3'-hydroxythis compound) using a validated LC-MS/MS method.
-
Quantify the metabolite concentration based on a standard curve.
4. Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (or other appropriate models if allosteric kinetics are observed) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as Vₘₐₓ/Kₘ.
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams were generated using Graphviz (DOT language).
Objective Comparison and Conclusion
Based on the available data, a direct quantitative comparison of the specificity of this compound for human CYP2B6 with that of Bupropion and Efavirenz is challenging due to the lack of specific kinetic parameters for this compound. However, some qualitative and indirect assessments can be made.
-
Bupropion has been extensively validated as a selective in vitro marker for CYP2B6 activity.[6] Its hydroxylation is almost exclusively mediated by CYP2B6, and it exhibits Michaelis-Menten kinetics with a Kₘ value in the mid-micromolar range, indicating a moderate to high affinity for the enzyme.[8] The stereoselective metabolism of bupropion by CYP2B6 has also been well-characterized.[9]
-
Efavirenz is another widely used probe substrate for CYP2B6.[7] Its primary metabolism to 8-hydroxyefavirenz (B1664214) is predominantly catalyzed by CYP2B6. The metabolism of efavirenz by CYP2B6 can exhibit more complex, sigmoidal kinetics, suggesting allosteric effects.
-
This compound is known to be a substrate for CYP2B enzymes, and its metabolism is often used to assess general P450 induction.[4] However, its metabolism is not exclusively mediated by CYP2B6; other isoforms, such as CYP2C19, are also involved.[5] The absence of readily available kinetic data for human CYP2B6-mediated metabolism of this compound in the scientific literature suggests that it may not be as specific or as well-characterized a probe for this particular isoform as Bupropion or Efavirenz.
References
- 1. Amylobarbitone hydroxylation kinetics in small samples of rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenobarbital induction of hepatic CYP2B1 and CYP2B2: pretranscriptional and post-transcriptional effects of gender, adult age, and phenobarbital dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
A Comparative Analysis of the Stereoselective Metabolism of Hexobarbital and Other Barbiturates
For Researchers, Scientists, and Drug Development Professionals
The stereoselective metabolism of barbiturates, a class of drugs that act as central nervous system depressants, is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of the stereoselective metabolism of hexobarbital with other barbiturates, including pentobarbital (B6593769), thiopental (B1682321), and secobarbital. The information presented is supported by experimental data to aid researchers and professionals in drug development in understanding the nuances of barbiturate (B1230296) metabolism.
Executive Summary
The metabolism of barbiturates is significantly influenced by the stereochemistry of the molecule. This compound, in particular, exhibits pronounced stereoselectivity in its metabolism, primarily driven by cytochrome P450 (CYP) enzymes. The (R)-(-) and (S)-(+) enantiomers of this compound are metabolized at different rates, leading to distinct pharmacokinetic parameters. Similar, though often less pronounced, stereoselective differences are observed in the metabolism of other barbiturates like pentobarbital and thiopental. This guide delves into the quantitative differences in the metabolism of these compounds, the enzymatic pathways involved, and the experimental methodologies used to elucidate these differences.
Data Presentation: Quantitative Comparison of Barbiturate Metabolism
The following tables summarize the key pharmacokinetic parameters for the enantiomers of this compound, pentobarbital, and thiopental, providing a quantitative basis for comparison.
Table 1: Stereoselective Pharmacokinetics of this compound Enantiomers in Rats
| Parameter | (+)-Hexobarbital | (-)-Hexobarbital | Reference |
| Half-life (t½) (min) | 13.4 ± 0.8 | 16.7 ± 0.6 | [1] |
| Intrinsic Clearance (CLint) (mL/min/kg) | 2947 ± 358 | 411 ± 65 | [1] |
| Extraction Ratio (E) | 0.94 | 0.68 | [1] |
Table 2: Stereoselective Pharmacokinetics of this compound Enantiomers in Humans
| Parameter | d-Hexobarbital | l-Hexobarbital | Reference |
| Oral Clearance (mL/min/kg) (Young Subjects) | 1.9 ± 0.5 | 16.9 ± 11.9 | [2] |
| Oral Clearance (mL/min/kg) (Elderly Subjects) | 1.7 ± 0.3 | 8.2 ± 3.2 | [2] |
| Oral Clearance (EMs of Mephenytoin) | 5- to 6-fold greater for R-(-)-hexobarbital | [3] | |
| Oral Clearance (PMs of Mephenytoin) | S-(+)-isomer eliminated 2x faster than R-(-)-hexobarbital | [3] |
Table 3: Stereoselective Pharmacokinetics of Pentobarbital Enantiomers in Humans
| Parameter | R-Pentobarbital | S-Pentobarbital | Reference |
| Median Clearance (L/h) | 2.58 | 1.96 | [4] |
| Volume of Distribution | 12% greater for R-enantiomer | [4] | |
| Plasma Protein Binding (%) | 63.4 | 73.5 | [4] |
Table 4: Stereoselective Pharmacokinetics of Thiopental Enantiomers in Humans
| Parameter | R-Thiopental | S-Thiopental | Reference |
| Total Plasma Clearance (mL/min) | 295 ± 132 | 230 ± 104 | [3] |
| Volume of Distribution at Steady State (Vss) (L) | 139 ± 38.5 | 114 ± 47.5 | [3] |
| Plasma Unbound Fraction (%) | 12.4 ± 0.6 | 10.0 ± 1.0 | [3] |
Metabolic Pathways and Enzymology
The primary route of metabolism for barbiturates is oxidation by the cytochrome P450 (CYP) enzyme system in the liver.[5] The stereoselectivity observed in their metabolism is a direct consequence of the specific CYP isozymes involved and their differential affinity for the various enantiomers.
This compound
The hepatic metabolism of this compound is highly stereoselective. The S(+) enantiomer is preferentially metabolized to β-3'-hydroxythis compound, while the R(-) enantiomer is preferentially converted to α-3'-hydroxythis compound.[6] This hydroxylation is primarily catalyzed by CYP2B1.[6] Further metabolism can occur through glucuronidation or dehydrogenation of the hydroxylated metabolites.[6] The metabolism of this compound is also influenced by the genetic polymorphism of the S-mephenytoin 4'-hydroxylase (CYP2C19), which is a major determinant of the in vivo metabolism of both enantiomers, particularly the R-(-)-enantiomer.[3][7]
Pentobarbital
The metabolism of pentobarbital also exhibits stereoselectivity, although the differences in clearance between the enantiomers are less pronounced than for this compound. The major metabolic pathway is hydroxylation. In humans, the S-enantiomer has a lower clearance and is more strongly bound to plasma proteins than the R-enantiomer.[4]
Thiopental
Thiopental is metabolized to its major metabolite, pentobarbital, through desulfuration, although this is considered a minor pathway.[8] The pharmacokinetics of thiopental enantiomers show that R-thiopental has a significantly greater total plasma clearance and volume of distribution than S-thiopental.[3] However, these differences are largely attributed to stereoselectivity in plasma protein binding, with R-thiopental having a higher unbound fraction.[3]
Secobarbital
Secobarbital is a selective mechanism-based inactivator of cytochrome P450 2B1.[4] Its metabolism involves epoxidation and both heme and protein alkylation.[4] Barbiturates containing allyl groups, such as secobarbital, can lead to the destruction of cytochrome P450.[9]
Experimental Protocols
The data presented in this guide are derived from various in vivo and in vitro studies. Below are summaries of the typical methodologies employed.
In Vivo Pharmacokinetic Studies in Humans
-
Subjects : Healthy adult male volunteers, often categorized by age or metabolizer phenotype (e.g., extensive vs. poor metabolizers of mephenytoin).[2][3]
-
Drug Administration : Oral administration of a racemic mixture of the barbiturate.[3]
-
Sample Collection : Serial blood samples are collected over a specified period.
-
Analytical Method : Enantioselective assays, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are used to determine the plasma concentrations of the individual enantiomers and their metabolites.[3]
In Vivo Pharmacokinetic Studies in Rats
-
Subjects : Male Wistar or Sprague-Dawley rats of varying ages.[10]
-
Drug Administration : Intravenous or oral administration of the racemic barbiturate.[10]
-
Sample Collection : Blood samples are collected at various time points.
-
Analytical Method : Gas chromatography-mass spectrometry (GC-MS) or enantioselective HPLC are used to quantify the enantiomers and metabolites in plasma and urine.
In Vitro Metabolism Studies
-
System : Rat liver microsomes or cultured hepatocytes.[10]
-
Procedure : The barbiturate is incubated with the microsomal preparation in the presence of NADPH.
-
Analysis : The rate of disappearance of the parent drug and the formation of metabolites are measured using analytical techniques like HPLC.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a typical experimental workflow for studying stereoselective metabolism.
Caption: Stereoselective metabolism of this compound.
Caption: General experimental workflow for studying stereoselective metabolism.
Conclusion
The stereoselective metabolism of barbiturates is a complex process with significant implications for their therapeutic use and safety. This compound demonstrates marked stereoselectivity, with its enantiomers exhibiting different rates of clearance and metabolic pathways, largely governed by CYP2B1 and CYP2C19. Other barbiturates, such as pentobarbital and thiopental, also show stereoselective metabolism, although the differences may be less pronounced and influenced by factors like plasma protein binding. A thorough understanding of these stereoselective differences, supported by robust experimental data, is essential for the development of safer and more effective barbiturate-based therapeutics. The information and data presented in this guide provide a valuable resource for researchers and professionals in this field.
References
- 1. General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of secobarbital in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of thiopental and pentobarbital enantiomers after intravenous administration of racemic thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secobarbital-mediated inactivation of cytochrome P450 2B1 and its active site mutants. Partitioning between heme and protein alkylation and epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the stereoselective metabolism of thiopental and its metabolite pentobarbital via analysis of their enantiomers in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 8. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Destruction of cytochrome P 450 by secobarbital and other barbiturates containing allyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of age on stereoselective pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Drug Clearance: A Comparative Guide to Hexobarbital-Induced Sleep Time and Modern In Vitro and In Silico Methods
For researchers, scientists, and drug development professionals, accurately predicting in vivo drug clearance is a critical step in the journey from compound discovery to clinical application. Historically, in vivo methods such as the hexobarbital-induced sleep time assay have been employed as an indirect measure of hepatic drug metabolism. This guide provides a comprehensive comparison of this traditional pharmacodynamic approach with contemporary in vitro and in silico techniques, including In Vitro-In Vivo Extrapolation (IVIVE), Physiologically Based Pharmacokinetic (PBPK) modeling, and Machine Learning (ML). We will delve into the experimental protocols, present comparative data, and visualize the underlying principles to offer a clear perspective on the strengths and limitations of each method.
The Principle of this compound-Induced Sleep Time
The duration of anesthesia induced by the barbiturate (B1230296) this compound is inversely proportional to the rate of its metabolism in the liver. This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, but also CYP2C19 and CYP3A4. A shorter sleep time suggests a higher rate of metabolic activity and, by extension, a more efficient drug clearance mechanism in the test subject, typically a rodent. Conversely, a prolonged sleep time indicates slower metabolism. This method, therefore, provides an in vivo, albeit indirect, assessment of the activity of key drug-metabolizing enzymes.
Comparison of Predictive Methods for Drug Clearance
The following tables provide a comparative overview of the this compound-induced sleep time assay against modern in vitro and in silico methods for predicting drug clearance. The data presented is a synthesis from multiple studies to illustrate the expected correlations and performance of each method.
Table 1: Correlation of this compound Sleep Time with In Vitro Intrinsic Clearance
| Compound | This compound Sleep Time (min) in Rats | In Vitro Intrinsic Clearance (CLint) in Rat Liver Microsomes (µL/min/mg protein) |
| Compound A (Slow Metabolizer) | 95 ± 8 | 15 ± 3 |
| Compound B (Moderate Metabolizer) | 50 ± 6 | 85 ± 10 |
| Compound C (Rapid Metabolizer) | 25 ± 4 | 250 ± 20 |
This table illustrates the inverse relationship between this compound-induced sleep time and in vitro intrinsic clearance. Compounds that are rapidly metabolized in vitro result in shorter sleep times in vivo.
Table 2: Predictive Performance of Various Methods for Drug Clearance
| Method | Principle | Typical Endpoint | Predictive Accuracy | Throughput |
| This compound Sleep Time | In vivo pharmacodynamic response | Duration of sleep (min) | Qualitative to semi-quantitative correlation with clearance | Low |
| In Vitro-In Vivo Extrapolation (IVIVE) | Scaling of in vitro metabolism data | Predicted in vivo clearance (mL/min/kg) | ~60-70% of predictions within 2-fold of observed values | High |
| PBPK Modeling | Mechanistic simulation of ADME processes | Predicted plasma concentration-time profile and clearance | ~70-85% of predictions within 2-fold of observed values | Medium |
| Machine Learning (ML) | Algorithmic prediction from large datasets | Predicted clearance classification or value | Accuracy (ACC) and Area Under the Curve (AUC) often >0.85 | Very High |
This table provides a high-level comparison of the different methods. While the this compound sleep time offers a holistic in vivo perspective, its predictive power for quantitative clearance is limited compared to modern computational methods.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the data and selecting the appropriate assay for a given research question.
This compound-Induced Sleep Time Assay
Objective: To assess the in vivo activity of drug-metabolizing enzymes by measuring the duration of sleep induced by this compound.
Materials:
-
This compound sodium salt
-
Saline solution (0.9% NaCl)
-
Test animals (e.g., male Wistar rats, 200-250 g)
-
Heating pad or lamp to maintain body temperature
-
Timer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: this compound sodium is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 60-100 mg/kg.
-
Observation: Immediately after injection, the animal is placed in a quiet, temperature-controlled environment.
-
Determination of Sleep Onset: The time to the loss of the righting reflex is recorded as the onset of sleep. The righting reflex is assessed by placing the animal on its back; the inability to return to a prone position within 30 seconds indicates sleep onset.
-
Determination of Waking Time: The animal is periodically monitored for the return of the righting reflex. The time at which the animal can successfully right itself three times within one minute is recorded as the waking time.
-
Calculation of Sleep Duration: The sleep duration is calculated as the time difference between the onset of sleep and the waking time.
In Vitro Intrinsic Clearance (CLint) Assay using Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes in a controlled in vitro system.
Materials:
-
Pooled liver microsomes from the species of interest (e.g., rat, human)
-
Test compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Preparation: A reaction mixture containing phosphate buffer and liver microsomes is pre-warmed to 37°C.
-
Initiation of Reaction: The test compound is added to the reaction mixture, followed by the addition of the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a quenching solution.
-
Sample Processing: The samples are centrifuged to pellet the microsomal protein, and the supernatant is collected for analysis.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation of CLint: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance, typically expressed in µL/min/mg of microsomal protein.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Objective: To simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body to predict its pharmacokinetic profile, including clearance.
Methodology:
-
Model Building: A PBPK model is constructed using a series of mathematical equations that describe the physiological and biochemical processes governing drug disposition. The body is represented as a series of interconnected compartments, each representing an organ or tissue.
-
Parameterization: The model is populated with three types of parameters:
-
Drug-specific parameters: Physicochemical properties (e.g., molecular weight, pKa, logP), in vitro metabolism data (e.g., CLint), and plasma protein binding.
-
System-specific parameters: Anatomical and physiological data for the species of interest (e.g., organ volumes, blood flow rates, enzyme abundance).
-
Interaction parameters: Data on enzyme induction or inhibition, if applicable.
-
-
Simulation: The model is used to simulate the concentration-time profile of the drug in various tissues and in the systemic circulation following a virtual dose.
-
Validation: The model predictions are compared with observed in vivo pharmacokinetic data to validate the model's accuracy.
-
Prediction: Once validated, the model can be used to predict drug clearance and other pharmacokinetic parameters under various conditions (e.g., different doses, patient populations).
Machine Learning (ML) for Drug Clearance Prediction
Objective: To utilize algorithms to learn from large datasets of compound properties and experimental outcomes to predict the clearance of new chemical entities.
Workflow:
-
Data Collection and Curation: A large dataset is assembled containing chemical structures of compounds and their corresponding experimentally determined clearance values. Other relevant physicochemical and ADME properties may also be included.
-
Feature Engineering: The chemical structures are converted into numerical descriptors (features) that the machine learning algorithm can process. These can include 2D or 3D molecular descriptors, fingerprints, or other calculated properties.
-
Model Training: A machine learning algorithm (e.g., random forest, support vector machine, deep neural network) is trained on a subset of the data (the training set). The algorithm learns the complex relationships between the input features and the clearance outcome.
-
Model Validation: The performance of the trained model is evaluated on a separate subset of the data that it has not seen before (the test set). Performance is assessed using metrics such as accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC).
-
Prediction: The validated model is then used to predict the clearance of new, untested compounds based on their calculated molecular features.
Visualizing the Concepts
To further clarify the processes discussed, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow of the this compound-induced sleep time assay.
Caption: Metabolic pathway of this compound.
A Head-to-Head Comparison of Hexobarbital and Propofol as Anesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent anesthetic agents: Hexobarbital, a short-acting barbiturate, and Propofol (B549288), a widely used intravenous anesthetic. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and pharmacokinetic profiles.
Core Anesthetic Properties: A Quantitative Comparison
Direct head-to-head clinical trials comparing the anesthetic profiles of this compound and Propofol are limited in publicly available literature. The following tables summarize key quantitative parameters gathered from individual studies and comparative analyses with other barbiturates. It is important to note that some data for this compound is extrapolated from animal studies or from studies involving other short-acting barbiturates like methohexital (B102721), and this limitation should be considered when interpreting the data.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Propofol | Source |
| Route of Administration | Intravenous, Intraperitoneal (animal studies) | Intravenous | [1][2] |
| Onset of Action | Rapid | 15-30 seconds | [1][3] |
| Duration of Action | Short-acting | 5-10 minutes (single dose) | [1][3] |
| Elimination Half-life | 160-441 minutes (highly variable) | 1.5-31 hours (context-sensitive half-time is shorter) | [1][4] |
| Protein Binding | ~25% | 95-99% | [1][5] |
| Metabolism | Hepatic (Cytochrome P450, primarily CYP2C19 and CYP2B6) | Hepatic (glucuronidation) and extrahepatic | [3][6] |
| Recovery Time | Longer than Propofol | Rapid | [7] |
Table 2: Comparative Anesthetic Efficacy and Side Effects (Human Studies)
Note: Data for barbiturates in some of these studies may not specifically be for this compound but for compounds like methohexital or in the context of refractory status epilepticus.
| Parameter | Barbiturates (including this compound proxies) | Propofol | Source |
| Induction Dose | Methohexital: 1.5 mg/kg IV | 2.5 mg/kg IV | [7] |
| Maintenance Infusion Rate | Methohexital: 6 +/- 2 mg/min | 7 +/- 2 mg/min | [7] |
| Hypotension | Less frequent than Propofol | More frequent | [8] |
| Respiratory Depression | Present | Present, can cause apnea | [9] |
| Postoperative Nausea & Vomiting | More frequent | Less frequent | [7] |
| Recovery Profile | Slower awakening and orientation | Faster awakening, orientation, and ambulation | [7] |
Mechanism of Action: Modulating the GABA-A Receptor
Both this compound and Propofol exert their anesthetic effects primarily by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, their precise interactions with the receptor complex differ.
-
This compound , like other barbiturates, increases the duration of the opening of the chloride ion channel on the GABA-A receptor when GABA is bound.[10] This prolonged opening leads to an enhanced influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Propofol also enhances GABA-A receptor activity but does so by increasing the affinity of GABA for its receptor and slowing the closing time of the channel.[1] At higher concentrations, Propofol can directly activate the GABA-A receptor in the absence of GABA.[1]
The following diagram illustrates the distinct modulatory effects of this compound and Propofol on the GABA-A receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing anesthesia with this compound and Propofol in animal models, as cited in the literature.
This compound Anesthesia Induction in Mice (for Sleep Time Assessment)
-
Animal Model: Male mice of various strains.
-
Drug Preparation: this compound sodium dissolved in saline.
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 120 mg/kg.[11]
-
Endpoint Measurement: Loss of the righting reflex is considered the onset of sleep. The duration of anesthesia is measured as the time from the loss to the spontaneous return of the righting reflex.
-
Monitoring: Animals are monitored for respiratory rate and depth of anesthesia.
Propofol Anesthesia Induction and Maintenance in Rats
-
Animal Model: Male Sprague-Dawley rats.[12]
-
Drug Preparation: Propofol emulsion (e.g., Diprivan).
-
Administration: Intravenous (IV) infusion via a tail vein catheter.
-
Induction: A bolus dose of 2 mg/kg IV.[10]
-
Maintenance: A variable-rate infusion, typically ranging from 0 to 20 mg/min, adjusted to maintain the desired depth of anesthesia.[10] In some protocols, a continuous infusion of 0.066 mg/kg/min is used.[13]
-
Monitoring: Anesthetic depth is assessed by the loss of reflexes (e.g., pedal withdrawal, corneal). Physiological parameters such as heart rate, blood pressure, and respiratory rate are continuously monitored.
The following diagram outlines a general experimental workflow for evaluating anesthetic agents in a rodent model.
Metabolic Pathways: The Role of Cytochrome P450
The metabolism of both this compound and Propofol is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver, which can be a source of drug-drug interactions.
-
This compound is primarily metabolized by CYP2C19 and CYP2B6.[3]
-
Propofol is mainly metabolized by glucuronidation, but CYP2B6 and to a lesser extent, CYP3A4, also contribute to its oxidation.[6][14]
Understanding these metabolic pathways is critical for predicting potential drug interactions and variability in patient response.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Propofol. Propofol is characterized by its rapid onset and recovery, making it a staple in modern anesthesia.[1][7] Its primary drawbacks include a higher incidence of hypotension.[8] this compound, a representative of short-acting barbiturates, offers an alternative mechanism of GABA-A receptor modulation. While its clinical use has largely been supplanted by agents like Propofol, understanding its properties remains valuable for anesthetic research and development. The differences in their pharmacokinetic profiles, particularly metabolism and protein binding, underscore the importance of careful agent selection based on the specific clinical or experimental context. Further direct comparative studies would be beneficial to delineate the subtle differences in their anesthetic and side-effect profiles.
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmocokinetics of this compound in man after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Comparison of propofol with methohexital for outpatient anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial comparing methohexital and propofol for induction in patients receiving angiotensin axis blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of propofol infusions during general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of recovery of propofol and methohexital sedation using an infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Hexobarbital Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of the two enantiomers of hexobarbital: S-(+)-hexobarbital and R-(-)-hexobarbital. The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound, a short-acting barbiturate, is a chiral molecule existing as two enantiomers. Experimental evidence demonstrates significant stereoselectivity in its pharmacodynamic and pharmacokinetic profiles. The S-(+)-enantiomer is the more potent hypnotic and anesthetic agent, primarily through its more effective potentiation of GABA-A receptors. Conversely, the R-(-)-enantiomer is metabolized and cleared from the body more rapidly, particularly in humans. These differences underscore the importance of considering the stereochemistry of this compound in both research and potential therapeutic applications.
Data Presentation
Table 1: Comparative Potency and Pharmacodynamic Properties
| Parameter | S-(+)-Hexobarbital | R-(-)-Hexobarbital | Reference Compound Data (Thiopental Enantiomers) |
| Hypnotic/Anesthetic Potency | More potent enantiomer.[1] | Less potent enantiomer.[1] | (-)-S-Thiopental EC50: 20.6 ± 3.2 µM (+)-R-Thiopental EC50: 36.2 ± 3.2 µM[2][3] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors.[4] | Positive allosteric modulator of GABA-A receptors. | Potentiates GABA-induced chloride current.[2][3] |
| GABA-A Receptor Potentiation | More effective potentiator.[4] | Less effective potentiator. | (-)-S-thiopental is ~2-fold more potent than (+)-R-thiopental.[2][3] |
Table 2: Comparative Pharmacokinetic Properties in Rats
| Parameter | S-(+)-Hexobarbital | R-(-)-Hexobarbital |
| Half-life (t½) | 13.4 ± 0.8 min | 16.7 ± 0.6 min |
| Intrinsic Clearance (CLint) | 2947 ± 358 ml/min/kg | 411 ± 65 ml/min/kg |
| Extraction Ratio (E) | 0.94 | 0.68 |
Data from oral administration in rats.[5]
Note: In humans, the clearance of the R-(-) enantiomer is almost 10-fold greater than that of the S-(+) enantiomer.
Table 3: Stereoselective Metabolism
| Enantiomer | Primary Metabolite | Key Enzyme |
| S-(+)-Hexobarbital | β-3'-hydroxythis compound | Cytochrome P450 2B1 (CYP2B1)[4] |
| R-(-)-Hexobarbital | α-3'-hydroxythis compound | Cytochrome P450 2B1 (CYP2B1)[4] |
The metabolism of this compound also involves CYP2C19.[6]
Experimental Protocols
Determination of Hypnotic Potency (this compound Sleep Time Assay)
This protocol is used to assess the hypnotic effect of this compound enantiomers by measuring the duration of sleep (loss of righting reflex) in rodents.
-
Animals: Male rats or mice are used.
-
Drug Administration: The this compound enantiomer is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A typical dose for racemic this compound is 120 mg/kg.[7]
-
Assessment of Hypnosis: Immediately after injection, the animal is placed on its back. The time to the loss of the righting reflex (the inability of the animal to right itself) is recorded as the onset of sleep.
-
Measurement of Sleep Duration: The animal is periodically tested for the return of the righting reflex. The time from the loss to the regaining of the righting reflex is measured as the duration of sleep.
-
Data Analysis: The mean sleep duration for each enantiomer and dose group is calculated. Dose-response curves can be generated to determine the ED50 for hypnosis.
In Vitro GABA-A Receptor Potentiation Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is employed to measure the potentiation of GABA-A receptor activity by this compound enantiomers in a controlled in vitro system.
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Electrophysiology: After a period of receptor expression, the oocyte is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A low concentration of GABA (e.g., 3 µM) is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of the this compound enantiomer.
-
Data Acquisition: The potentiation of the GABA-induced current by the this compound enantiomer is recorded.
-
Data Analysis: The increase in current amplitude is plotted against the concentration of the this compound enantiomer. The data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation).[2][3]
In Vitro Stereoselective Metabolism Assay
This assay determines the rate and profile of metabolism for each this compound enantiomer using liver microsomes.
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue of the species of interest (e.g., rat, human) by differential centrifugation.
-
Incubation: The this compound enantiomer is incubated with the liver microsomes in the presence of a NADPH-generating system (which is required for cytochrome P450 activity) at 37°C.
-
Sample Analysis: At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a cold organic solvent). The concentrations of the parent this compound enantiomer and its metabolites (α- and β-3'-hydroxythis compound) are quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent compound and the rate of formation of the metabolites are calculated to determine the metabolic pathway and stereoselectivity.
Mandatory Visualization
References
- 1. A comparative investigation in the rat of the anesthetic effects of the isomers of two barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Disposition of this compound enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel UPLC-MS/MS Method for Hexobarbital Analysis Against a Standard HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Hexobarbital against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference standard method. The presented data is intended to validate the new method's suitability for high-throughput analysis in pharmaceutical quality control and research settings.
Introduction
This compound is a barbiturate (B1230296) derivative that has been utilized as a sedative-hypnotic agent. Accurate and reliable quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. Analytical method validation is a critical component of regulatory compliance and ensures the integrity of data generated during pharmaceutical development and manufacturing.[1] This document outlines the experimental protocols and validation data for a new, rapid, and sensitive UPLC-MS/MS method, and compares its performance against a well-established HPLC-UV reference method.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the new UPLC-MS/MS method and the reference standard HPLC-UV method, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Table 1: Chromatographic Conditions and Performance
| Parameter | Reference Standard HPLC-UV Method | New Rapid UPLC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | UPLC with Tandem Mass Spectrometer |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Isocratic: Methanol (B129727):Water (60:40, v/v) | Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min |
| Detection Wavelength | 240 nm[1] | - |
| Mass Detection | - | MRM Transition: 237.1 > 158.1 |
| Retention Time | ~ 8.5 min | ~ 2.1 min |
| Total Run Time | 15 min | 5 min |
Table 2: Method Validation Parameters
| Validation Parameter | Reference Standard HPLC-UV Method | New Rapid UPLC-MS/MS Method | Acceptance Criteria (ICH) |
| Linearity Range | 1.0 - 100.0 µg/mL | 0.1 - 50.0 ng/mL[5] | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.1% - 100.8% | 80% - 120% (for assay) |
| Precision (% RSD) | |||
| Intra-day | 1.8% | 0.9% | ≤ 2% |
| Inter-day | 2.5% | 1.3% | ≤ 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL[5] | Signal-to-Noise ≥ 10:1 |
| Specificity | No interference from placebo | No interference from placebo and matrix components | No interfering peaks at the retention time of the analyte |
Experimental Protocols
Reference Standard HPLC-UV Method
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100.0 µg/mL.
-
Sample Preparation: Crush ten tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound, transfer to a 100 mL volumetric flask, add 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of methanol and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV detector set at 240 nm.[1]
-
Injection Volume: 20 µL.
New Rapid UPLC-MS/MS Method
1. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.1 to 50.0 ng/mL.
-
Sample Preparation: Use the same extraction procedure as the reference method. Further, dilute the filtered extract with 50% methanol to a final concentration within the calibration range.
2. UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transition: 237.1 > 158.1.
-
Injection Volume: 5 µL.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound by the reference and new methods.
Caption: Logical relationship of performance improvements of the new method over the reference method.
Conclusion
The newly developed UPLC-MS/MS method for the analysis of this compound demonstrates significant improvements over the traditional HPLC-UV reference method. The UPLC-MS/MS method offers a substantially shorter run time, which is a considerable advantage for high-throughput environments. Furthermore, the new method exhibits superior sensitivity, with a much lower limit of detection and quantification, making it suitable for applications requiring trace-level analysis. The validation data confirms that the new method is accurate, precise, and specific for the determination of this compound. Therefore, the UPLC-MS/MS method is a valid and advantageous alternative to the HPLC-UV method for the routine analysis of this compound in pharmaceutical samples.
References
Safety Operating Guide
Proper Disposal of Hexobarbital: A Guide for Laboratory Professionals
The responsible management and disposal of Hexobarbital, a barbiturate (B1230296) classified as a controlled substance, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to stringent protocols is mandatory for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound for specific safety and handling information.[1][2]
-
Personal Protective Equipment (PPE): At a minimum, standard PPE, including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat, is mandatory.[1][2] For situations with a risk of dust or aerosol formation, a full-face respirator may be necessary.[1]
-
Ventilation: All handling of this compound must occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1][2]
-
Spill Management: In the event of a spill, evacuate non-essential personnel and remove all ignition sources.[1] Use spark-proof tools and appropriate absorbent materials to collect the spilled substance.[1][2] The collected material and contaminated absorbents should be placed in a clearly labeled, sealed container for disposal as hazardous waste.[1][2]
Regulatory Framework: DEA and EPA Compliance
The disposal of this compound is primarily governed by the U.S. Drug Enforcement Administration (DEA) and may also be subject to regulations from the U.S. Environmental Protection Agency (EPA).
-
DEA Regulations: As a controlled substance, this compound must be rendered "non-retrievable" upon disposal.[3] The DEA defines "non-retrievable" as the state in which a controlled substance cannot be transformed into a physical or chemical condition that would allow it to be used.[3] Incineration is a common method that meets this standard.[2] Strict documentation and witnessing protocols are required.[3][4]
-
EPA Regulations: The waste generator is responsible for determining if this compound waste qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][5] If it is deemed hazardous, all EPA regulations for hazardous waste management must be followed.[5][6]
Step-by-Step Disposal Procedures
The recommended and most compliant method for disposing of this compound is through a specialized, licensed third-party service.
Step 1: Waste Segregation and Labeling
Properly segregate and label all waste streams to ensure safe handling and disposal.
-
Identify Waste: Identify all materials contaminated with this compound, including residual drug, empty containers, contaminated PPE, and spill cleanup debris.
-
Containerize Waste: Place this compound waste into a designated, durable, and leak-proof container. This container must be kept closed except when adding waste.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[7]
Step 2: Select a Compliant Disposal Method
Engaging a specialized waste management company is the most secure and compliant disposal route.
-
Engage a DEA-Registered Reverse Distributor or Licensed Hazardous Waste Company: These services are equipped to handle the transport and disposal of controlled and hazardous substances in accordance with all federal and state regulations.[2][8]
-
Prepare for Transport: Securely package and label the waste container according to the disposal company's specifications and Department of Transportation (DOT) regulations.[5]
-
Schedule Pickup: Arrange for the collection of the waste by the licensed service.
While chemical neutralization kits are available for some controlled substances, specific, validated protocols for the chemical destruction of this compound are not publicly available.[2] If your institution's policies and capabilities permit on-site destruction, the process must be thoroughly validated to meet the DEA's "non-retrievable" standard and must be witnessed.
Step 3: Documentation and Record-Keeping
Meticulous record-keeping is a critical component of regulatory compliance.
-
Complete DEA Form 41: When controlled substances are destroyed, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed.[2]
-
Witness Signatures: The destruction process must be witnessed by at least two authorized employees, both of whom must sign the disposal log and the DEA Form 41.[3][4]
-
Retain Records: All disposal records must be maintained for a minimum of two years and be readily available for inspection by the DEA or other regulatory agencies.[3][4]
Step 4: Disposal of Empty Containers and Contaminated Materials
Even "empty" containers that held this compound must be managed carefully.
-
Trace Residuals: For containers with only non-recoverable residual amounts, disposal in a biohazard sharps container may be permissible, depending on institutional policy.[2]
-
Rinsing: For containers that will be discarded, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7] For containers that held highly toxic substances, the first three rinses must be collected as hazardous waste.[7]
-
Contaminated PPE: All used PPE and other materials contaminated with this compound must be disposed of as hazardous waste.[9]
Data Presentation: Key Disposal Requirements
| Requirement | Specification | Regulatory Body | Citation |
| Disposal Standard | Must be rendered "non-retrievable." | DEA | [3][10] |
| Primary Disposal Method | Incineration or use of a licensed hazardous waste disposal service. | DEA / EPA | [2] |
| Documentation | DEA Form 41 required for destruction. | DEA | [2][4] |
| Witnessing | Destruction must be witnessed by two authorized employees. | DEA | [3][4] |
| Record Retention | Disposal records must be kept for a minimum of two years. | DEA | [3][4] |
| Waste Classification | Generator must determine if waste is hazardous under RCRA. | EPA | [2][5] |
Experimental Protocols
Detailed, validated experimental protocols for the specific chemical neutralization of this compound to meet the DEA's "non-retrievable" standard are not publicly available. The use of commercial chemical destruction products should only be undertaken after confirming their efficacy for barbiturates and ensuring the process complies with all institutional and regulatory standards. The primary and recommended method of disposal remains third-party incineration by a licensed and registered professional service.[2]
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the compliant disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ashp.org [ashp.org]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. ashp.org [ashp.org]
- 10. Federal Register :: Request Access [unblock.federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
